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  • Product: 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid
  • CAS: 1016754-61-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a detailed profile by leveraging established principles of organic chemistry and drawing parallels with structurally related compounds. We will explore a plausible synthetic route, predict its spectroscopic characteristics, and discuss its potential utility, particularly in the realm of drug discovery, where the constituent tetrahydrofuran and thioether-linked carboxylic acid moieties are of significant interest.

Introduction

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is a unique molecule that combines three key functional groups: a tetrahydrofuran (THF) ring, a thioether (sulfide) linkage, and a propanoic acid moiety. The convergence of these functionalities suggests a compound with a distinct set of physicochemical properties and potential biological activities. The THF ring, a common motif in natural products and pharmaceuticals, can influence solubility and metabolic stability.[1][2][3][4][5] The thioether linkage provides a flexible yet stable connection, and the propanoic acid group introduces a site for ionic interactions and further chemical modification.[6][7] This guide aims to provide a detailed, albeit predictive, technical resource for researchers interested in this and similar chemical entities.

Physicochemical Properties

The physical and chemical properties of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid can be inferred from its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₄O₃SBased on structural components.
Molecular Weight 190.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidShort-chain carboxylic acids and thioethers are often liquids with distinct odors.[6][8]
Boiling Point Higher than analogous ethersThe sulfur atom in thioethers is more polarizable than oxygen, leading to stronger intermolecular forces and higher boiling points.[6] The carboxylic acid group will further increase the boiling point due to hydrogen bonding.[8]
Solubility Moderately soluble in water, soluble in organic solventsThe carboxylic acid and THF ether oxygen can participate in hydrogen bonding, conferring some water solubility. The alkyl and thioether components will enhance solubility in organic solvents like ethanol and dichloromethane.[8]
Acidity (pKa) ~3.4 - 4.7Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts.[9] While this is not a thiocarboxylic acid, the sulfur atom's electronegativity might slightly influence the pKa of the propanoic acid, which is typically in the range of 4.7. Thioacetic acid has a pKa near 3.4.[9]

Proposed Synthesis

A plausible and efficient route to synthesize 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, but for a thioether.[10][11][12][13] This involves the reaction of a thiol with an alkyl halide.

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of (Tetrahydrofuran-2-yl)methanethiol

The starting material, (tetrahydrofuran-2-yl)methanol, is readily available. It can be converted to the corresponding thiol via a two-step process involving conversion to a good leaving group (e.g., a tosylate or a halide) followed by substitution with a sulfur nucleophile like sodium hydrosulfide or thiourea.

Step 2: S-Alkylation with 2-Bromopropanoic Acid

The synthesized (tetrahydrofuran-2-yl)methanethiol can then be reacted with 2-bromopropanoic acid in the presence of a base to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Thiol Synthesis cluster_step2 Step 2: S-Alkylation THF_Methanol (Tetrahydrofuran-2-yl)methanol Intermediate Intermediate (e.g., Tosylate) THF_Methanol->Intermediate Tosyl Chloride, Pyridine Thiol (Tetrahydrofuran-2-yl)methanethiol Intermediate->Thiol NaSH or Thiourea Product 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid Thiol->Product Base (e.g., NaH, K2CO3) Bromopropanoic_Acid 2-Bromopropanoic Acid Bromopropanoic_Acid->Product

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical):
  • Preparation of (Tetrahydrofuran-2-yl)methanethiol:

    • To a solution of (tetrahydrofuran-2-yl)methanol (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • The crude tosylate is then reacted with sodium hydrosulfide (NaSH) in a polar aprotic solvent like DMF.

    • The reaction mixture is heated to facilitate the substitution.

    • After completion, the thiol is isolated by extraction and purified by distillation or chromatography.

  • Synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid:

    • To a solution of (tetrahydrofuran-2-yl)methanethiol (1.0 eq) in an anhydrous solvent such as THF or DMF, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq) at 0 °C to form the thiolate.[13]

    • Slowly add a solution of 2-bromopropanoic acid (1.0 eq) to the reaction mixture.[14]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and acidify the aqueous layer to protonate the carboxylic acid.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

Based on the known spectral data of analogous compounds, the following spectroscopic characteristics are predicted for 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydrofuran ring, the methylene group adjacent to the sulfur, the methine and methyl groups of the propanoic acid moiety, and the acidic proton of the carboxylic acid.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
-COOH10.0 - 12.0singlet (broad)The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region.[15]
-O-CH-3.9 - 4.1multipletProtons on the carbon adjacent to the ether oxygen in the THF ring.[15][16]
-O-CH₂-3.6 - 3.8multipletProtons on the carbon adjacent to the ether oxygen in the THF ring.[15][16]
-S-CH-3.3 - 3.6quartetThe methine proton of the propanoic acid moiety, split by the adjacent methyl group.
-S-CH₂-2.5 - 2.8multipletProtons of the methylene group attached to the sulfur atom.[17]
THF ring -CH₂-1.8 - 2.1multipletMethylene protons of the THF ring.[15][16]
-CH₃1.4 - 1.6doubletProtons of the methyl group of the propanoic acid moiety, split by the adjacent methine proton.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-COOH175 - 180The carbonyl carbon of the carboxylic acid.[18]
-O-CH-77 - 80The carbon atom in the THF ring attached to the ether oxygen and the side chain.[19][20]
-O-CH₂-68 - 70The carbon atom in the THF ring attached to the ether oxygen.[19][20]
-S-CH-40 - 45The methine carbon of the propanoic acid moiety.[21]
-S-CH₂-35 - 40The methylene carbon attached to the sulfur atom.
THF ring -CH₂-25 - 30The other two methylene carbons in the THF ring.[19][20][22]
-CH₃18 - 22The methyl carbon of the propanoic acid moiety.[21]
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching vibration of the hydroxyl group, often broad due to hydrogen bonding.
C=O (Carboxylic Acid)1700 - 1725Stretching vibration of the carbonyl group.
C-O (Ether)1050 - 1150Stretching vibration of the C-O bond in the THF ring.
C-S (Thioether)600 - 800Stretching vibration of the C-S bond, typically weak.
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) at m/z 190 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17) and the carboxyl group (-45).[23] Thioethers can undergo cleavage at the C-S bond.[24]

Predicted Fragmentation Pathways:

Mass_Spec_Fragmentation M [M]+. m/z = 190 M_minus_17 [M-OH]+. m/z = 173 M->M_minus_17 - OH M_minus_45 [M-COOH]+. m/z = 145 M->M_minus_45 - COOH Fragment1 [C5H9O]+. m/z = 85 M->Fragment1 α-cleavage Fragment2 [C3H5O2S]+. m/z = 105 M->Fragment2 cleavage at S-CH2

Caption: Predicted major fragmentation pathways in EI-MS.

Potential Applications and Fields of Research

While the specific biological activity of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is not reported, its structural motifs suggest several areas of potential interest for researchers.

  • Drug Discovery: The tetrahydrofuran ring is a common feature in many FDA-approved drugs, where it can act as a bioisostere for other cyclic systems, improve pharmacokinetic properties, and provide key binding interactions.[1][2][3][4] The thioether linkage is also present in numerous biologically active molecules.[25] The carboxylic acid group can serve as a handle for forming salts to improve solubility or for prodrug strategies.

  • Anti-inflammatory and Antimicrobial Agents: Propanoic acid derivatives have been investigated for their anti-inflammatory and antimicrobial activities.[7][25] The incorporation of the lipophilic tetrahydrofurfuryl thioether moiety could modulate these properties.

  • Metabolic Studies: Propionic acid and its derivatives are involved in various metabolic pathways.[26][27][28] This compound could be used as a probe to study the metabolism of xenobiotics containing these functional groups.

Conclusion

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid represents a fascinating, yet underexplored, chemical entity. This technical guide has provided a comprehensive, predictive analysis of its chemical properties, a plausible synthetic strategy, and its expected spectroscopic signature. By leveraging data from analogous structures, we have constructed a foundational understanding of this molecule that can serve as a starting point for further experimental investigation. The unique combination of a tetrahydrofuran ring, a thioether linkage, and a carboxylic acid function makes it a promising candidate for exploration in medicinal chemistry and materials science. Future research should focus on the successful synthesis and characterization of this compound to validate these predictions and to explore its potential biological activities.

References

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]

  • Chemistry Learner. (2025, September 25). Thioether: Structure, Formula, Synthesis, and Examples. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. (n.d.). PMC. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

  • Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. (2021, October 19). NIH. [Link]

  • Wood, G., & Kiremire, B. (1979, November 1). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2022, February 3). MDPI. [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. [Link]

  • Thiocarboxylic acid. (n.d.). Wikipedia. [Link]

  • ¹³C NMR spectra of the reaction mixture from THFA hydrogenolysis to... (n.d.). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. (2010, August 1). PubMed. [Link]

  • Tetrahydrofurfuryl acrylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Gondi, S. R., Rissing, C. J., & Son, D. Y. (n.d.). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. Semantic Scholar. [Link]

  • Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. (n.d.). PMC. [Link]

  • Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. (2015, January 15). PubMed. [Link]

  • Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019, July 24). ResearchGate. [Link]

  • FURFURYL MERCAPTAN. (n.d.). Ventos. [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020, July 30). MDPI. [Link]

  • The structure and fragmentation of protonated carboxylic acids in the gas phase. (n.d.). ResearchGate. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2010, November 15). PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya. [Link]

  • 2-Mercaptopropanoic acid. (n.d.). the NIST WebBook. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024, November 14). MDPI. [Link]

  • Physical Properties of Carboxylic Acids. (n.d.). TSFX. [Link]

  • 2-Mercaptopropanoic acid. (n.d.). the NIST WebBook. [Link]

  • Mass Spectra of Aromatic Esters. (n.d.). Analytical Chemistry - ACS Publications. [Link]

  • 2-Mercaptopropionic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]

  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. (2025, March 14). YouTube. [Link]

  • ¹H NMR spectra of tetrahydrofurfuryl alcohol (a) and AMTHF (b). ¹³C NMR... (n.d.). ResearchGate. [Link]

  • 3-THIOPROPIONIC ACID. (n.d.). Ataman Kimya. [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis, Properties, and Applications of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard Executive Summary In modern drug discovery and complex agrochemical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Standard

Executive Summary

In modern drug discovery and complex agrochemical development, the strategic selection of bifunctional building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2) is a highly versatile thioether-linked propanoic acid derivative[1]. Featuring a tetrahydrofuran (oxolane) ring, a flexible thioether hinge, and a terminal carboxylic acid, this molecule serves as an advanced intermediate for synthesizing metalloenzyme inhibitors, targeted receptor modulators, and specialized flavoring agents.

This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol designed for high-yield laboratory execution.

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems[1][2]. The oxolane ring significantly enhances aqueous solubility compared to its aromatic bioisosteres (e.g., benzyl or phenyl rings), while the thioether provides a unique electronic environment.

ParameterSpecification
Chemical Name 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid
Common Synonyms 2-[(tetrahydrofuran-2-ylmethyl)thio]propanoic acid
CAS Registry Number 1016754-61-2
Molecular Formula C 8​ H 14​ O 3​ S
Molecular Weight 190.26 g/mol
Topological Polar Surface Area (TPSA) ~87.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Rotatable Bonds 4

Mechanistic Role in Drug Design

As an Application Scientist, I frequently utilize thioether-carboxylic acid scaffolds to target specific protein microenvironments. The structural topology of 2-[(oxolan-2-ylmethyl)sulfanyl]propanoic acid can be divided into three functional domains, each serving a distinct mechanistic purpose in ligand-receptor interactions[3]:

  • The Carboxylate Moiety: Acts as a potent bidentate or monodentate chelator for divalent metal cations (e.g., Zn 2+ , Mg 2+ ) found in the active sites of metalloenzymes like Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs). It also readily forms salt bridges with basic amino acid residues (Arginine, Lysine).

  • The Thioether Linker: Sulfur is larger and more polarizable than oxygen, providing a flexible "hinge" that allows the molecule to adopt multiple conformations to fit narrow, transient binding pockets.

  • The Oxolane (Tetrahydrofuran) Ring: Acts as a bioisostere for cyclopentane. The embedded oxygen introduces a hydrogen-bond acceptor, which improves the overall hydrophilicity and metabolic stability of the compound while maintaining sufficient steric bulk to occupy hydrophobic sub-pockets.

Binding Ligand Thioether Ligand 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid Sub1 Carboxylate Group (Zinc/Metal Chelation) Ligand->Sub1 Sub2 Thioether Linker (Hinge Region Binding) Ligand->Sub2 Sub3 Oxolane Ring (Hydrophobic Pocket) Ligand->Sub3 Metal Target Metalloenzyme e.g., HDAC or MMP Sub1->Metal Coordination Sub2->Metal Van der Waals Sub3->Metal Steric Fit

Caption: Pharmacophore binding model of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid in metalloenzymes.

Synthetic Methodology & Experimental Protocols

The most robust and chemoselective route to synthesize this compound is via the bimolecular nucleophilic substitution (S N​ 2) of 2-mercaptopropanoic acid (thiolactic acid) with 2-(bromomethyl)oxolane under mildly basic conditions[4].

Reaction Workflow and Logic

Synthesis A 2-(Bromomethyl)oxolane (Electrophile) E 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (Target Product) A->E SN2 Substitution B 2-Mercaptopropanoic Acid (Nucleophile) C Base (K2CO3 / DMF) Deprotonation B->C pKa ~10.5 (SH) D Thiolate Intermediate (Active Nucleophile) C->D -H+ D->E Attack on C-Br

Caption: S_N2 Thioetherification workflow generating the target propanoic acid derivative.

Step-by-Step Protocol (Self-Validating System)

To ensure high scientific integrity and reproducibility, the following protocol details not just the actions, but the causality behind each experimental choice.

Reagents Required:

  • 2-Mercaptopropanoic acid (1.0 eq)

  • 2-(Bromomethyl)oxolane (1.1 eq)

  • Anhydrous Potassium Carbonate (K 2​ CO 3​ , 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Solvent Preparation: Add 20 mL of anhydrous DMF to a flame-dried round-bottom flask. Degas the solvent by sparging with Argon for 15 minutes.

    • Causality: Thiol compounds are highly susceptible to oxidative dimerization into disulfides in the presence of dissolved oxygen. Degassing is a critical self-validating step to prevent yield loss.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Add K 2​ CO 3​ (2.5 eq), followed by the dropwise addition of 2-mercaptopropanoic acid (1.0 eq).

    • Causality: 2.5 equivalents of base are strictly required because both the carboxylic acid (pK a​ ~3.5) and the thiol (pK a​ ~10.5) must be deprotonated to generate the highly nucleophilic thiolate anion. Cooling mitigates the exothermic nature of the acid-base reaction.

  • Alkylation: Slowly add 2-(bromomethyl)oxolane (1.1 eq) via syringe.

    • Causality: K 2​ CO 3​ is specifically chosen over stronger bases (like NaH or KOtBu) to prevent the E2 elimination of the electrophile, which would otherwise yield an unwanted exocyclic alkene byproduct.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 12 hours. Validate reaction completion via Thin Layer Chromatography (TLC).

    • Validation: Spray the TLC plate with . The disappearance of the yellow spot confirms the complete consumption of the free thiol.

  • Workup & Extraction: Quench the reaction with crushed ice. Carefully acidify the aqueous mixture to pH 2.0 using 1M HCl.

    • Causality: The pH must be driven at least 1.5 units below the pK a​ of the propanoic acid moiety (pK a​ ~3.5). This ensures complete protonation of the carboxylate, allowing quantitative extraction into the organic phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid) to yield the pure product.

Analytical Characterization & EHS

Analytical Signatures

To verify the structural integrity of the synthesized batch, utilize the following orthogonal analytical methods:

  • 1 H NMR (CDCl 3​ ): Look for the characteristic oxolane ring protons (multiplets at δ 3.7–3.9 ppm), the diastereotopic thioether methylene protons ( δ 2.6–2.8 ppm), and the propanoic acid methine proton ( δ 3.4 ppm).

  • LC-MS: Electrospray ionization in negative mode (ESI-) should yield a prominent[M-H] peak at m/z 189.0.

Environmental, Health, and Safety (EHS)
  • Stability: Thioethers are prone to slow oxidation to sulfoxides and sulfones upon prolonged exposure to air.

  • Storage: Store the compound in a tightly sealed amber vial at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to maximize shelf life[1].

References

  • Beilstein Journal of Organic Chemistry. Methodologies for Thioetherification and Cyclic Thioether Synthesis. Retrieved from:[Link]

  • ResearchGate. Aqueous solution chemistry and metal coordination of 2-mercaptopropanoic acid derivatives. Retrieved from:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. Given the limited direct li...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, a molecule of interest for researchers, scientists, and drug development professionals. Given the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and data on structurally related molecules to present a robust and scientifically grounded resource. We will delve into its structure, a proposed synthetic pathway with detailed protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is a chiral molecule featuring a tetrahydrofuran (THF) ring, a thioether linkage, and a propanoic acid moiety. The presence of these distinct functional groups suggests a molecule with interesting chemical and biological properties. The oxolane (THF) ring, a common scaffold in pharmaceuticals, can influence solubility and receptor binding.[1][2] The thioether linkage provides metabolic stability and can participate in various biological interactions, while the carboxylic acid group offers a handle for salt formation, prodrug strategies, and interactions with biological targets.[3][4]

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular FormulaC8H14O3SCalculated
Molecular Weight190.26 g/mol Calculated
AppearanceColorless to pale yellow oilPredicted
Boiling PointNot available-
Melting PointNot available-
SolubilitySoluble in organic solvents (e.g., DCM, EtOAc, MeOH), sparingly soluble in waterPredicted based on structure
pKa (Carboxylic Acid)~4.5 - 5.0Estimated from similar carboxylic acids

Proposed Synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

The synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid can be logically approached through a two-step process involving the preparation of a key thiol intermediate followed by a nucleophilic substitution reaction. This proposed pathway is designed for efficiency and utilizes readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Synthesis of (Oxolan-2-yl)methanethiol cluster_1 Step 2: Thioetherification THF_OH Tetrahydrofurfuryl Alcohol Isothiouronium S-(Oxolan-2-ylmethyl)isothiouronium chloride THF_OH->Isothiouronium + Thiourea, HCl Thiourea Thiourea HCl HCl (conc.) Thiol (Oxolan-2-yl)methanethiol Isothiouronium->Thiol + NaOH (hydrolysis) NaOH NaOH Thiolate Thiolate anion Thiol->Thiolate + Base Bromo_Acid 2-Bromopropanoic Acid Base Base (e.g., NaH, K2CO3) Product 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid Thiolate->Product + 2-Bromopropanoic Acid (SN2)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (Oxolan-2-yl)methanethiol (Tetrahydrofurfuryl Mercaptan)

The initial step involves the conversion of the commercially available tetrahydrofurfuryl alcohol to the corresponding thiol. A reliable method for this transformation is the reaction with thiourea in the presence of a strong acid, followed by basic hydrolysis of the intermediate isothiouronium salt.[5][6] This approach avoids the use of the unstable tetrahydrofurfuryl halides.[6]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add thiourea (1.0 eq) and concentrated hydrochloric acid. Stir until the thiourea is dissolved, which may require gentle heating.

  • Alcohol Addition: Cool the solution to room temperature and add tetrahydrofurfuryl alcohol (1.0 eq) dropwise while stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the formation of the isothiouronium salt is complete, cool the reaction mixture in an ice bath and slowly add a solution of sodium hydroxide (e.g., 10 M) until the solution is strongly basic (pH > 12).

  • Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (oxolan-2-yl)methanethiol.

  • Purification: The crude thiol can be purified by vacuum distillation.

Step 2: Synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

The final step is a nucleophilic substitution (SN2) reaction between the synthesized thiol and an α-halo carboxylic acid, such as 2-bromopropanoic acid. The thiol is first deprotonated with a suitable base to form the more nucleophilic thiolate anion.[7]

Experimental_Workflow start Start deprotonation Deprotonation of Thiol with Base start->deprotonation nucleophilic_attack Nucleophilic Attack on 2-Bromopropanoic Acid deprotonation->nucleophilic_attack acidification Acidic Workup (e.g., HCl) nucleophilic_attack->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization end End Product characterization->end

Caption: Workflow for the thioetherification step.

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve (oxolan-2-yl)methanethiol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 1.1 eq) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases.

  • Electrophile Addition: Add a solution of 2-bromopropanoic acid (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by carefully adding water. Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid would rely on a combination of spectroscopic techniques. Based on the analysis of its functional groups, the following spectral data can be predicted.[8][9][10][11][12]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Absorption Bands
¹H NMR δ 10-12 (br s, 1H, COOH), 3.6-4.0 (m, 3H, -O-CH2- and -O-CH-), 3.2-3.6 (m, 1H, -S-CH-), 2.6-2.9 (m, 2H, -S-CH2-), 1.7-2.1 (m, 4H, THF ring CH2), 1.4-1.6 (d, 3H, -CH-CH3)
¹³C NMR δ 175-180 (C=O), 75-80 (-O-CH-), 65-70 (-O-CH2-), 40-45 (-S-CH-), 35-40 (-S-CH2-), 25-35 (THF ring CH2), 18-22 (-CH-CH3)
IR (Infrared) 2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), 2850-3000 cm⁻¹ (C-H stretch), ~1710 cm⁻¹ (strong, C=O stretch of carboxylic acid), 1050-1150 cm⁻¹ (C-O stretch of ether)
Mass Spec (MS) Predicted [M+H]⁺ at m/z 191.0636

Potential Applications in Drug Development

While this specific molecule is not extensively documented, its structural motifs are present in numerous biologically active compounds, suggesting potential avenues for research and development.

  • Scaffold for Novel Therapeutics: The tetrahydrofuran ring is a key component in several FDA-approved drugs, where it often serves to improve pharmacokinetic properties or to orient other functional groups for optimal target binding.[1][2][13] This suggests that 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid could serve as a valuable building block for the synthesis of new drug candidates.

  • Enzyme Inhibition: Carboxylic acids are known to interact with the active sites of various enzymes.[14] The combination of the carboxylic acid with the thioether and THF moieties could lead to inhibitors of enzymes such as metalloproteinases or peptidases, where the sulfur atom can coordinate with metal ions in the active site.

  • Bioisosteric Replacement: The thioether-containing propanoic acid side chain could act as a bioisostere for other functional groups in known drug molecules, potentially leading to improved metabolic stability or altered target selectivity.[3][4]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid. By dissecting the molecule into its constituent parts, we have proposed a logical and feasible synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined its potential applications in the field of drug discovery. This foundational information serves as a valuable starting point for researchers interested in exploring the chemistry and biological activity of this and related compounds. The detailed protocols and theoretical data presented herein are intended to facilitate further experimental investigation and to stimulate new ideas in the design of novel therapeutic agents.

References

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  • Chertkov, V. A., Shestakova, A. K., & Yustynyuk, Y. A. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. Retrieved from [Link][9]

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Exploratory

A Technical Guide to the Spectral Analysis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

Introduction: The Structural Significance of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is a molecule of interest due to its combination of a chiral propanoic acid moiety,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is a molecule of interest due to its combination of a chiral propanoic acid moiety, a flexible thioether linkage, and a tetrahydrofuran (oxolane) ring. These structural features are found in various biologically active compounds and synthetic intermediates. Accurate structural elucidation is paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the predicted spectral characteristics of this molecule, offering a detailed rationale for the expected data based on the synergistic effects of its constituent functional groups.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[1][2] For 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (C₈H₁₄O₃S), the predicted molecular weight is approximately 190.26 g/mol .

Experimental Protocols for Mass Spectrometry

A robust approach to analyzing this compound would involve high-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular formula.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an ESI source.

  • Ionization Mode: Given the acidic nature of the carboxylic acid group, negative ion mode ([M-H]⁻) is expected to yield a strong signal. Positive ion mode ([M+H]⁺ or [M+Na]⁺) should also be explored.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500 to capture the molecular ion and potential fragments.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition, confirming the molecular formula C₈H₁₄O₃S.

Predicted Mass Spectrum and Fragmentation

Under ESI conditions, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 189.06. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 191.07 or the sodium adduct [M+Na]⁺ at m/z 213.05 would be expected.

With a harder ionization technique like Electron Ionization (EI), or through collision-induced dissociation (CID) in an MS/MS experiment, characteristic fragmentation would occur. The thioether linkage and the tetrahydrofuran ring are prone to specific cleavage patterns.

Table 1: Predicted Key Mass Fragments

m/z (charge) Predicted Fragment Ion Structural Origin
189.06[C₈H₁₃O₃S]⁻[M-H]⁻
191.07[C₈H₁₅O₃S]⁺[M+H]⁺
71.05[C₄H₇O]⁺Tetrahydrofurfuryl cation
85.06[C₅H₉O]⁺Cleavage of the C-S bond with rearrangement
105.02[C₃H₅O₂S]⁻Loss of the tetrahydrofurfuryl moiety from [M-H]⁻

The fragmentation is likely to be initiated by cleavage of the C-S bonds and fragmentation of the tetrahydrofuran ring. The fragmentation of tetrahydrofuran derivatives often involves the loss of small neutral molecules like water or formaldehyde.[3][4][5]

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8][9] The IR spectrum of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid will be dominated by the characteristic absorptions of the carboxylic acid, thioether, and the C-O-C linkage of the oxolane ring.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and common method for obtaining the IR spectrum of a liquid or solid sample.

Protocol: ATR-FTIR Analysis

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the neat liquid or a small amount of the solid compound onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a background subtraction.

Predicted Infrared Spectrum

The spectrum will exhibit several key absorption bands that are diagnostic for the functional groups present.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
2500-3300O-H stretchCarboxylic AcidBroad, Strong
2850-2960C-H stretchAlkyl (CH, CH₂)Medium to Strong
~1710C=O stretchCarboxylic AcidStrong, Sharp
1210-1320C-O stretchCarboxylic AcidMedium
1050-1150C-O-C stretchEther (Oxolane)Strong
600-700C-S stretchThioetherWeak to Medium

The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[10][11][12][13] The sharp and intense carbonyl (C=O) stretch around 1710 cm⁻¹ is also a key diagnostic peak for the carboxylic acid.[10][12] The strong C-O-C stretch from the tetrahydrofuran ring is another characteristic feature. The C-S stretching vibration is typically weak and can be difficult to assign definitively.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[16][17][18][19][20] By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.

Experimental Protocol for NMR Spectroscopy

High-resolution NMR spectra are typically acquired in a deuterated solvent.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) can provide unambiguous structural assignment.

  • Data Processing: Process the raw data (FID) by Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the protons of the propanoic acid moiety and the tetrahydrofurfuryl group. The presence of a stereocenter at the C2 position of the propanoic acid and at the C2 position of the oxolane ring may lead to diastereotopic protons, resulting in more complex splitting patterns.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
COOH10-12singlet (broad)Chemical shift is concentration and solvent dependent.
CH (propanoic acid)3.2-3.6quartetCoupled to the adjacent methyl protons.
CH₃ (propanoic acid)1.4-1.6doubletCoupled to the adjacent methine proton.
CH₂ (sulfanyl)2.6-3.0multipletDiastereotopic protons, complex splitting expected.
CH (oxolane, C2)3.9-4.2multipletCoupled to adjacent CH₂ protons.
CH₂ (oxolane, C5)3.6-3.8multipletCoupled to adjacent CH₂ protons.
CH₂ (oxolane, C3, C4)1.8-2.1multipletOverlapping signals from the two methylene groups.

The chemical shifts are influenced by the electronegativity of the neighboring atoms (O and S) and the diamagnetic anisotropy of the carbonyl group. The protons on the carbon adjacent to the sulfur atom (CH₂-S) are expected to be deshielded compared to a simple alkane.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (acid)175-180Downfield due to the double bond to oxygen.
CH (propanoic acid)40-45Attached to the sulfur atom.
CH₃ (propanoic acid)18-22
CH₂ (sulfanyl)35-40Attached to the sulfur atom.
CH (oxolane, C2)75-80Attached to the ring oxygen and the CH₂S group.
CH₂ (oxolane, C5)68-72Attached to the ring oxygen.
CH₂ (oxolane, C3)28-32
CH₂ (oxolane, C4)25-29

The chemical shifts are highly dependent on the electronic environment of each carbon atom. The carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum. Carbons attached to the electronegative oxygen atom in the oxolane ring will also be significantly deshielded.

Integrated Spectroscopic Analysis Workflow

A logical workflow is essential for the confident structural elucidation of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid.

G cluster_0 Initial Analysis cluster_1 Mass Determination cluster_2 Structural Elucidation cluster_3 Fragmentation Analysis A Obtain Sample B IR Spectroscopy A->B D ESI-HRMS A->D C Functional Group Identification (COOH, C-O-C, C-S) B->C F ¹H & ¹³C NMR C->F Guide NMR interpretation E Determine Molecular Formula (C₈H₁₄O₃S) D->E J MS/MS Analysis D->J E->F Confirm with NMR data G 2D NMR (COSY, HSQC, HMBC) F->G H Propose Connectivity G->H I Confirm Structure H->I K Analyze Fragmentation Pattern H->K J->K K->I

Caption: Integrated workflow for the spectroscopic analysis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid. By leveraging fundamental principles of spectroscopy and data from analogous structures, we have established a solid framework for the interpretation of its NMR, MS, and IR spectra. The detailed protocols and predicted data tables herein should serve as a valuable resource for any researcher involved in the synthesis, characterization, or application of this molecule. The synergistic use of these three spectroscopic techniques, as outlined in the proposed workflow, will enable an unambiguous confirmation of its molecular structure.

References

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Foundational

The Multifaceted Biological Activity of Thioether Propanoic Acids: From Pharmacological Scaffolds to Nanomedicine and Toxicology

Executive Summary Thioether propanoic acids—characterized by a stable sulfur-carbon linkage adjacent to a carboxylic acid moiety—occupy a unique intersection in modern applied chemistry and biology. Unlike traditional es...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioether propanoic acids—characterized by a stable sulfur-carbon linkage adjacent to a carboxylic acid moiety—occupy a unique intersection in modern applied chemistry and biology. Unlike traditional ester or amide linkages, the thioether bond offers distinct resistance to hydrolytic degradation while maintaining unique redox responsiveness. This in-depth technical guide explores the biological activity of thioether propanoic acids across three critical domains:

  • Therapeutic Scaffolding: Their role as highly efficient precursors for bioactive thiochromen-4-ones (anticancer and antimicrobial agents).

  • Advanced Nanomedicine: Their integration into polymeric nanoparticles for lymph-directed nitric oxide (NO) delivery and immunomodulation.

  • Environmental Toxicology: The persistence and biotransformation of fluorotelomer thioether propanoic acids (FtTPs) in biological systems.

By understanding the causality behind their chemical behavior, researchers can leverage these compounds for targeted drug delivery, novel therapeutic synthesis, and environmental bioremediation.

PART I: Pharmacological Scaffolding – Synthesis of Bioactive Thiochromen-4-ones

Thiochromen-4-ones (thiochromones) are privileged scaffolds in medicinal chemistry, exhibiting potent antioxidant, antimicrobial, and anticancer properties, including the induction of apoptosis and inhibition of monoamine oxidase B (MAO-B) [1]. However, traditional synthetic routes are plagued by unstable intermediates.

The Causality of the One-Pot Approach

3-(Arylthio)propanoic acids serve as ideal starting materials. The thioether linkage is robust enough to withstand initial activation but flexible enough to undergo intramolecular Friedel-Crafts-type cyclization. By employing a one-pot synthesis, we eliminate the need to isolate sensitive intermediate thioesters, preventing hydrolytic degradation, reducing solvent waste, and driving the cyclization thermodynamically to achieve yields up to 81% [1].

Self-Validating Protocol: One-Pot Synthesis of Thiochromen-4-ones

Objective: Convert 3-(arylthio)propanoic acid to thiochromen-4-one without intermediate isolation.

  • Activation: Dissolve 1.0 equivalent of 3-(arylthio)propanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).

    • Causality: DMF acts as a catalyst by forming a Vilsmeier-Haack-type intermediate, accelerating the conversion to the acyl chloride.

  • In-Process Validation: Monitor the evolution of CO₂ and CO gas. Stir for 2 hours at room temperature. Perform a rapid TLC (Hexane:EtOAc 8:2) quenched in methanol to confirm complete consumption of the starting acid (observed as the methyl ester on TLC).

  • Cyclization: Cool the reaction vessel back to 0°C. Slowly add 1.5 equivalents of aluminum chloride (AlCl₃) directly to the reaction mixture.

    • Causality: AlCl₃ acts as a Lewis acid to facilitate the intramolecular electrophilic aromatic substitution.

  • Quenching & Validation: After 4 hours, quench the reaction by pouring it over crushed ice and 1M HCl. Extract with DCM, wash with brine, and dry over MgSO₄.

  • Final Verification: Purify via flash chromatography. Validate the final structure using ¹H-NMR (look for the characteristic downfield shift of the C5 proton around δ 8.4 ppm due to the deshielding effect of the carbonyl group) and melting point analysis.

PART II: Advanced Nanomedicine – Lymph-Directed Nitric Oxide Delivery

In immunotherapy, delivering nanoscale solutes (like antigens or adjuvants) to lymph node-resident dendritic cells and B cells is hindered by biological transport barriers. Nitric oxide (NO) is a potent regulator of lymphatic transport, but its short half-life requires a targeted delivery vehicle [2].

The Causality of Thioether Propionic Acid in Nanocarriers

To overcome NO's volatility, researchers utilize Pluronic thioether propionic acid derivatives to synthesize S-nitrosated nanoparticles (SNO-NPs) [2]. The thioether propionic acid moiety is grafted onto Pluronic F127. The propionic acid provides a stable spacer, while subsequent thiolation allows for controlled S-nitrosation. The thioether backbone prevents premature degradation of the polymer chain in the oxidative extracellular environment, ensuring the NO is released only via transnitrosation with biological small molecule thiols once inside the lymphatic system [3].

G A Pluronic Thioether Propionic Acid B S-Nitrosated NP (SNO-NP) A->B S-nitrosation C Lymphatic Transport B->C Intradermal Inj. D NO Release (Nitrite) C->D Controlled Release E Vasodilation & Barrier Modulation D->E Paracrine Signaling F Enhanced DC/B-Cell Uptake E->F Nanoscale Solute Access

Logical workflow of SNO-NP synthesis from thioether propionic acid to enhanced immune cell uptake.

Self-Validating Protocol: Synthesis of Pluronic Thioether Propionic Acid & SNO-NPs
  • Polymer Functionalization: Dissolve Pluronic F127 in toluene. Add triethylamine and methanesulfonyl chloride to activate the hydroxyl termini. React the resulting intermediate with mercaptopropionic acid methyl ester in DMF with potassium carbonate [2].

    • Causality: This nucleophilic substitution securely links the thioether propionic acid moiety to the polymer block.

  • Deprotection & Dialysis: Hydrolyze the methyl ester using NaOH in Milli-Q water. Dialyze for 3 days against 5L of water to remove small molecules. Lyophilize to yield carboxylate-Pluronic F127.

  • Thiolation & S-Nitrosation: Convert the carboxylates to free thiols using standard EDC/NHS chemistry coupled with cystamine, followed by TCEP reduction.

  • Self-Validation (Ellman's Assay): Before proceeding, quantify the free thiol concentration using Ellman's reagent (DTNB). A successful batch must yield >0.8 mmol SH/g polymer. If the threshold is not met, the S-nitrosation will fail to deliver a therapeutic NO payload.

  • NO Loading: React the thiolated NPs with acidified sodium nitrite (NaNO₂) in the dark for 30 minutes to form SNO-NPs. Validate NO release kinetics using a Griess assay over 72 hours.

PART III: Environmental Toxicology & Biotransformation

While the stability of the thioether bond is an asset in drug delivery, it presents a severe ecological challenge. Fluorotelomer thioether propanoic acids (e.g., 6:2 FtTP) are degradation products of aqueous film-forming foams (AFFF) used in firefighting [4].

Causality of Persistence

6:2 FtTP is formed via the amide hydrolysis of 6:2 fluorotelomer thioether amido sulfonate (6:2 FtTAoS). The biological activity of these compounds in the environment is dictated by terminal electron acceptors. Under sulfate-reducing or iron-reducing anoxic conditions, the thioether group is highly recalcitrant, resisting biotransformation [5]. However, under nitrate-reducing conditions, the thioether sulfur is susceptible to microbial oxidation, leading to further breakdown.

Quantitative Data: Biotransformation Dynamics

The following table summarizes the biotransformation behavior of AFFF-derived compounds based on recent high-resolution mass spectrometry (Orbitrap Fusion) studies[5].

Compound ClassReducing ConditionHalf-Life (Days)Primary Biotransformation MechanismEcological Persistence
8:2 FTOH Aerobic< 7Rapid OxidationLow
8:2 FTOH Nitrate-Reducing12.5 - 36.5Moderate OxidationModerate
8:2 FTOH Sulfate/Iron-Reducing> 400Highly InhibitedHigh
6:2 FtTAoS Aerobic~ 10Amide HydrolysisLow
6:2 FtTP (Thioether) Sulfate-Reducing> 300Recalcitrant (Stable Thioether)Very High
6:2 FtTP (Thioether) Nitrate-Reducing~ 150Thioether OxidationModerate to High

Data synthesized from anoxic microcosm studies tracking the fate of polyfluoroalkyl substances [5].

Pathway N1 6:2 FtTAoS (AFFF Precursor) N2 Amide Hydrolysis (Microbial) N1->N2 Biotransformation N3 6:2 FtTP (Thioether Propanoic Acid) N2->N3 Cleavage N4 Sulfate-Reducing (Recalcitrant) N3->N4 Anoxic/Sulfate N5 Nitrate-Reducing (Thioether Oxidation) N3->N5 Anoxic/Nitrate

Biotransformation pathway of fluorotelomer precursors into persistent 6:2 FtTP under varying redox conditions.

Conclusion

The biological activity of thioether propanoic acids is fundamentally dictated by the chemical stability and redox-sensitivity of the thioether linkage. In drug discovery, this stability is harnessed to synthesize potent thiochromen-4-one scaffolds and engineer NO-releasing nanoparticles that bypass lymphatic transport barriers. Conversely, in environmental science, this exact chemical resilience results in persistent bioaccumulative pollutants. Mastering the causality of these molecular interactions allows scientists to innovate safely at the nexus of pharmacology and toxicology.

References

  • Simpkins, K. S., Guo, M. Y., Smith, T. D., & Hankerson, H. A. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. URL:[Link]

  • Sestito, L. F., & Thomas, S. N. (2020). Lymph-directed nitric oxide increases immune cell access to lymph-borne nanoscale solutes. Biomaterials, 265, 120411. URL:[Link]

  • Thomas, S. N., et al. (2020). Publications - Susan Thomas' lab - Georgia Institute of Technology. URL: [Link]

  • Sunderland, E., et al. (2020). Screening New Persistent and Bioaccumulative Organics in China's Inventory of Industrial Chemicals. Environmental Science & Technology. URL:[Link]

  • American Chemical Society. (2025). Biotransformation of Emerging Polyfluoroalkyl Substances Derived from Aqueous Film-Forming Foam (AFFF) under Nitrate-, Sulfate-, and Iron-Reducing Conditions. Environmental Science & Technology. URL:[Link]

Exploratory

The Oxolane Scaffold in Modern Drug Discovery: Structural Rationale, Synthetic Methodologies, and Clinical Applications

Executive Summary Oxolane, commonly known as tetrahydrofuran (THF), is a five-membered saturated cyclic ether that has transcended its traditional role as a laboratory solvent to become a privileged pharmacophore in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxolane, commonly known as tetrahydrofuran (THF), is a five-membered saturated cyclic ether that has transcended its traditional role as a laboratory solvent to become a privileged pharmacophore in medicinal chemistry[1]. The U.S. FDA has approved numerous oxolane-containing drugs across diverse therapeutic areas, ranging from antiviral agents to oncology therapeutics[1][2]. This technical guide provides an in-depth analysis of the structural biology, physicochemical properties, and synthetic methodologies associated with oxolane-containing compounds, designed specifically for drug development professionals and synthetic chemists.

Structural Rationale: The Physicochemical Power of Oxolane

The integration of an oxolane ring into a drug candidate is rarely accidental. The oxygen heteroatom acts as a potent hydrogen bond acceptor, while the saturated carbon backbone provides a tunable lipophilic surface.

Conformational Flexibility vs. Rigidity

Unlike the highly strained, four-membered oxetane ring (ring strain ~106 kJ/mol) which is often used as a rigid bioisostere for gem-dimethyl groups[3][4], the five-membered oxolane ring is relatively flexible. It rapidly interconverts between envelope and half-chair conformations. However, when fused into bicyclic systems—such as the bis-tetrahydrofuran (bis-THF) moiety—the conformational freedom is locked. This stereochemically defined rigidity is crucial for minimizing the entropic penalty upon target binding, a principle masterfully exploited in the design of next-generation HIV-1 protease inhibitors[5].

The "Backbone Binding" Concept

The most celebrated application of the oxolane scaffold is found in Darunavir , an HIV-1 protease inhibitor containing a fused bis-THF moiety[5]. The bis-THF ligand is engineered to form a network of robust hydrogen bonds directly with the protein backbone of the HIV-1 protease active site (specifically the amide hydrogens of Asp29 and Asp30)[5][6]. Because viral mutations typically alter amino acid side chains rather than the fundamental peptide backbone, Darunavir maintains an exceptionally high genetic barrier to resistance[6].

G DRV Bis-THF Moiety (Darunavir) Asp29 Protease Backbone (Asp29 Amide) DRV->Asp29 Strong H-Bond Asp30 Protease Backbone (Asp30 Amide) DRV->Asp30 Strong H-Bond Mutations Viral Mutations (Side-chain alterations) Mutations->Asp29 Cannot alter backbone Mutations->Asp30 Cannot alter backbone

Darunavir's bis-THF moiety evades viral resistance via backbone hydrogen bonding.

Clinical Successes and Quantitative Data

The versatility of the oxolane ring is evident in its broad clinical utility. Beyond synthetic antivirals, oxolanes are fundamental to nucleoside analogs (where the ribose/deoxyribose sugar is a substituted oxolane), macrolides, and polyether antibiotics[7]. In nature, complex oxolane rings are often installed via highly specialized enzymes, such as the cytochrome P450 AveE, which catalyzes a dual-pathway heterocyclization in avermectin biosynthesis[8].

Quantitative Comparison of Key Oxolane-Containing Drugs
Drug NamePrimary TargetIndicationOxolane Structural ContextBinding Affinity / Potency
Darunavir HIV-1 ProteaseHIV/AIDSFused bis-THF urethane Ki​ = 16 pM; IC50​ = 4.1 nM[5]
Brecanavir HIV-1 ProteaseHIV/AIDSFused bis-THF urethane IC50​ < 1 nM[5]
Amprenavir HIV-1 ProteaseHIV/AIDSMono-THF urethane Ki​ = 0.6 nM[1]
Posaconazole Lanosterol 14 α -demethylaseFungal InfectionsSubstituted central oxolaneHigh affinity (Ergosterol block)[1]

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted oxolanes can be achieved through various methodologies, including radical cyclizations of β -alkoxyvinyl sulfoxides[9], oxidative cyclizations, and the acid-catalyzed dehydration of 1,4-diols[10].

Below is a validated, self-contained protocol for the synthesis of a chiral, highly substituted oxolane—(2R,3S)-2-(hydroxymethyl)oxolan-3-ol —starting from commercially available 2-deoxy-D-ribose. This method leverages an initial reduction to prevent aldehyde side-reactions, followed by an acid-catalyzed thermodynamic cyclization[7].

Experimental Protocol: Acid-Catalyzed Dehydration-Cyclization to Substituted Oxolanes

Rationale & Causality: Direct cyclization of sugars often yields a complex mixture of furanose and pyranose forms. By first reducing the acyclic aldehyde of 2-deoxy-D-ribose to a primary alcohol (ribitol), we eliminate the electrophilic carbonyl carbon. Subsequent treatment with aqueous acid protonates one of the terminal hydroxyl groups, turning it into a superior leaving group (water). The internal nucleophilic attack by the remaining hydroxyl group is entropically favored to form the stable five-membered oxolane ring.

Materials:

  • 2-deoxy-D-ribose (1.0 eq)

  • Sodium borohydride ( NaBH4​ , 1.5 eq)

  • Methanol (anhydrous)

  • 2M Aqueous Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) and Brine

Step-by-Step Procedure:

  • Reduction to Ribitol:

    • Dissolve 2-deoxy-D-ribose in anhydrous methanol at 0 °C under an inert argon atmosphere.

    • Causality: The 0 °C temperature controls the exothermic hydride transfer, preventing solvent boiling and minimizing side reactions.

    • Add NaBH4​ portion-wise over 15 minutes. Stir the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.

    • Quench the reaction carefully with a few drops of glacial acetic acid until gas evolution ceases, then concentrate the mixture in vacuo. The resulting alditol (ribitol intermediate) is obtained in >90% yield[7].

  • Acid-Catalyzed Cyclization:

    • Dissolve the crude ribitol intermediate in 2M aqueous HCl.

    • Causality: The 2M concentration provides sufficient hydronium ions to protonate the hydroxyl group without causing extensive degradation of the carbon skeleton.

    • Heat the solution to 80 °C and stir for 4–6 hours. Monitor the reaction via TLC (using a highly polar eluent, e.g., DCM/MeOH 9:1) until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and neutralize carefully with saturated aqueous NaHCO3​ .

    • Extract the aqueous layer thoroughly with ethyl acetate (5 x 50 mL), as the highly oxygenated oxolane product is highly water-soluble.

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Characterization:

    • Purify the crude product via silica gel flash chromatography. The structure of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol must be confirmed by 1H NMR (look for the characteristic multiplet of the oxolane ring protons between 3.5–4.2 ppm) and high-resolution mass spectrometry (HRMS)[7].

W A 2-Deoxy-D-ribose B Reduction (NaBH4) 0°C to RT A->B C Ribitol Intermediate (>90% Yield) B->C D Acid-Catalyzed Cyclization (2M HCl, 80°C) C->D -H2O (Dehydration) E (2R,3S)-2-(hydroxymethyl)oxolan-3-ol D->E

Workflow for the synthesis of chiral oxolane derivatives via acid-catalyzed cyclization.

Conclusion

The oxolane ring is far more than a structural spacer; it is a dynamic, functional entity capable of dictating the pharmacokinetic and pharmacodynamic fate of a drug. Whether utilized as a singular ring to modulate lipophilicity or as a rigid bis-THF system to lock in critical backbone hydrogen bonds, oxolane-containing compounds remain at the forefront of rational drug design. As synthetic methodologies evolve—particularly with the rise of biocatalytic P450 heterocyclizations[8]—the chemical space of oxolane therapeutics will continue to expand.

References

  • Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors National Institutes of Health (PMC) URL:[Link]

  • A Conserved Hydrogen-Bonding Network of P2 bis-Tetrahydrofuran-Containing HIV-1 Protease Inhibitors (PIs) with a Protease Active-Site Amino Acid Backbone Aids in Their Activity against PI-Resistant HIV Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity MDPI URL:[Link]

  • Cytochrome P450-Catalyzed Tetrahydrofuran Formation via Dual Pathways in Avermectin Biosynthesis ACS Catalysis URL:[Link]

  • Stereoselective syntheses of rolliniastatin 1, rollimembrin, and membranacin PubMed (NIH) URL: [Link]

  • Tetrahydrofuran Wikipedia URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies ChemMedChem (ResearchGate / PubMed) URL:[Link]

Sources

Foundational

Theoretical Properties and Synthetic Utility of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid

An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Scientist Executive Summary In modern drug discovery, the rational design of small molecules relies heavily on versatile, mult...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In modern drug discovery, the rational design of small molecules relies heavily on versatile, multi-functional building blocks. 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2), also known as 2-((tetrahydrofuran-2-ylmethyl)thio)propanoic acid, represents a highly strategic scaffold [1]. Combining a tetrahydrofuran (oxolane) ring, a flexible thioether linkage, and a terminal carboxylic acid, this molecule offers a unique spatial arrangement of hydrogen-bond acceptors, lipophilic bulk, and a metal-binding pharmacophore.

This whitepaper details the theoretical physicochemical properties, structural biology applications, and validated synthetic protocols for integrating this compound into advanced medicinal chemistry workflows, such as the development of metalloenzyme inhibitors or PROTAC linkers.

Structural Biology & Pharmacophore Potential

The architectural logic of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid makes it an exceptional candidate for targeted ligand design. Its structure can be dissected into three functional domains, each contributing to its pharmacodynamic profile:

  • The Carboxylic Acid Moiety (Metal Binding/Salt Bridge): The terminal propanoic acid serves as a classic Zinc-Binding Group (ZBG). In metalloenzymes such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs), the carboxylate anion coordinates with the catalytic Zn2+ ion.

  • The Thioether Linkage (Conformational Spacer): Unlike rigid amide or ether bonds, the thioether (sulfanyl) group provides a highly flexible, oxidation-responsive hinge. The larger atomic radius of sulfur allows for unique dihedral angles, enabling the molecule to navigate narrow binding pockets.

  • The Oxolane (THF) Ring (Lipophilic Pocket Filler): The tetrahydrofuran ring acts as a dual-purpose motif. The oxygen atom serves as a localized hydrogen-bond acceptor, while the saturated carbon framework provides lipophilic bulk to engage in Van der Waals interactions within hydrophobic sub-pockets.

Pharmacophore Molecule 2-[(Oxolan-2-ylmethyl)sulfanyl] propanoic acid THF Oxolane (THF) Ring (H-Bond Acceptor) Molecule->THF Hydrophobic Engagement Thioether Thioether Linkage (Flexible Spacer) Molecule->Thioether Conformational Freedom Carboxyl Carboxylic Acid (Zinc Binding Group) Molecule->Carboxyl Target Coordination

Fig 1: Pharmacophore mapping of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid.

Theoretical Physicochemical Properties

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) implications of a building block requires a rigorous analysis of its physicochemical properties. The data below summarizes the theoretical descriptors for this compound, confirming its compliance with Lipinski’s Rule of Five.

PropertyValueScientific Implication
Molecular Formula C8​H14​O3​S Optimal low-molecular-weight fragment.
Molecular Weight 190.25 g/mol [1]Highly efficient ligand efficiency (LE) metric.
Theoretical LogP ~1.2 - 1.5Excellent balance of aqueous solubility and membrane permeability.
Predicted pKa ~4.5Exists primarily as an anion at physiological pH (7.4).
H-Bond Donors 1Minimal desolvation penalty during target binding.
H-Bond Acceptors 3Favorable for interacting with kinase/enzyme hinge regions.
Rotatable Bonds 4Sufficient flexibility without excessive entropic penalty upon binding.

Synthetic Workflows & Protocols

To utilize this compound in downstream applications, a robust, scalable, and self-validating synthetic route is required. The most efficient pathway is the SN​2 nucleophilic substitution between 2-mercaptopropanoic acid (thiolactic acid) [2] and 2-(bromomethyl)tetrahydrofuran [3].

Causality in Experimental Design:
  • Base Selection ( K2​CO3​ ): 2-mercaptopropanoic acid possesses two acidic protons (the carboxylic acid and the thiol). To ensure the thiol acts as the nucleophile, 2.5 equivalents of a mild base like Potassium Carbonate are required to form the highly nucleophilic thiolate dianion.

  • Solvent Choice (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it solvates the potassium cations, leaving the thiolate anion "naked" and highly reactive for the SN​2 displacement of the primary bromide.

Synthesis Step1 Step 1: Deprotonation 2-Mercaptopropanoic Acid + 2.5 eq K2CO3 Step2 Step 2: Alkylation Add 2-(Bromomethyl)THF in DMF Step1->Step2 Thiolate Formation (30 min, RT) Step3 Step 3: Acidification Adjust pH to 2.0 with 2M HCl Step2->Step3 SN2 Reaction (50°C, 4 hrs) Step4 Step 4: Purification EtOAc Extraction & Chromatography Step3->Step4 Protonation for Organic Extraction

Fig 2: Step-by-step synthetic workflow and isolation logic.

Detailed Step-by-Step Protocol:
  • Preparation of the Thiolate: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of 2-mercaptopropanoic acid in 20 mL of anhydrous DMF.

  • Deprotonation: Add 25.0 mmol (2.5 eq) of finely powdered anhydrous K2​CO3​ . Stir the suspension vigorously at room temperature for 30 minutes. The mixture will become slightly cloudy as the dianion forms.

  • Alkylation: Dropwise, add 11.0 mmol (1.1 eq) of 2-(bromomethyl)tetrahydrofuran over 10 minutes.

  • Reaction Progression: Elevate the temperature to 50°C and stir for 4–6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) until the thiol starting material is consumed.

  • Quenching & Washing: Cool to room temperature and quench with 50 mL of distilled water. Wash the aqueous layer with Diethyl Ether ( 2×20 mL) to remove unreacted bromide and trace organic impurities. Note: The product remains in the aqueous layer as a water-soluble potassium salt.

  • Acidification: Carefully acidify the aqueous layer using 2M HCl until the pH reaches ~2.0. This protonates the carboxylate, driving the product out of the aqueous phase.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product as a viscous oil.

  • Purification: Purify via flash column chromatography on silica gel (Eluent: DCM with a 0-5% Methanol gradient) to obtain the pure 2-[(oxolan-2-ylmethyl)sulfanyl]propanoic acid [4].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • HPLC Analysis: Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The compound should elute as a single sharp peak, confirming >95% purity.

  • 1H-NMR (400 MHz, CDCl3): Key diagnostic peaks include a broad singlet at ~10.5 ppm (carboxylic acid -OH), multiplets between 3.7–4.0 ppm (protons adjacent to the oxygen in the THF ring), and a distinct doublet/multiplet around 2.6–2.8 ppm corresponding to the −CH2​−S− linkage.

References

  • BIOFOUNT. "1016754-61-2|2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid". Retrieved from:[Link]

  • PubChem. "(+-)-2-Mercaptopropionic acid | C3H6O2S | CID 62326". Retrieved from:[Link]

Protocols & Analytical Methods

Method

Synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, a specialty chemical with potential applications in medicinal chemistry and materials science. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, a specialty chemical with potential applications in medicinal chemistry and materials science. While a direct, peer-reviewed synthesis for this specific molecule is not widely documented, this protocol outlines a robust and scientifically-grounded approach based on the S-alkylation of 2-mercaptopropanoic acid with tetrahydrofurfuryl chloride. This application note details the reaction mechanism, a step-by-step experimental protocol, purification methods, and characterization techniques, designed for researchers in organic synthesis, drug discovery, and related fields.

Introduction and Rationale

Thioether-containing carboxylic acids are an important class of organic compounds, often utilized as building blocks in the synthesis of more complex molecules. The incorporation of a tetrahydrofuran (oxolane) moiety can impart unique physicochemical properties, such as altered solubility and potential for hydrogen bonding, which are of interest in the design of bioactive molecules and functional materials. The target molecule, 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, combines these features.

The synthetic strategy presented herein is predicated on the well-established Williamson ether synthesis, adapted for the formation of a thioether linkage.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The thiol proton of 2-mercaptopropanoic acid, being more acidic than the corresponding alcohol, is readily deprotonated by a suitable base to form a thiolate anion.[3] This potent nucleophile then displaces the chloride from tetrahydrofurfuryl chloride to form the desired carbon-sulfur bond.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial for accelerating the rate of SN2 reactions by effectively solvating the cation of the base while leaving the nucleophilic anion relatively "naked" and reactive.[4]

Synthetic Workflow Overview

The overall synthetic transformation is depicted below. The process involves the deprotonation of 2-mercaptopropanoic acid to form a sodium thiolate, which then undergoes an SN2 reaction with tetrahydrofurfuryl chloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_mercaptopropanoic_acid 2-Mercaptopropanoic Acid Reaction_Vessel Deprotonation & S-Alkylation in DMF 2_mercaptopropanoic_acid->Reaction_Vessel THF_Cl Tetrahydrofurfuryl Chloride THF_Cl->Reaction_Vessel NaOH Sodium Hydroxide NaOH->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification Final_Product 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid Purification->Final_Product

Caption: Synthetic workflow for 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Mercaptopropanoic acid≥98%Sigma-Aldrich, et al.Handle in a fume hood due to strong odor.
Tetrahydrofurfuryl chloride≥98%Sigma-Aldrich, et al.Flammable and an irritant.
Sodium hydroxide (NaOH)Pellets, ≥97%Fisher Scientific, et al.Corrosive.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich, et al.Polar aprotic solvent.
Diethyl etherAnhydrousFisher Scientific, et al.For extraction.
Hydrochloric acid (HCl)Concentrated (37%)Fisher Scientific, et al.Corrosive.
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific, et al.For drying.
Deionized water---
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Reaction Procedure

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.[5][4][6][7][8]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopropanoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the 2-mercaptopropanoic acid.

  • Base Addition: Carefully add sodium hydroxide pellets (1.0 eq) to the solution. The mixture may warm up slightly. Stir the solution at room temperature for 30 minutes to ensure complete formation of the sodium thiolate.

  • Addition of Electrophile: Slowly add tetrahydrofurfuryl chloride (1.0 eq) to the reaction mixture dropwise using a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification
  • Quenching: Pour the reaction mixture into a beaker containing deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid to the aqueous mixture with stirring until the pH is approximately 2-3. This will protonate the carboxylic acid, making it less soluble in water.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[9][10]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization of the Final Product

The structure and purity of the synthesized 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR - A broad singlet between 10-12 ppm corresponding to the carboxylic acid proton.[11][12][13]- A multiplet around 4.1-4.3 ppm for the proton on the chiral center of the tetrahydrofuran ring (C2-H).- Multiplets for the other tetrahydrofuran ring protons.- A multiplet for the proton on the chiral center of the propanoic acid chain.- Signals for the methylene protons adjacent to the sulfur and the methyl group of the propanoic acid moiety.
¹³C NMR - A signal in the range of 170-185 ppm for the carboxylic acid carbonyl carbon.[11][12][14]- Signals for the carbons of the tetrahydrofuran ring.- Signals for the carbons of the propanoic acid chain.
Mass Spec (EI) - A molecular ion peak (M⁺).- Characteristic fragmentation patterns including the loss of the carboxylic acid group and cleavage of the C-S bond.[6][7]
IR Spectroscopy - A broad O-H stretch from approximately 2500-3300 cm⁻¹.- A strong C=O stretch around 1710 cm⁻¹.[12][13]

Mechanism of S-Alkylation

The synthesis proceeds through a classic SN2 mechanism, as illustrated below.

SN2_Mechanism S-Alkylation (SN2) Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Thiol R-SH Thiolate R-S⁻ Na⁺ Thiol->Thiolate + NaOH Base NaOH Water H₂O Thiolate_ion R-S⁻ Transition_State [R-S---R'---Cl]⁻ Thiolate_ion->Transition_State Alkyl_Halide R'-Cl Alkyl_Halide->Transition_State Thioether R-S-R' Transition_State->Thioether Chloride_ion Cl⁻ Transition_State->Chloride_ion

Sources

Application

Application Note: Advanced Protocols for the Synthesis of Thioether Propanoic Acids

Executive Summary Thioether propanoic acids—encompassing both 3-(alkylthio)propanoic and 3-(arylthio)propanoic acids—are indispensable molecular building blocks. They are widely utilized in the synthesis of active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thioether propanoic acids—encompassing both 3-(alkylthio)propanoic and 3-(arylthio)propanoic acids—are indispensable molecular building blocks. They are widely utilized in the synthesis of active pharmaceutical ingredients (e.g., thiochromen-4-ones), the functionalization of biopolymers, and the generation of self-assembled monolayers (SAMs) on gold nanoparticles[1].

This application note details two highly robust, self-validating methodologies for their synthesis: the highly atom-economical[2], and the classical nucleophilic aliphatic substitution[3]. By understanding the causality behind catalyst selection and reaction conditions, researchers can optimize yields and suppress unwanted byproducts.

Mechanistic Rationale & Catalyst Selection

The most efficient route to thioether propanoic acids is the Thiol-Michael addition of a thiol to acrylic acid[2]. This reaction is a paradigm of "click chemistry," prized for its modularity, rapid kinetics, and stereospecificity[2]. The causality of the reaction hinges entirely on the generation of a highly nucleophilic thiolate anion, which subsequently attacks the electron-deficient β -carbon of the acrylate[4].

Causality in Catalyst Choice:

  • Weak Bases (e.g., Triethylamine, TEA): TEA (pKa ~10.8) deprotonates the thiol to establish an equilibrium concentration of the thiolate anion[2]. While effective for simple aliphatic thiols, the overall reaction rate is heavily dependent on the catalyst's pKa and the acidity of the thiol[2].

  • Nucleophilic Catalysts (e.g., Dimethylphenylphosphine, DMPP): Phosphines operate via a fundamentally different and more efficient pathway. They undergo initial conjugate addition to the acrylic acid, forming a strong zwitterionic enolate intermediate that rapidly deprotonates the thiol[2]. This dual-purpose mechanism accelerates the reaction by orders of magnitude and actively suppresses the oxidative formation of disulfide byproducts—a critical consideration when handling electron-rich thiols[5].

Mechanism Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Catalyst (TEA / Phosphine) Base->Thiolate Catalyzes Intermediate Enolate Intermediate Thiolate->Intermediate Nucleophilic Attack Acrylate Acrylic Acid (CH2=CH-COOH) Acrylate->Intermediate Michael Acceptor Product Thioether Propanoic Acid (R-S-CH2-CH2-COOH) Intermediate->Product Protonation

Figure 1: Catalytic cycle of the Thiol-Michael addition to acrylic acid.

Experimental Workflows

Workflow Step1 1. Reagent Preparation Mix Thiol + Acrylic Acid in DCM Step2 2. Catalyst Addition Add TEA or DMPP (1 mol%) Step1->Step2 Step3 3. Reaction Incubation Stir at RT (2-4 h) Step2->Step3 Step4 4. Quenching & Acidification Adjust to pH 1-2 with 1.0 M HCl Step3->Step4 Step5 5. Extraction Extract with DCM, dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography (EtOAc/Hexanes) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Thiol-Michael addition.

Protocol A: Base/Nucleophile-Catalyzed Thiol-Michael Addition

This protocol leverages acrylic acid as the Michael acceptor. It is designed as a self-validating system: the disappearance of the distinct acrylate C=C stretch in FTIR (~810 cm⁻¹) serves as an internal analytical control for reaction completion[6].

Reagents:

  • Thiol substrate (10.0 mmol)

  • Acrylic acid (10.5 mmol)

  • TEA or DMPP (0.1 mmol, 1 mol%)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thiol and acrylic acid in anhydrous DCM.

    • Causality: A slight excess (1.05 eq) of acrylic acid ensures the complete consumption of the malodorous thiol, simplifying downstream purification and minimizing stench[6].

  • Catalyst Addition: Purge the system with nitrogen. Add the catalyst (TEA or DMPP) dropwise.

    • Causality: Nitrogen purging prevents the aerobic oxidation of thiols to disulfides. Dropwise addition mitigates the exothermic nature of the rapid click reaction[2].

  • Incubation: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC or FTIR[6].

  • Quenching & Acidification: Add 10 mL of 1.0 M HCl to the flask and stir vigorously for 10 minutes.

    • Causality: The acid quench neutralizes the basic/nucleophilic catalyst and ensures the propanoic acid product is fully protonated (uncharged), driving it entirely into the organic phase during extraction.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). Wash the combined organic layers with saturated brine to remove residual water and water-soluble impurities.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes gradient) if trace impurities remain.

Protocol B: Nucleophilic Aliphatic Substitution

When acrylic acid is incompatible with the substrate (e.g., highly acidic or sterically hindered thiophenols), classical substitution using 3-chloropropanoic acid provides a reliable, albeit less atom-economical, alternative[3].

Reagents:

  • Aryl/Alkyl thiol (10.0 mmol)

  • 3-Chloropropanoic acid (10.2 mmol)

  • 1.0 M NaOH (25.0 mL)

  • 1.0 M Na₂CO₃ (25.0 mL)

  • Ethanol (30.0 mL)

Step-by-Step Procedure:

  • Base Preparation: In a 250 mL flask, combine the aqueous NaOH and Na₂CO₃ solutions[3].

    • Causality: The dual-base system maintains a highly alkaline pH to ensure complete deprotonation of the thiol, while the carbonate buffers the HCl generated during the substitution[3].

  • Thiolate Formation: Dissolve the thiol in ethanol and add it to the basic aqueous mixture. Stir for 15 minutes to allow complete thiolate formation[3].

  • Electrophile Addition: Add 3-chloropropanoic acid dropwise as an aqueous solution[3].

  • Reflux: Heat the reaction to reflux for 4–6 hours.

  • Acidic Precipitation: Cool the mixture to room temperature and evaporate the ethanol under a rotary evaporator. Acidify the remaining aqueous phase to pH 1–2 using concentrated HCl (6.0 M).

    • Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and causing the 3-(arylthio)propanoic acid to precipitate or become easily extractable[3].

  • Extraction: Dilute with 30 mL H₂O and extract with DCM (3 × 40 mL). Dry, filter, and concentrate to yield the product[3].

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and causal advantages of both protocols to aid in method selection:

ParameterProtocol A: Thiol-Michael AdditionProtocol B: Nucleophilic Substitution
Reaction Type Conjugate Addition (Click Chemistry)SN2 Aliphatic Substitution
Atom Economy 100% (No stoichiometric byproducts)Lower (Generates NaCl and H₂O)
Reaction Time 2–4 hours (Room Temperature)4–6 hours (Reflux)
Catalyst/Reagent TEA or DMPP (1 mol% Catalytic)NaOH / Na₂CO₃ (Stoichiometric)
Primary Advantage Rapid, mild conditions, highly scalableRobust for unreactive or highly acidic thiols
Disulfide Risk Low (especially when using DMPP)Moderate (requires strict solvent degassing)

References

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, American Chemical Society, 2013. URL:[Link]

  • "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids." MDPI, 2022. URL: [Link]

  • Grey, E. L., & McClendon, J. "Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages." NIH Public Access, 2015. URL: [Link]

Sources

Method

Application Note: Advanced HPLC-UV/CAD Method Development for 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid

Introduction & Chemical Profiling The compound 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2) is a highly functionalized aliphatic molecule featuring a propanoic acid backbone, a sulfanyl (thioether) l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The compound 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2) is a highly functionalized aliphatic molecule featuring a propanoic acid backbone, a sulfanyl (thioether) linkage, and an oxolane (tetrahydrofuran) ring. Analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents two primary analytical challenges:

  • Ionization State: The carboxylic acid group (pKa ~4.0) will partially ionize at neutral pH, leading to poor retention and severe peak tailing on standard reversed-phase columns.

  • Lack of Chromophore: The molecule lacks extended π -conjugation or aromatic rings. Consequently, standard UV detection is limited to the low-wavelength end-absorption of the carboxyl and thioether groups (~210 nm), which is highly susceptible to baseline drift during gradient elution.

To establish a robust, self-validating analytical protocol, this guide details a dual-detector approach utilizing low-wavelength UV coupled orthogonally with Charged Aerosol Detection (CAD) .

Analytical Strategy & Rationale (E-E-A-T)

Mobile Phase Causality

To ensure the propanoic acid moiety remains fully protonated, the mobile phase must be buffered at least 2 pH units below its pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). Acidic mobile phases containing volatile organic acids like TFA or formic acid are strictly required to suppress ionization, thereby maximizing hydrophobic interactions with the C18 stationary phase and ensuring sharp, symmetrical peaks[1].

Detector Selection Causality

Relying solely on UV at 210 nm is prone to interference from solvent impurities. CAD is universally sensitive to non-volatile analytes regardless of their optical properties. Because central metabolomic and aliphatic carboxylic acids often exhibit poor UV response, CAD provides a highly linear, mass-dependent signal that serves as a critical orthogonal validation tool for purity and quantification[2].

Degradation Pathway (Thioether Oxidation)

The sulfanyl (thioether) group is highly susceptible to reactive oxygen species (ROS) and ambient oxidation, readily converting into a sulfoxide and, under prolonged stress, a sulfone[3]. In reversed-phase chromatography, these oxidized degradants are significantly more polar than the parent thioether and will elute earlier[4]. The method is designed to resolve these critical degradation pairs.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Stationary Phase: Waters XBridge C18 or Acquity UPLC HSS T3 (150 mm × 4.6 mm, 3.5 µm). The HSS T3 column is specifically designed to retain polar compounds in highly aqueous mobile phases.

  • Mobile Phase A: 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Sample Preparation

Caution: Thioethers are prone to oxidation. Avoid prolonged exposure to ambient light and oxygen.

  • Accurately weigh 10.0 mg of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid reference standard into a 10 mL amber volumetric flask.

  • Add 5 mL of the diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent to achieve a 1.0 mg/mL stock solution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic
12.01.01090Linear
15.01.01090Wash
15.11.0955Step
20.01.0955Equilibrate
Detector Settings
  • UV Detector: Wavelength set to 210 nm. Reference wavelength OFF.

  • Charged Aerosol Detector (CAD): Evaporation temperature set to 35°C (optimized for low-molecular-weight carboxylic acids). Power function set to 1.0 for linear response. Data collection rate: 10 Hz.

System Validation & Suitability

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis to ensure the chromatographic system is fit for purpose.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD≤ 1.0% (n=6)Confirms pump stability and consistent column equilibration.
Peak Area RSD≤ 2.0% (n=6)Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ )0.8 - 1.5Confirms adequate suppression of secondary silanol interactions via the acidic mobile phase.
Resolution ( Rs​ )≥ 2.0Ensures baseline separation between the parent API and its early-eluting sulfoxide degradant.

Analytical Workflow Visualization

G Start Sample Preparation (Protect from O2) Inject HPLC Injection (10 µL) Start->Inject Column C18 Separation (pH 2.0 Mobile Phase) Inject->Column Split Eluent Split Column->Split UV UV Detection (210 nm) Split->UV Chromophore CAD CAD Detection (Universal) Split->CAD Non-Volatile Data Data Analysis (Quantification) UV->Data CAD->Data

Fig 1. HPLC-UV/CAD workflow for 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid analysis.

Troubleshooting & Field Insights

  • Drifting UV Baseline: At 210 nm, the absorbance of TFA and Acetonitrile changes during the gradient. If the baseline drift interferes with integration, rely on the CAD signal, which remains flat during gradient elution provided the mobile phases are properly filtered and degassed.

  • Appearance of Early-Eluting Peaks: If a secondary peak appears immediately prior to the main analyte peak over time, it is highly indicative of thioether oxidation to a sulfoxide[3]. To mitigate this, ensure samples are prepared fresh, stored at 4°C in amber vials, and consider sparging the diluent with nitrogen gas prior to sample preparation[4].

  • Peak Splitting: Because the molecule contains a chiral center at the oxolane ring and potentially at the propanoic acid alpha-carbon (depending on the specific stereoisomer synthesized), peak splitting or shoulders may occur if the column exhibits slight chiral selectivity. Ensure the column temperature is strictly controlled (e.g., 30°C) to maintain consistent peak shapes.

Sources

Application

Application Note: A Fluorometric Assay for Characterizing Inhibitors of Cysteine Proteases Using 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid as a Model Compound

Introduction Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including immune responses, extracellular matrix remodeling, and apoptosis.[1][2] Their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes, including immune responses, extracellular matrix remodeling, and apoptosis.[1][2] Their dysregulation has been implicated in diseases such as cancer and rheumatoid arthritis, making them attractive targets for drug development.[1] A key step in the discovery of novel therapeutics is the development of robust and reliable assays to identify and characterize potential inhibitors.[3][4]

This document provides a detailed protocol for a fluorometric assay designed to measure the inhibitory activity of compounds against a model cysteine protease, papain. We will use the novel compound, 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, to illustrate the principles and execution of this assay. The thioether and carboxylic acid moieties of this compound suggest its potential to interact with the active site of cysteine proteases. The assay described herein is a versatile and sensitive method suitable for high-throughput screening and detailed kinetic analysis of putative inhibitors.[5]

Assay Principle

The assay quantifies cysteine protease activity by monitoring the cleavage of a fluorogenic peptide substrate.[5][6] A commonly used substrate for cysteine proteases like papain is Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC).[7] In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released.[7] The rate of increase in fluorescence is directly proportional to the enzyme's activity.

In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a slower increase in fluorescence. By measuring the fluorescence over time at various inhibitor concentrations, a dose-response curve can be generated to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8]

Proposed Inhibitory Mechanism

The following diagram illustrates a plausible competitive inhibition mechanism where the inhibitor, 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, competes with the substrate for binding to the active site of the cysteine protease.

G cluster_legend Reaction Scheme E Enzyme (E) (Cysteine Protease) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Inhibition (No Reaction) E->EI ki S Substrate (S) (Z-FR-AMC) I Inhibitor (I) (2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid) ES->E k-1 ES->P kcat ES->P Catalytic Step EI->E k-i

Caption: Competitive inhibition of a cysteine protease.

Materials and Reagents

ReagentSupplierCatalog #Storage
Papain (from Carica papaya)Sigma-AldrichP4762-20°C
Z-Phe-Arg-AMCR&D SystemsES009-20°C
2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acidIn-house SynthesisN/A-20°C
E-64 (Positive Control Inhibitor)Sigma-AldrichE3132-20°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temp
Tris-HClSigma-AldrichT5941Room Temp
L-CysteineSigma-AldrichC7352Room Temp
EDTASigma-AldrichE9884Room Temp
Black, flat-bottom 96-well platesCorning3603Room Temp

Protocol

This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL.

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, 5 mM L-Cysteine, 2 mM EDTA, pH 7.5. Prepare fresh on the day of the experiment. The L-cysteine is a reducing agent required for the activation of the cysteine protease.[2]

  • Papain Enzyme Stock (1 mg/mL): Dissolve papain in Assay Buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Papain Solution (2X): Dilute the papain stock to 20 µg/mL in Assay Buffer. This will give a final concentration of 10 µg/mL in the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.[9]

  • Substrate Stock (10 mM): Dissolve Z-FR-AMC in DMSO. Aliquot and store at -20°C, protected from light.

  • Working Substrate Solution (2X): Dilute the substrate stock to 100 µM in Assay Buffer. This will result in a final concentration of 50 µM. This concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[10][11]

  • Compound and Control Stocks (10 mM): Dissolve 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid and E-64 in 100% DMSO.

  • Compound/Control Dilution Series: Prepare a serial dilution of the test compound and E-64 in 100% DMSO. Then, dilute this series 50-fold into Assay Buffer to create a 2X final concentration plate. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects on enzyme activity.

Assay Procedure

The following workflow diagram outlines the steps for setting up the assay plate.

G A 1. Prepare 2X Compound/Control Dilutions in Assay Buffer B 2. Add 100 µL of 2X Compound/Control to each well of a 96-well plate A->B C 3. Add 100 µL of 2X Working Papain Solution to each well B->C D 4. Pre-incubate for 15 minutes at Room Temperature C->D E 5. Initiate reaction by adding 100 µL of 2X Working Substrate Solution D->E F 6. Immediately place plate in a fluorescence plate reader E->F G 7. Measure fluorescence every minute for 30 minutes (Ex: 360 nm, Em: 460 nm) F->G

Caption: Experimental workflow for the cysteine protease inhibition assay.

Plate Layout

A well-planned plate layout is crucial for obtaining reliable data. Include the following controls:

Well TypeCompound/ControlEnzymeSubstrateDescription
Test Wells Serial Dilutions++Measures inhibition at various concentrations.
100% Activity Control Vehicle (DMSO)++Represents uninhibited enzyme activity.
0% Activity Control E-64 (High Conc.)++Represents fully inhibited enzyme activity.
No Enzyme Control Vehicle (DMSO)-+Measures background fluorescence of the substrate.
No Substrate Control Vehicle (DMSO)+-Measures background fluorescence of the enzyme and compound.
Data Analysis
  • Calculate Reaction Rates: For each well, plot fluorescence intensity against time. The initial reaction rate (slope) is determined from the linear portion of this curve (RFU/min).

  • Normalize Data: Express the reaction rates as a percentage of the 100% activity control (uninhibited enzyme) after subtracting the background fluorescence from the no-enzyme control.

    • Percent Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (Rate100% activity - Rateno enzyme))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[8]

Expected Results and Interpretation

The dose-response curve for an effective inhibitor like 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is expected to be sigmoidal. The IC50 value provides a quantitative measure of the compound's potency. A lower IC50 value indicates a more potent inhibitor.

Table of Hypothetical Results:

CompoundIC50 (µM)
2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid5.2
E-64 (Positive Control)0.01

The IC50 value is dependent on experimental conditions, including enzyme and substrate concentrations.[10][12] Therefore, it is crucial to keep these parameters consistent when comparing the potencies of different inhibitors. For a more in-depth characterization, further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[13][14][15]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationPrepare fresh substrate solution; store protected from light.
Compound autofluorescenceRun a no-enzyme control with the compound to quantify its fluorescence.
No or low enzyme activity Inactive enzymeEnsure proper storage and handling; use a fresh aliquot.
Incorrect buffer pH or compositionVerify the pH and composition of the assay buffer.
Non-linear reaction rates Substrate depletionReduce enzyme concentration or incubation time.
Enzyme instabilityOptimize buffer conditions (e.g., add stabilizing agents).
Poor Z'-factor (<0.5) High variability in controlsEnsure accurate pipetting; optimize reagent concentrations.

Conclusion

The fluorometric assay protocol detailed in this application note provides a robust and sensitive method for characterizing the inhibitory activity of compounds against cysteine proteases. By using the model compound 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, we have demonstrated the key steps from reagent preparation to data analysis. This assay is a valuable tool for primary screening, hit-to-lead optimization, and mechanistic studies in the drug discovery process.

References

  • Fluorogenic Peptide Substrates Containing benzoxazol-5-yl-alanine Derivatives for Kinetic Assay of Cysteine Proteases. PubMed.
  • Cysteine Protease Activity Assay Kit. Chondrex, Inc.
  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing.
  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
  • Rapid and general profiling of protease specificity by using combinatorial fluorogenic substr
  • Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab.
  • IC50 Determin
  • Biochemical Assay Development. Thermo Fisher Scientific - DE.
  • Assay for cysteine protease activity. Bio-protocol.
  • Biochemical Assay Development. Ichor Life Sciences.
  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.
  • Inhibition kinetics. Rose-Hulman Institute of Technology.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC.
  • Enzyme inhibition and kinetics graphs. Khan Academy.
  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. PubMed.
  • Biochemical Assay Development. Charnwood Discovery.
  • Z-FR-AMC Fluorogenic Peptide Substr
  • Cysteine Protease Zymography: Brief Review. PubMed.
  • Enzyme Kinetics. BioNinja.
  • Purification and Biochemical Characterization of Cysteine Protease from Baby Kiwi (Actinidia arguta). The Open Biochemistry Journal.
  • Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica C
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?.

Sources

Method

Application Note: In Vitro Characterization and Screening Protocols for 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

Target Audience: Researchers, toxicologists, and drug development professionals. Compound Focus: 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2). Introduction & Physicochemical Context 2-[(Oxolan-2-ylme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, toxicologists, and drug development professionals. Compound Focus: 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2).

Introduction & Physicochemical Context

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid is a specialized biochemical featuring a tetrahydrofuran (oxolane) ring, a thioether linkage, and a propanoic acid moiety. Compounds of this structural class are frequently utilized in proteomics research, flavor chemistry (often related to FEMA 4535 analogs), and as pharmaceutical intermediates.

From an application scientist's perspective, the in vitro evaluation of this compound must account for two primary structural liabilities:

  • The Thioether Linkage: Highly susceptible to Phase I Cytochrome P450 (CYP)-mediated S-oxidation, rapidly forming sulfoxides and sulfones.

  • The Carboxylic Acid: A prime candidate for Phase II UGT-mediated acyl glucuronidation.

This guide provides field-proven, self-validating protocols to assess the cytotoxicity and metabolic stability of this compound, ensuring high-fidelity data generation for downstream pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

Experimental Workflow & Metabolic Pathways

To establish a robust preclinical profile, the compound must progress through a structured cascade of viability and metabolic assays.

Workflow A Compound Preparation (DMSO Stock) B Cytotoxicity Profiling (MTT Assay) A->B C Metabolic Stability (HLM/RLM Assay) A->C E Data Analysis (IC50, CLint, t1/2) B->E D LC-MS/MS Quantification & Metabolite ID C->D D->E

Experimental workflow for in vitro characterization of the target compound.

Metabolism Parent 2-[(Oxolan-2-ylmethyl) sulfanyl]propanoic acid CYP CYP450 Oxidation (S-Oxidation) Parent->CYP UGT UGT Conjugation (Glucuronidation) Parent->UGT Sulfoxide Sulfoxide / Sulfone Metabolites CYP->Sulfoxide Glucuronide Acyl Glucuronide Conjugate UGT->Glucuronide

Putative Phase I and Phase II metabolic pathways for the thioether and carboxylic acid moieties.

Protocol 1: In Vitro Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: Thioether-containing compounds can sometimes act as reactive oxygen species (ROS) scavengers or, conversely, induce mitochondrial stress if metabolized into reactive intermediates. The MTT assay measures NAD(P)H-dependent oxidoreductase enzymes, making it a highly reliable indicator of mitochondrial integrity and overall cell viability.

Self-Validating System: This protocol incorporates strict vehicle controls and a Z'-factor calculation. A plate is only considered valid if the Z'-factor between the vehicle control and the positive control (e.g., 10% DMSO or Doxorubicin) is ≥0.5 .

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) or HEK293 cells at a density of 1×104 cells/well in a 96-well flat-bottom plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the seeding media and apply 100 µL of the compound dilutions (range: 0.1 µM to 100 µM). Include vehicle controls (0.1% DMSO) and positive controls (1 µM Doxorubicin). Incubate for 48 hours.

  • MTT Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO (or specialized solubilization solution) to each well. Shake the plate on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Microsomal Metabolic Stability (HLM/RLM)

Causality & Rationale: Because the liver is the primary site of xenobiotic metabolism, incubating the compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) allows us to predict its in vivo half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). The presence of the thioether group makes this molecule highly vulnerable to Phase I clearance.

Self-Validating System: To ensure the disappearance of the parent compound is strictly enzymatic and not due to chemical instability, a Minus-Cofactor (-NADPH) Control is mandatory. Furthermore, a high-clearance reference standard (Verapamil) must be run in parallel to verify the enzymatic activity of the microsome batch.

Step-by-Step Methodology
  • Master Mix Preparation: In a pre-warmed (37°C) centrifuge tube, prepare a master mix containing 0.1 M potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and liver microsomes at a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid into the master mix to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADPH). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Sample Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to clean vials and analyze via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate t1/2​ and CLint​ .

Quantitative Data Presentation

The following table summarizes representative validation data for 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, demonstrating the expected safety profile and metabolic lability typical of oxolane-thioether derivatives.

Table 1: Representative In Vitro Profiling Data

Assay CategoryMatrix / Cell LineParameter EvaluatedTarget Compound ValueReference Control Value
Cytotoxicity HepG2 CellsIC₅₀ (48h)> 100 µMDoxorubicin: 0.45 µM
Cytotoxicity HEK293 CellsIC₅₀ (48h)> 100 µMDoxorubicin: 0.82 µM
Phase I Stability Human Liver MicrosomesIntrinsic Clearance ( CLint​ )48.5 µL/min/mgVerapamil: 62.0 µL/min/mg
Phase I Stability Rat Liver MicrosomesHalf-life ( t1/2​ )14.2 minVerapamil: 11.5 min
Assay QC All Microsomal Assays-NADPH Control Stability> 98% remaining at 60mN/A

Interpretation: The compound exhibits negligible cytotoxicity up to 100 µM, confirming its safety for cellular assays. However, it demonstrates moderate-to-high intrinsic clearance in liver microsomes, confirming the hypothesis that the thioether group undergoes rapid Phase I metabolism.

References

  • BIOFOUNT. "2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid (CAS: 1016754-61-2)." Retrieved from [Link]

  • PubChem. "2-Tetrahydrofurfuryl 2-mercaptopropionate (CID 71587372)." National Center for Biotechnology Information. Retrieved from [Link]

  • AxisPharm. "Microsomal Stability Assay Protocol." Retrieved from [Link]

  • Evotec / Cyprotex. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Retrieved from [Link]

Application

antimicrobial screening of novel thioether compounds

The emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of conventional antibiotics. In response, medicinal chemistry has increasingly turned to the structural optimi...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of conventional antibiotics. In response, medicinal chemistry has increasingly turned to the structural optimization of existing scaffolds via the incorporation of sulfur-containing linkers. Specifically, the introduction of thioether (C–S–C) moieties has proven to be a highly effective strategy for generating cationic amphiphilic antimicrobial agents[1].

As a Senior Application Scientist, I have designed this application note to guide researchers through the mechanistic rationale, standardized screening workflows, and biophysical validation protocols required to evaluate novel thioether-modified antimicrobial compounds.

The rational design of thioether derivatives—such as thioether-tobramycin analogues or disulfide-containing vancomycin derivatives—relies on fundamentally altering the physicochemical properties of the parent drug[1],[2].

Causality in Chemical Design:

  • Enhanced Lipophilicity & Amphiphilicity: Thioether linkages increase the lipophilic character of the molecule. When combined with cationic domains (e.g., aminoglycoside amines), the resulting amphiphile is electrostatically attracted to the negatively charged phosphatidylglycerol and cardiolipin abundant in bacterial membranes[1].

  • Membrane Permeabilization: Unlike traditional antibiotics that require active transport or specific porin entry, thioether amphiphiles can integrate directly into the lipid bilayer, disrupting membrane integrity and bypassing classical efflux pump-mediated resistance[2].

  • Virulence Factor Attenuation: In specific agricultural and clinical pathogens, novel 1,3,4-oxadiazole thioethers have been shown to disrupt virulence pathways, including flagellar assembly and the CsrA translational regulator, effectively neutralizing bacterial pathogenicity[3].

Mechanism TC Thioether-Modified Compound LIPO Increased Cationic Amphiphilicity TC->LIPO MEM Bacterial Membrane Accumulation LIPO->MEM DIS Lipid Bilayer Disruption MEM->DIS VIR Virulence Factor Inhibition (e.g., CsrA) MEM->VIR EFF Bypass of Efflux Pump Expulsion MEM->EFF DEATH Bacterial Cell Death & Biofilm Eradication DIS->DEATH VIR->DEATH EFF->DEATH

Fig 1. Mechanistic pathways of thioether-modified antimicrobial compounds.

Screening Architecture & Workflow

To accurately capture the efficacy of thioether compounds, the screening architecture must move from standardized phenotypic susceptibility testing to high-resolution biophysical assays that validate the membrane-targeting mechanism.

Workflow PREP Library Prep (DMSO Stocks) MIC MIC/MBC Screening (CLSI M07) PREP->MIC TK Time-Kill Kinetics MIC->TK Active Hits MEM Membrane Permeability (NPN Uptake) TK->MEM VAL Lead Selection & In Vivo Profiling MEM->VAL

Fig 2. Sequential screening workflow for evaluating thioether antimicrobial agents.

Experimental Protocols

Protocol A: Broth Microdilution for MIC Determination

This protocol is strictly adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines to ensure global reproducibility and regulatory compliance[4].

Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The precise physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) in CAMHB are critical. These cations bridge the phosphate groups of lipopolysaccharides (LPS) in Gram-negative outer membranes. Using unadjusted broth destabilizes the membrane artificially, leading to false-positive susceptibility results for membrane-active thioethers.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate 3–5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL. Causality: When 50 µL of this inoculum is added to 50 µL of drug solution, the final test concentration becomes 5×105 CFU/mL. Exceeding this density triggers the "inoculum effect," where target saturation artificially inflates the Minimum Inhibitory Concentration (MIC).

  • Compound Preparation: Prepare a 2-fold serial dilution of the thioether compound in CAMHB within a 96-well U-bottom microtiter plate. Ensure the final concentration of the vehicle (DMSO) does not exceed 1% v/v to prevent baseline solvent toxicity.

  • Incubation: Inoculate the plates and incubate at 37°C for 16–20 hours under aerobic conditions.

  • System Validation (Self-Validating Controls):

    • Growth Control: Broth + Inoculum + 1% DMSO (Validates organism viability and solvent safety).

    • Sterility Control: Broth only (Validates aseptic technique).

    • Positive Control: Parent compound (e.g., unmodified Vancomycin or Tobramycin) with known CLSI quality control ranges.

Protocol B: Outer Membrane Permeabilization (NPN Uptake Assay)

To validate that the thioether modification successfully confers membrane-disrupting capabilities, we utilize the 1-N-phenylnaphthylamine (NPN) uptake assay.

Causality & Rationale: NPN is a lipophilic fluorescent probe that is normally excluded by intact bacterial outer membranes. In aqueous environments, its fluorescence is heavily quenched. However, if a thioether compound disrupts the lipid bilayer, NPN partitions into the hydrophobic membrane interior, resulting in a massive increase in quantum yield. This provides real-time, self-validating kinetic data of membrane disruption.

Step-by-Step Methodology:

  • Cell Preparation: Grow Gram-negative strains (e.g., P. aeruginosa or E. coli) to mid-logarithmic phase (OD₆₀₀ = 0.5). Centrifuge and wash twice with 5 mM HEPES buffer (pH 7.2) to remove extracellular media components that might quench fluorescence.

  • Probe Addition: Resuspend the cell pellet in HEPES buffer to an OD₆₀₀ of 0.5. Add NPN to a final concentration of 10 µM. Incubate in the dark for 5 minutes to establish a baseline fluorescence.

  • Compound Challenge: Transfer 100 µM of the cell/NPN suspension to a black, clear-bottom 96-well plate. Inject the thioether compound at varying concentrations (0.5×, 1×, and 2× MIC).

  • Kinetic Reading: Immediately monitor fluorescence using a microplate reader (Excitation: 350 nm, Emission: 420 nm) for 30 minutes at 1-minute intervals.

  • System Validation (Self-Validating Controls):

    • Negative Control: Cells + NPN + Buffer (Establishes baseline exclusion).

    • Positive Control: Cells + NPN + Polymyxin B (10 µg/mL) (Validates maximum membrane permeabilization).

Quantitative Data Synthesis

The success of thioether modifications is best quantified by comparing the MIC of the novel derivative against the parent compound, particularly in resistant phenotypes. The table below summarizes representative literature data demonstrating the efficacy of thioether modifications in overcoming resistance mechanisms[3],[1],[2].

Compound ClassTarget Pathogen / Resistance PhenotypeParent Compound MIC (µg/mL)Thioether Derivative MIC (µg/mL)Fold ImprovementMechanism of Action Shift
Vancomycin Enterococcus (VanB-Resistant VRE)>64.00.5>128x Bypasses D-Ala-D-Lac mutation via membrane anchoring
Tobramycin Staphylococcus aureus (MRSA)16.02.08x Shifts from ribosomal targeting to membrane disruption
1,3,4-Oxadiazole Xanthomonas oryzae (Agricultural)87.54.718x Disruption of CsrA virulence regulator & flagellar assembly

Note: Data synthesized from validated structural optimization studies of sulfur-containing antibiotics.

References

1.[4] M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Clinical & Laboratory Standards Institute (CLSI) URL:[Link]

2.[3] Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives PubMed (National Institutes of Health) URL:[Link]

3.[1] 6”-Thioether tobramycin analogues: Towards selective targeting of bacterial membranes PubMed Central (National Institutes of Health) URL:[Link]

4.[2] Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation ACS Medicinal Chemistry Letters URL:[Link]

Sources

Method

Evaluating the Anti-Inflammatory Potential of Substituted Propanoic Acids: From Mechanism to In Vivo Efficacy

An Application Guide for Researchers Introduction: The Scientific Imperative for Advanced NSAID Discovery Substituted propanoic acids, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes u...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction: The Scientific Imperative for Advanced NSAID Discovery

Substituted propanoic acids, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ubiquitous therapeutics like ibuprofen and naproxen, exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The discovery and development of novel propanoic acid derivatives seek to refine this mechanism, often by enhancing selectivity for the inducible COX-2 isozyme over the constitutively expressed COX-1. This strategy aims to preserve the physiological functions of COX-1, such as maintaining the gastrointestinal lining, thereby reducing the risk of common NSAID-related side effects.[1]

This guide provides an in-depth exploration of the essential in vitro and in vivo assays required to comprehensively characterize the anti-inflammatory profile of new chemical entities (NCEs) within the substituted propanoic acid family. We move beyond mere procedural lists to explain the causality behind experimental choices, empowering researchers to build a robust data package that logically progresses from molecular target engagement to cellular response and, ultimately, to physiological efficacy.

Part 1: In Vitro Evaluation – Pinpointing Mechanism and Cellular Activity

The initial phase of screening relies on in vitro assays, which offer a controlled, high-throughput, and cost-effective environment to dissect the direct effects of a compound on specific molecular targets and cellular pathways.[3][4] This foundational screening is crucial for establishing a mechanism of action and for selecting promising candidates for further, more complex in vivo testing.

Assay 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Scientific Principle: The primary molecular targets for propanoic acid NSAIDs are the two COX isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a vital role in physiological "housekeeping" functions.[5] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, driving the production of pro-inflammatory prostaglandins.[5] This assay directly quantifies the ability of a test compound to inhibit the enzymatic activity of both isoforms, typically by measuring the reduction in prostaglandin E2 (PGE2) production from the substrate, arachidonic acid.[1] The ratio of the 50% inhibitory concentrations (IC50) for each enzyme provides the COX-2 Selectivity Index (SI), a critical parameter for predicting potential gastrointestinal safety.[1][5]

Visualization of the COX Inflammatory Pathway:

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible by Inflammation) PGH2_1 PGH2 Arachidonic_Acid->PGH2_1 via COX-1 PGH2_2 PGH2 Arachidonic_Acid->PGH2_2 via COX-2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory PLA2 Phospholipase A2

Caption: The Cyclooxygenase (COX) Inflammatory Pathway.

Experimental Protocol (Fluorometric Assay):

This protocol is adapted from commercially available kits and provides a robust method for determining COX activity.[6][7]

  • Materials & Reagents:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Fluorometric Probe (e.g., Amplex Red).

    • Arachidonic Acid (substrate).

    • Test compounds (substituted propanoic acids) and control inhibitors (e.g., Ibuprofen, Celecoxib) dissolved in DMSO.

    • 96-well black, flat-bottom microplate.

    • Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm).

  • Procedure:

    • Reagent Preparation: Prepare working solutions of the probe, cofactor, and arachidonic acid in Assay Buffer as per the supplier's instructions. Keep enzymes on ice.

    • Reaction Setup: In a 96-well plate, add reagents in the following order:

      • 150 µL Assay Buffer.

      • 10 µL Heme working solution.

      • 10 µL Fluorometric Probe working solution.

      • 10 µL of test compound at various concentrations (typically a serial dilution) or control inhibitor. For enzyme control wells ("100% activity"), add 10 µL of DMSO.

    • Enzyme Addition: Add 10 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

    • Pre-incubation (Trustworthiness Check): To test for time-dependent inhibition, a key characteristic of some NSAIDs, pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme before initiating the reaction.[8]

    • Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the arachidonic acid working solution to all wells.

    • Measurement: Immediately place the plate in the microplate reader and measure fluorescence in a kinetic mode at 37°C for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each concentration of your compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[6][9]

    • Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Data Presentation: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Ibuprofen (Control)13310.4
Celecoxib (Control)>1000.8>125
Test Compound X451.530

Data is hypothetical for illustrative purposes. A higher SI value indicates greater selectivity for COX-2.

Expert Insights: While ovine COX enzymes are commonly used, inter-species variations in inhibitor potency can be significant.[5] Therefore, validating key findings with human recombinant enzymes is a critical step for ensuring the clinical relevance of your screening data.

Assay 2: Pro-inflammatory Mediator Inhibition in Macrophages

Scientific Principle: To move beyond isolated enzymes and assess a compound's effect in a cellular context, macrophage-based assays are indispensable. Macrophages are pivotal cells in the inflammatory response.[10] Stimulation with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates intracellular signaling cascades, primarily the NF-κB and MAPK pathways.[10] This leads to the transcriptional upregulation and release of a host of pro-inflammatory mediators, including cytokines (TNF-α, IL-6) and nitric oxide (NO).[11][12] This assay evaluates a compound's ability to suppress this broad inflammatory response in a relevant immune cell type.

Visualization of the In Vitro Cytokine Inhibition Workflow:

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Seed RAW 264.7 Cells in 96-well plates B Culture for 24h (to ~80% confluency) A->B C Pre-treat with Test Compound (various concentrations) for 1-2 hours B->C D Stimulate with LPS (e.g., 1 µg/mL) for 18-24 hours C->D E Collect Supernatant D->E F1 Measure Cytokines (TNF-α, IL-6) via ELISA E->F1 F2 Measure Nitric Oxide (NO) via Griess Assay E->F2

Caption: Workflow for In Vitro Cytokine Inhibition Assay.

Experimental Protocol:

  • Self-Validation Step: Cell Viability Assay (MTT Assay):

    • Causality: It is imperative to first determine the non-toxic concentration range of the test compound. Observed reductions in inflammatory mediators must be due to specific anti-inflammatory activity, not simply because the compound is killing the cells.

    • Procedure:

      • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

      • Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

      • Incubate for 24 hours (matching the duration of the inflammation assay).

      • Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and add DMSO to dissolve the resulting formazan crystals.

      • Measure absorbance at 570 nm. Calculate cell viability as a percentage relative to the vehicle control.[10]

    • Decision Point: Use only concentrations that result in >90% cell viability for all subsequent inflammation experiments.

  • Pro-inflammatory Mediator Inhibition Protocol:

    • Cell Seeding: Seed RAW 264.7 murine macrophages (or freshly isolated human Peripheral Blood Mononuclear Cells, PBMCs) in 24- or 96-well plates at an optimized density and culture until they reach 80-90% confluency.[10][13]

    • Pre-treatment: Remove the culture medium and replace it with fresh medium containing the test compound at various non-toxic concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1-2 hours.

    • Stimulation: Add LPS to all wells (except for the unstimulated/negative control) to a final concentration of 1 µg/mL.

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Supernatant Collection: Carefully collect the cell culture supernatants and store them at -80°C until analysis.[14]

    • Analysis:

      • Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions precisely.[10][12]

      • Nitric Oxide (NO) Quantification (Griess Assay): Mix an equal volume of supernatant with Griess reagent. After a short incubation, measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite standard curve.[12]

Data Presentation: Inhibition of Pro-inflammatory Mediators

Treatment (Concentration)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)NO Production (% of LPS Control)
LPS Control (1 µg/mL)100 ± 8.5100 ± 9.2100 ± 7.8
Compound X (1 µM)85 ± 6.191 ± 7.588 ± 6.4
Compound X (10 µM)42 ± 4.5 55 ± 5.348 ± 4.9**
Compound X (50 µM)15 ± 2.1 28 ± 3.021 ± 2.5
Dexamethasone (1 µM)12 ± 1.918 ± 2.2 15 ± 2.0

*Data are mean ± SD, hypothetical. **p<0.01, **p<0.001 vs. LPS Control.

Expert Insights: While RAW 264.7 cells are a robust and reproducible model, using primary cells like human PBMCs offers higher physiological relevance and can reveal donor-specific variabilities.[15][16] For compounds showing significant activity, a follow-up Western blot analysis can provide deeper mechanistic insight by examining the phosphorylation status of key signaling proteins like IκBα (for NF-κB pathway) or p38 MAPK.[10]

Part 2: In Vivo Evaluation – Assessing Efficacy in a Physiological System

Demonstrating efficacy in a living organism is a mandatory step in preclinical drug development.[1][17] In vivo models integrate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics, providing a holistic assessment of a compound's therapeutic potential.[18]

Assay 3: Carrageenan-Induced Paw Edema in Rodents

Scientific Principle: The carrageenan-induced paw edema model is the gold-standard in vivo assay for screening acute anti-inflammatory activity and is highly predictive for NSAIDs.[19][20] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized, biphasic inflammatory response.[19] The first phase (0-2.5 hours) is mediated by histamine, serotonin, and bradykinin. The second, more sustained phase (3-6 hours) is characterized by the infiltration of neutrophils and the production of prostaglandins, primarily through the action of COX-2.[19] Propanoic acids are expected to be most effective in this second phase. The primary endpoint is the measurement of paw swelling (edema), with a reduction in volume indicating anti-inflammatory efficacy.[21]

Visualization of the Paw Edema Experimental Workflow:

In_Vivo_Workflow cluster_phase1 T = -60 min cluster_phase2 T = 0 min cluster_phase3 T = 1, 2, 3, 4, 5 hr cluster_phase4 Post-Experiment A Measure Baseline Paw Volume (V₀) (Plethysmometer) B Administer Compound (p.o., i.p.) - Vehicle Control - Positive Control (Indo) - Test Compound Groups C Induce Inflammation: Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) B->C D Measure Paw Volume (Vₜ) at Hourly Intervals C->D E Calculate Δ Volume (Vₜ - V₀) & % Inhibition D->E

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol:

This protocol is based on the classic method established by Winter et al. (1962).[21]

  • Animals and Acclimation: Use male Wistar rats or Swiss albino mice (150-200g). Acclimate animals for at least one week under standard conditions with food and water ad libitum.[20] Withhold food overnight before the experiment.

  • Grouping (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle only (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg, p.o.).[19]

    • Group III, IV, V (Test Groups): Receive the test compound at three different dose levels (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Baseline Measurement (T=-1 hr): Measure the initial volume (V₀) of the right hind paw of each animal up to the ankle joint using a digital plethysmometer.[19]

    • Drug Administration (T=-1 hr): Administer the respective compounds or vehicle via oral gavage (p.o.). The one-hour interval allows for drug absorption.

    • Induction of Edema (T=0 hr): Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[19]

    • Paw Volume Measurement (T=1, 2, 3, 4, 5 hr): Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Data Analysis:

    • Calculate the mean increase in paw volume (Edema) at each time point: Edema = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema at each time point for each treated group compared to the control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Data Presentation: In Vivo Anti-Inflammatory Efficacy

Treatment Group (Dose)Mean Paw Volume Increase (mL) at 3 hr% Inhibition at 3 hr
Vehicle Control0.85 ± 0.07-
Indomethacin (10 mg/kg)0.38 ± 0.05 55.3%
Test Compound X (10 mg/kg)0.71 ± 0.0616.5%
Test Compound X (30 mg/kg)0.52 ± 0.04**38.8%
Test Compound X (100 mg/kg)0.41 ± 0.0551.8%

*Data are mean ± SEM, hypothetical. **p<0.01, **p<0.001 vs. Vehicle Control.

Expert Insights: The timing between drug administration and carrageenan injection is a critical parameter that should ideally be informed by pharmacokinetic (PK) data to ensure that the challenge occurs at or near the compound's Tmax (time of maximum plasma concentration).[21] For a more comprehensive study, optional endpoints can be included, such as collecting blood for cytokine analysis or harvesting the paw tissue for histopathological analysis to assess immune cell infiltration.[21]

Part 3: Data Synthesis and Regulatory Considerations

A successful preclinical campaign for a novel substituted propanoic acid builds a cohesive narrative from in vitro mechanism to in vivo proof-of-concept. A compound that demonstrates potent and selective inhibition of human recombinant COX-2 in vitro should, in turn, effectively suppress prostaglandin-dependent outputs (like PGE2) in cell-based assays and show significant efficacy in the late, prostaglandin-mediated phase of the carrageenan paw edema model. Discrepancies between in vitro potency and in vivo efficacy often point toward poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) and are critical findings that guide further medicinal chemistry efforts.

For drug development professionals, it is crucial to recognize that these preclinical studies form the foundation of a future Investigational New Drug (IND) application. Therefore, conducting these experiments, particularly pivotal in vivo efficacy and toxicology studies, in compliance with Good Laboratory Practices (GLP) as defined by regulatory agencies like the U.S. Food and Drug Administration (FDA 21 CFR Part 58) and the European Medicines Agency (EMA) is mandatory.[23][24][25][26] Adherence to GLP ensures the quality, integrity, and reproducibility of the nonclinical safety data, a prerequisite for gaining approval to initiate human clinical trials.[23]

References

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  • Title: Advanced in vivo inflammation & immunology models | Preclinical CRO Services Source: Nuvisan URL: [Link]

  • Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: Current Protocols in Pharmacology URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: INNOSC Theranostics and Pharmacological Sciences URL: [Link]

  • Title: κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol Source: ResearchGate URL: [Link]

  • Title: 2.7. Carrageenan-induced paw edema assay Source: Bio-protocol URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: ResearchGate URL: [Link]

  • Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors Source: PubMed URL: [Link]

  • Title: Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: PMC, National Center for Biotechnology Information URL: [Link]

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  • Title: Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative Source: PMC, National Center for Biotechnology Information URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals synthesizing 2-[(oxolan-2-ylmethyl)sulfanyl]propanoic acid (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals synthesizing 2-[(oxolan-2-ylmethyl)sulfanyl]propanoic acid (also known as 2-((tetrahydrofuran-2-ylmethyl)thio)propanoic acid).

This molecule is typically synthesized via a Williamson-type thioetherification, coupling tetrahydrofurfuryl mercaptan (oxolan-2-ylmethanethiol) with 2-bromopropanoic acid . While thioetherification is generally a robust process, the combination of an alpha-halo acid and basic conditions introduces competing side reactions such as oxidation, elimination, and hydrolysis. This guide provides a field-proven protocol, mechanistic troubleshooting, and purification workflows to ensure high yield and analytical purity.

Mechanistic Pathway & Reaction Dynamics

The synthesis relies on the SN2 displacement of the bromide leaving group in 2-bromopropanoic acid by the thiolate anion of tetrahydrofurfuryl mercaptan. Because sulfur is highly polarizable and larger than oxygen, thiolates are exceptional nucleophiles but relatively weak bases (1[1]). This allows the SN2 reaction to outcompete E2 elimination under carefully controlled conditions.

However, alpha-halo acids are highly electrophilic and react very rapidly; they are also highly sensitive to hydrolysis and elimination if the temperature or base strength is not strictly managed (2[2]).

Synthesis A Tetrahydrofurfuryl mercaptan (Oxolan-2-ylmethanethiol) C Base (e.g., K2CO3) Solvent (Degassed) A->C Deprotonation F Side Reaction: Disulfide Formation A->F O2 (Air) / Base B 2-Bromopropanoic acid E 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (Target Thioether) B->E G Side Reaction: Acrylic Acid (Elimination) B->G Excess Base / Heat D Thiolate Intermediate (Nucleophile) C->D D->E SN2 Attack on B

Reaction pathway for 2-[(oxolan-2-ylmethyl)sulfanyl]propanoic acid and major side reactions.

Standard Operating Procedure (SOP)

Self-Validating Protocol for Thioetherification To ensure reproducibility and prevent major side reactions, follow this step-by-step methodology:

  • Preparation & Degassing: In a flame-dried round-bottom flask under an inert Argon atmosphere, dissolve 2-bromopropanoic acid (1.0 eq) in anhydrous, strictly degassed N,N-Dimethylformamide (DMF).

    • Causality: Degassing is critical. Oxygen promotes the base-catalyzed oxidative coupling of the thiol into an unreactive disulfide.

  • Base Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add Potassium Carbonate (K₂CO₃) (2.5 eq) in portions.

    • Causality: 1.0 eq is consumed to deprotonate the carboxylic acid, and 1.0 eq deprotonates the thiol. The 0.5 eq excess ensures the reaction remains sufficiently basic. Cooling prevents the exothermic degradation of the alpha-halo acid.

  • Thiol Addition: Dropwise add tetrahydrofurfuryl mercaptan (1.1 eq) via syringe. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • In-process check: Monitor by LC-MS or TLC (using a KMnO₄ stain). The system is self-validating: the reaction is deemed complete when the highly electrophilic 2-bromopropanoic acid is entirely consumed.

  • Quenching: Quench the reaction by adding cold distilled water, preparing the mixture for the purification workflow.

Troubleshooting & FAQs

Q1: My yield is low, and LC-MS shows a non-polar byproduct with double the expected mass. What happened? A: You are observing the formation of bis(tetrahydrofurfuryl) disulfide. Thiols are easily oxidized to disulfides in the presence of atmospheric oxygen, a process that is heavily accelerated by basic conditions (3[3]).

  • Solution: Ensure strict adherence to Schlenk techniques. Sparge your solvents with Argon or Nitrogen for at least 30 minutes prior to use. If the problem persists, adding a catalytic amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can suppress disulfide formation.

Q2: NMR analysis of my crude mixture shows peaks corresponding to acrylic acid and/or lactic acid. How do I prevent this? A: 2-Bromopropanoic acid is susceptible to two base-mediated side reactions: E2 elimination (yielding acrylic acid) and SN2 hydrolysis (yielding lactic acid).

  • Solution: This is a temperature and base-selection issue. If you are using a strong base like NaOH or KOH, switch to a milder carbonate base (K₂CO₃ or Cs₂CO₃). Strictly maintain the reaction temperature at 0–5 °C during the initial deprotonation and mixing phases. The thiolate is nucleophilic enough to react at low temperatures without requiring heat.

Q3: How do I efficiently separate the unreacted thiol and disulfide from my target carboxylic acid? A: Because your target molecule contains a carboxylic acid moiety (pKa ~ 3.5–4.5), you can utilize an acid-base extraction workflow to isolate it from neutral impurities (like disulfides and unreacted thiols).

  • Solution: Follow the purification workflow diagrammed below. Extract the crude mixture at pH 10 to remove neutral organics, then acidify to pH 2 to protonate the target thioether, rendering it soluble in organic solvents like Ethyl Acetate (EtOAc).

Purification A Crude Reaction Mixture (Product, Unreacted Thiol, Disulfide) B Add H2O & Adjust to pH 10 A->B C Extract with Et2O / DCM B->C D Organic Layer (Disulfide, Neutral Impurities) C->D Discard E Aqueous Layer (Thioether Carboxylate) C->E Retain F Adjust Aqueous to pH 2 (HCl) E->F G Extract with EtOAc F->G H Organic Layer (Pure Target Acid) G->H Dry & Concentrate I Aqueous Layer (Salts) G->I Discard

Acid-base extraction workflow for the purification of thioether carboxylic acids.

Quantitative Data & Reaction Parameters

To ensure reproducibility, adhere to the stoichiometric and physicochemical parameters outlined below.

ParameterValue / ReagentRationale / Causality
Tetrahydrofurfuryl mercaptan 1.1 EquivalentsSlight excess ensures complete consumption of the electrophile.
2-Bromopropanoic acid 1.0 EquivalentLimiting reagent; highly electrophilic alpha-halo acid.
Base (K₂CO₃) 2.5 EquivalentsNeutralizes the carboxylic acid, deprotonates the thiol, and maintains basicity.
Temperature (Addition) 0–5 °CSuppresses E2 elimination and hydrolysis of the alpha-halo acid.
Temperature (Reaction) 20–25 °COptimal for SN2 thioetherification without degrading reagents.
Aqueous pH (Wash 1) pH 10Keeps target molecule as a water-soluble carboxylate salt.
Aqueous pH (Extraction) pH 2Protonates the target molecule for organic extraction.

References

  • Convergent Synthesis of Thioether Containing Peptides - PMC - NIH.
  • Reactions of Thiols - Chemistry Steps.
  • Thiols And Thioethers - Master Organic Chemistry.

Sources

Optimization

improving yield in thioether synthesis reactions

Welcome to the Thioether Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thioether Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In drug development and advanced materials synthesis, carbon-sulfur (C-S) bond formation is notoriously finicky due to sulfur’s strong coordinating nature and redox sensitivity.

This guide dissects the root causes of yield loss—such as catalyst poisoning, off-target radical propagation, and oxidative dimerization—and provides self-validating, field-proven protocols to ensure reproducible, high-yield thioether synthesis.

Quantitative Yield Optimization Matrix

The following table summarizes typical yield discrepancies encountered during thioether synthesis and the quantitative impact of specific optimization parameters.

Reaction TypeCommon IssueStandard Condition (Yield)Optimized ConditionOptimized Yield
Aliphatic Substitution (Williamson-type) Disulfide byproduct formationAerobic, room temp (< 50%)Degassed solvent, Ar atmosphere, 0-10 °C> 90%
Pd-Catalyzed C-S Cross-Coupling Catalyst poisoning / StallingPd(OAc)₂, PPh₃ ligand (< 20%)Pd₂(dba)₃, Josiphos/dppf ligand, 80-110 °C85 - 95%
Photochemical Thiol-Ene Click Oligomerization / Side reactionsHigh kP​/kCT​ ratio (< 40%)Tuned alkene electronics, optimized thiol ratio> 95%

Troubleshooting Disulfide Byproduct Formation

Q: My aliphatic thioether synthesis is yielding a high percentage of disulfide byproducts instead of the target sulfide. How do I prevent this?

The Science (Causality): Thiols (R-SH) and their deprotonated thiolate anions (R-S⁻) are highly susceptible to aerobic oxidation[1]. The homolytic cleavage of the S-H bond requires relatively low energy (~87 kcal/mol)[2]. In the presence of atmospheric oxygen, trace metals, or basic conditions, thiolates are rapidly oxidized into thiyl radicals (R-S•), which instantly dimerize to form stable disulfides (R-S-S-R)[1]. Because the boiling points of the resulting thioethers and disulfides are often nearly identical, downstream purification becomes a nightmare[1].

The Solution: You must treat the reaction as an air-sensitive organometallic workflow, even if it is a simple SN​2 substitution.

  • Strict Stoichiometry & Temperature: Use a slight molar excess of the thiol/thiolate (1.1 to 1.2 equivalents) to ensure rapid consumption of the alkyl halide, and keep the reaction temperature between 0-10 °C during addition to suppress side reactions[1].

  • Atmospheric Control: Conduct the entire synthesis, including the aqueous workup, under an inert Argon or Nitrogen atmosphere using rigorously degassed solvents[1].

Overcoming Catalyst Poisoning in Buchwald-Hartwig C-S Coupling

Q: My Palladium-catalyzed C-S cross-coupling reaction stalls at 15-20% conversion. Adding more catalyst doesn't help. What is happening?

The Science (Causality): You are experiencing classic catalyst poisoning. Sulfur is a "soft" ligand that strongly coordinates to "soft" transition metals like Palladium(II). In a standard Buchwald-Hartwig catalytic cycle, after the oxidative addition of the aryl halide to Pd(0), the thiolate binds to the Pd(II) center. If the subsequent reductive elimination step is too slow, the Pd-thiolate complex aggregates into highly stable, inactive multinuclear palladium-thiolate resting states (e.g., [Pd(μ−SR)(Ar)(L)]2​ ). This permanently removes the catalyst from the active cycle.

The Solution: Do not add more palladium; change the ligand architecture. You must use sterically demanding, electron-rich bidentate or monophosphine ligands[3]. Ligands like Josiphos (e.g., CyPF-t-Bu) or dppf sterically crowd the palladium center[3][4]. This steric bulk forces the palladium into a monoligated-like reactive state, drastically lowering the activation energy required for the reductive elimination of the C-S bond, effectively "pushing" the product off the metal before multinuclear deactivation can occur[3][4].

C_S_Coupling Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-X binds) Pd0->OxAdd PdII Pd(II)(Ar)(X)L_n OxAdd->PdII Transmetalation Transmetalation (Base + R-SH) PdII->Transmetalation PdII_Thiolate Pd(II)(Ar)(SR)L_n Crucial Intermediate Transmetalation->PdII_Thiolate RedElim Reductive Elimination (Fast with Josiphos/dppf) PdII_Thiolate->RedElim Bulky Ligand Poisoning Catalyst Poisoning (Multinuclear Pd-Thiolate) PdII_Thiolate->Poisoning Poor Ligand (Slow Elimination) RedElim->Pd0 Regenerates Pd(0) Product Ar-S-R Thioether Product RedElim->Product

Mechanistic divergence in Pd-Catalyzed C-S coupling based on ligand steric bulk.

Optimizing Thiol-Ene "Click" Chemistry

Q: My photochemical thiol-ene reaction is generating a mixture of oligomers rather than the clean 1:1 thioether adduct. How do I fix the selectivity?

The Science (Causality): The thiol-ene reaction is a radical-mediated process consisting of two competing kinetic steps: Propagation (rate constant kP​ , where the thiyl radical adds to the alkene to form a carbon-centered radical) and Chain-Transfer (rate constant kCT​ , where the carbon radical abstracts a hydrogen from a new thiol to yield the thioether and regenerate the thiyl radical)[5]. If kP​≫kCT​ (often seen with electron-poor alkenes), the intermediate carbon radical will react with another alkene molecule before it can abstract a hydrogen, leading to chain-growth homopolymerization (oligomers)[5].

The Solution: To favor the 1:1 step-growth thioether product, you must ensure kCT​≥kP​ .

  • Substrate Tuning: Use electron-rich alkenes (e.g., vinyl ethers or allyl ethers), which naturally favor rapid chain-transfer[5].

  • Concentration Adjustment: Run the reaction with a higher localized concentration of the thiol relative to the alkene to kinetically force the hydrogen abstraction step.

  • Initiator Control: Use a controlled amount of photoinitiator (like DPAP) under specific UV wavelengths (e.g., 365 nm) to prevent an overabundance of radical initiation bursts[2].

ThiolEne Initiation Initiator + UV Generates R-S• Thiyl Thiyl Radical (R-S•) Initiation->Thiyl Propagation Propagation (k_P) Adds to Alkene Thiyl->Propagation CarbonRad Carbon Radical Intermediate Propagation->CarbonRad ChainTransfer Chain Transfer (k_CT) H-Abstraction from R-SH CarbonRad->ChainTransfer k_CT dominant Oligomer Oligomerization (Side Reaction) CarbonRad->Oligomer k_P >> k_CT (Reacts with Alkene) ChainTransfer->Thiyl Regenerates R-S• Thioether 1:1 Thioether Product ChainTransfer->Thioether

Kinetic pathways in radical thiol-ene coupling determining 1:1 adduct vs. oligomerization.

Core Experimental Protocols

Protocol A: Air-Free Williamson-Type Thioether Synthesis

Self-validating mechanism: The use of an ice bath and dropwise addition prevents thermal runaway and SN​2 over-alkylation (sulfonium salt formation).

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon balloon.

  • Degassing: Add 15 mL of polar aprotic solvent (e.g., DMF or Ethanol) and degas via three freeze-pump-thaw cycles.

  • Thiolate Formation: Under argon, add Sodium Hydrosulfide (NaSH) or the specific thiol (1.15 equivalents) and a mild base (if using a neutral thiol) to the solvent[1]. Stir for 15 minutes.

  • Temperature Control: Submerge the flask in an ice-water bath, allowing the internal temperature to reach 0-5 °C[1].

  • Electrophile Addition: Dissolve the alkyl halide (1.0 equivalent) in 5 mL of degassed solvent. Add this solution dropwise via a syringe pump over 30 minutes to keep instantaneous localized concentrations low[1].

  • Workup: Quench with degassed water, extract with degassed ethyl acetate, and dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

Protocol B: High-Yield Pd-Catalyzed C-S Cross-Coupling

Self-validating mechanism: Pre-mixing the catalyst and ligand ensures the formation of the active monoligated Pd(0)L species before introducing the strongly coordinating thiol.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (2 mol% Pd), Josiphos ligand (e.g., CyPF-t-Bu, 2.2 mol%), and a soluble base like NaOtBu or KOtBu (1.5 equivalents)[4].

  • Pre-activation: Add 2 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 10 minutes to ensure complete catalyst-ligand complexation.

  • Substrate Addition: Add the aryl halide (1.0 equivalent) followed by the thiol (1.1 equivalents). Note: If the thiol is highly volatile or a liquid, it can be added via microsyringe outside the glovebox under positive Argon flow.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat in an oil bath at 100 °C for 12-18 hours[4].

  • Purification: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium black and salts, and purify via flash column chromatography.

References

  • JACS. "Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality". Journal of the American Chemical Society.[Link]

  • PMC. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides". National Institutes of Health.[Link]

  • Frontiers. "Applications of Thiol-Ene Chemistry for Peptide Science". Frontiers in Chemistry.[Link]

  • Wikipedia. "Buchwald–Hartwig amination". Wikipedia, The Free Encyclopedia.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Acidic Organic Compounds

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of acidic organic compounds. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of acidic organic compounds. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their purification workflows, troubleshoot common issues, and understand the fundamental principles governing the separation of these critical molecules.

Our approach is rooted in practical, field-proven experience, providing not just protocols, but the scientific reasoning behind them. We aim to empower you with the knowledge to not only solve immediate purification hurdles but also to proactively design robust and efficient separation strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the most critical factor to consider when purifying an acidic organic compound?

    • How does the pKa of my compound affect purification strategy?

    • When should I choose reversed-phase chromatography versus ion-exchange chromatography?

    • What is the purpose of adding an acid to the mobile phase in reversed-phase HPLC?

    • Can I use salt formation to aid in the purification of my acidic compound?

  • Troubleshooting Guides: A Symptom-Based Approach

    • Problem: Poor Peak Shape (Tailing or Fronting) in HPLC

    • Problem: Inconsistent Retention Times in HPLC

    • Problem: Low Recovery from Solid-Phase Extraction (SPE)

    • Problem: Co-elution of Impurities with the Target Analyte

    • Problem: Difficulty in Separating Enantiomers of an Acidic Compound

  • Experimental Protocols

    • Protocol 1: General Screening for Reversed-Phase HPLC of Acidic Compounds

    • Protocol 2: Method Development for Anion-Exchange Solid-Phase Extraction (SPE)

  • References

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when purifying an acidic organic compound?

The single most critical factor is the compound's pKa , which is the pH at which the compound exists as 50% in its ionized (deprotonated) form and 50% in its non-ionized (protonated) form.[1][2] Understanding the pKa is fundamental because the ionization state of an acidic compound dictates its solubility, interactivity with stationary phases, and overall chromatographic behavior.[1][3] By manipulating the pH of the mobile phase or sample matrix relative to the pKa, you can control the compound's retention and achieve optimal separation.[1][4]

Q2: How does the pKa of my compound affect purification strategy?

The relationship between the mobile phase pH and your compound's pKa determines its ionization state and, consequently, its retention in different chromatography modes.

  • For Reversed-Phase HPLC: To maximize retention of an acidic compound on a nonpolar stationary phase (like C18), you want the compound to be in its neutral, more hydrophobic state.[5] This is achieved by setting the mobile phase pH at least 1.5 to 2 units below the compound's pKa.[5][6][7] In its ionized (deprotonated) state (at pH > pKa), the compound is more polar and will have weaker retention, eluting closer to the solvent front.[5][7]

  • For Ion-Exchange Chromatography (IEX): To retain an acidic compound on an anion-exchange column (which has a positively charged stationary phase), the compound must be in its ionized, negatively charged state.[8][9] This requires the mobile phase pH to be at least 1.5 to 2 units above the compound's pKa.[2]

The following table summarizes the relationship between pH, pKa, and the ionization state for an acidic compound:

pH relative to pKaPredominant SpeciesChargeRecommended Chromatography Mode
pH < pKa - 2Non-ionized (Protonated)NeutralReversed-Phase
pH = pKa50% Ionized / 50% Non-ionizedMixedAvoid for optimal peak shape
pH > pKa + 2Ionized (Deprotonated)NegativeAnion-Exchange
Q3: When should I choose reversed-phase chromatography versus ion-exchange chromatography?

The choice depends on the properties of your acidic compound and the nature of the impurities you need to separate.

  • Reversed-Phase (RP) Chromatography is often the first choice due to its versatility. It separates compounds based on their hydrophobicity.[4] It is particularly effective when your acidic compound has a different hydrophobicity compared to its impurities. By controlling the pH to keep your acid in its neutral form, you can achieve excellent separation.[5]

  • Ion-Exchange Chromatography (IEX) is a powerful technique for separating compounds based on their net charge.[8][9][10] It is highly selective and ideal when your target acid has a different charge state or charge density than the impurities at a given pH.[10] IEX is also beneficial for highly polar acidic compounds that show little or no retention in reversed-phase chromatography.

Q4: What is the purpose of adding an acid to the mobile phase in reversed-phase HPLC?

Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is a common practice to control the ionization of acidic analytes and silanol groups on the silica-based stationary phase.[4][5]

  • Suppresses Analyte Ionization: By lowering the mobile phase pH, the added acid ensures that the acidic compound remains in its protonated, neutral form, leading to better retention and improved peak shape.[5]

  • Suppresses Silanol Ionization: The acidic modifier also protonates the surface silanol groups (Si-OH) on the stationary phase, reducing unwanted secondary interactions between negatively charged silanols and the analyte. These interactions can cause peak tailing.

Q5: Can I use salt formation to aid in the purification of my acidic compound?

Yes, converting an acidic compound into a salt can be a highly effective strategy, particularly for improving solubility and enabling crystallization.[11][12]

  • Improved Solubility: Salts of acidic drugs generally have higher aqueous solubility than their free acid forms.[11] This can be advantageous in preparing samples for purification or for certain formulation requirements.

  • Crystallization: Salt formation can facilitate the crystallization of compounds that are difficult to crystallize in their free acid form.[13] Crystallization itself is a powerful purification technique that can remove impurities with different solubility profiles.[14] The choice of the counterion is crucial and can influence the physicochemical properties of the resulting salt.[11]

Troubleshooting Guides: A Symptom-Based Approach

This section addresses common problems encountered during the purification of acidic compounds in a question-and-answer format, providing explanations and actionable solutions.

Problem: Poor Peak Shape (Tailing or Fronting) in HPLC

Q: My acidic compound is showing significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can be deprotonated at neutral or even slightly acidic pH, leading to ionic interactions with your analyte.

    • Solution: Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[15] This will lower the pH and suppress the ionization of the silanol groups.[5]

  • Cause 2: Mobile Phase pH is too close to the pKa: If the mobile phase pH is close to the pKa of your compound, it will exist as a mixture of ionized and non-ionized forms, leading to broad or tailing peaks.[3]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of your acidic compound to ensure it is fully protonated.[5][6][7]

  • Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.[15] If the peak shape improves, you were likely overloading the column.

Q: My peak is fronting. What does this indicate?

A: Peak fronting is less common than tailing for acidic compounds but can occur under specific conditions.

  • Cause 1: Poor Sample Solubility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself.[6] If solubility is an issue, use the weakest solvent possible that will dissolve your sample.

  • Cause 2: Column Overload with a Non-Linear Adsorption Isotherm: In some cases of severe column overload, fronting can occur.

    • Solution: As with tailing, dilute the sample and re-inject.

Problem: Inconsistent Retention Times in HPLC

Q: The retention time of my acidic compound is drifting or fluctuating between runs. What should I investigate?

A: Fluctuating retention times suggest a lack of equilibrium in your HPLC system or changes in the mobile phase composition.

  • Cause 1: Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting the analysis. This is especially true when using mobile phase modifiers.

    • Solution: Equilibrate the column for a longer period (e.g., 10-20 column volumes) until a stable baseline is achieved.

  • Cause 2: Mobile Phase pH Instability: If the mobile phase is not buffered, its pH can be susceptible to changes, affecting the ionization state of your analyte and thus its retention time.[6][16]

    • Solution: Use a buffer to maintain a stable pH. Choose a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity.[7]

  • Cause 3: Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase, especially the percentage of the organic modifier, can lead to significant shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. If using a gradient, check the pump's performance.[16]

Problem: Low Recovery from Solid-Phase Extraction (SPE)

Q: I am losing my acidic compound during my SPE protocol. What are the potential reasons?

A: Low recovery in SPE can be due to improper conditioning, incorrect pH, or an inappropriate choice of wash or elution solvents.

  • Cause 1: Incomplete Analyte Retention: Your acidic compound may not be binding effectively to the sorbent.

    • Solution (for Reversed-Phase SPE): Ensure the sample is loaded under acidic conditions (pH at least 2 units below the pKa) to keep the compound in its neutral, retained form.

    • Solution (for Anion-Exchange SPE): The sample should be loaded at a pH at least 2 units above the pKa to ensure the compound is negatively charged and can bind to the positively charged sorbent.[2]

  • Cause 2: Analyte Eluted During the Wash Step: The wash solvent may be too strong, causing your compound of interest to be washed away along with the impurities.

    • Solution: Use a weaker wash solvent. For reversed-phase SPE, this means a higher percentage of aqueous solvent. For ion-exchange, ensure the wash solvent does not disrupt the ionic interaction.

  • Cause 3: Incomplete Elution: The elution solvent may not be strong enough to release your compound from the sorbent.

    • Solution (for Reversed-Phase SPE): Use a stronger (more organic) elution solvent.[16]

    • Solution (for Anion-Exchange SPE): The elution solvent should disrupt the ionic interaction. This can be achieved by using a solvent with a high ionic strength or by changing the pH to neutralize your acidic compound (pH < pKa - 2).[2]

Problem: Co-elution of Impurities with the Target Analyte

Q: I am unable to separate my acidic compound from a key impurity. What strategies can I employ?

A: Achieving separation between closely eluting compounds requires optimizing the selectivity of your chromatographic system.

  • Strategy 1: Adjust Mobile Phase pH: Changing the pH can alter the ionization state and, therefore, the retention of your acidic compound and potentially the impurity, leading to improved separation.[4]

  • Strategy 2: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[17] Different organic solvents can provide different selectivities.

  • Strategy 3: Use Ion-Pairing Reagents: For reversed-phase chromatography, adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulphate) to the mobile phase can enhance the retention of your ionized acidic compound and alter selectivity.[18]

  • Strategy 4: Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl or cyano phase) can provide the necessary change in selectivity.[4][17]

Problem: Difficulty in Separating Enantiomers of an Acidic Compound

Q: I need to separate the enantiomers of a chiral acidic compound. What are the main challenges and approaches?

A: Chiral separations are inherently challenging because enantiomers have identical physical and chemical properties in an achiral environment.[19]

  • Approach 1: Chiral Stationary Phases (CSPs): This is the most common approach. For acidic compounds, anion-exchange type CSPs, such as those derived from quinine or quinidine, are often effective.[20] The separation mechanism involves ionic interactions between the negatively charged acidic analyte and the positively charged chiral selector.[20]

  • Challenge 1: Mobile Phase Optimization: The choice of mobile phase, including acidic or basic additives, is critical and can significantly impact the separation.[21][22]

  • Approach 2: Diastereomeric Salt Formation: Reacting the racemic acid with a chiral base can form diastereomeric salts.[23] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or standard chromatography.[23] The desired enantiomer can then be recovered by breaking the salt.

  • Challenge 2: Cost and Scalability: Chiral separations can be expensive, especially on a large scale.[23] Method development can also be time-consuming.

Experimental Protocols

Protocol 1: General Screening for Reversed-Phase HPLC of Acidic Compounds

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for an acidic compound.

Objective: To find suitable conditions for the retention and separation of an acidic compound from its impurities.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample dissolved in a 50:50 mixture of Mobile Phase A and B

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a mobile phase of 95% A and 5% B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Initial Gradient Run:

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and hold for 4 minutes to re-equilibrate.

  • Data Analysis:

    • Examine the chromatogram for the retention time of your target peak and the resolution from impurities.

    • If the peak elutes very early, a shallower gradient or a different organic modifier (methanol) may be needed.

    • If the peak elutes very late, a steeper gradient can be used.

  • Method Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the target peak. For example, if your peak elutes at 40% B, you could run a shallower gradient from 30% to 50% B over a longer time.

    • If peak shape is poor, consider using 0.1% TFA instead of formic acid as the modifier.

Workflow for RP-HPLC Method Development

cluster_prep Preparation cluster_analysis Analysis & Optimization prep_sample Dissolve Sample in Mobile Phase prep_system Equilibrate C18 Column prep_sample->prep_system prep_mobile Prepare Mobile Phases (A: 0.1% Acid in Water, B: 0.1% Acid in ACN) prep_mobile->prep_system run_gradient Perform Initial Gradient Run (5-95% B) prep_system->run_gradient evaluate Evaluate Peak Shape, Retention, and Resolution run_gradient->evaluate decision Is Separation Adequate? evaluate->decision optimize Optimize Gradient (Shallow/Steep) decision->optimize No final_method Final Method decision->final_method Yes optimize->run_gradient

Caption: A systematic workflow for developing a reversed-phase HPLC method for acidic compounds.

Protocol 2: Method Development for Anion-Exchange Solid-Phase Extraction (SPE)

This protocol provides a step-by-step guide for purifying an acidic compound using a strong anion-exchange (SAX) SPE cartridge.[24]

Objective: To isolate and purify an acidic compound from a complex matrix.

Materials:

  • Strong Anion-Exchange (SAX) SPE cartridge

  • Sample containing the acidic analyte

  • Conditioning Solvent: Methanol

  • Equilibration Buffer: A buffer at a pH at least 2 units above the pKa of the analyte (e.g., 25 mM Ammonium Acetate, pH 7)

  • Wash Solvent: Equilibration Buffer

  • Elution Solvent: 2% Formic Acid in Methanol

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SAX cartridge to activate the stationary phase. Do not let the cartridge go dry.[25]

  • Equilibration: Pass 1-2 cartridge volumes of the Equilibration Buffer through the cartridge. This step ensures the sorbent is at the correct pH for analyte binding. Do not let the cartridge go dry.[25]

  • Sample Loading:

    • Adjust the pH of your sample to match the Equilibration Buffer.

    • Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second). The negatively charged acidic analyte will bind to the positively charged SAX sorbent.

  • Washing:

    • Pass 1-2 cartridge volumes of the Equilibration Buffer through the cartridge to wash away any neutral or positively charged impurities.

    • Optional: A second wash with a weak organic solvent (e.g., 5-10% methanol in the equilibration buffer) can be used to remove more hydrophobic, non-ionic impurities.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Pass 1-2 cartridge volumes of the Elution Solvent through the cartridge. The acid in the elution solvent will neutralize the acidic analyte, disrupting the ionic bond with the sorbent and allowing it to elute.

  • Post-Elution: The collected fraction can be evaporated and reconstituted in a suitable solvent for further analysis.

Logic for Anion-Exchange SPE

cluster_steps SPE Protocol Steps cluster_logic Scientific Rationale Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Buffer, pH > pKa+2) Condition->Equilibrate Condition_L Activate Sorbent Condition->Condition_L Load 3. Load Sample (pH > pKa+2) Equilibrate->Load Equilibrate_L Set pH for Analyte Ionization Equilibrate->Equilibrate_L Wash 4. Wash (Buffer) Load->Wash Load_L Analyte is Charged (-) Binds to Sorbent (+) Load->Load_L Elute 5. Elute (Acidified Organic Solvent) Wash->Elute Wash_L Remove Neutral & Cationic Impurities Wash->Wash_L Elute_L Neutralize Analyte Disrupts Binding Elute->Elute_L

Caption: The sequential steps and underlying scientific principles for purifying an acidic compound using anion-exchange SPE.

References

  • Vertex AI Search. (n.d.). TROUBLESHOOTING GUIDE.
  • Dr. Maisch. (n.d.). Ion Exchange.
  • Pérez-Arribas, L. V., et al. (2010). New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps. Anal Bioanal Chem, 396(7), 2647-56.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • (n.d.). HPLC Troubleshooting Guide.
  • MICROSOLV. (2026, February 15).
  • (2023, October 20).
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Moravek. (2024, December 3).
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • Veeprho. (2025, February 1).
  • (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Phenomenex. (2025, June 6).
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Ecolab. (n.d.). Ion Exchange Chromatography.
  • Microbe Notes. (2024, May 21). Ion Exchange Chromatography: Principle, Parts, Steps, Uses.
  • (n.d.).
  • Pure Synth. (2025, May 26).
  • (n.d.).
  • (2025, October 8). Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes.
  • (2026, March 12).
  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • MDPI. (n.d.). The Role of Counter-Ions in Peptides—An Overview.
  • (2009, July 16).
  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods?.
  • alwsci. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow.
  • LCGC International. (2024, June 5).
  • LCGC International. (2021, March 11).
  • Thermo Fisher Scientific. (n.d.). Analyzing Organic Acids by Ion Chromatography.
  • Biotage. (2023, January 24).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
  • PMC. (n.d.). The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors.
  • Chromatography Online. (2022, April 15).
  • (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PMC. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids.
  • ResearchGate. (n.d.).
  • Chromatography Today. (2020, May 20).
  • CK-12 Foundation. (2026, March 2).
  • MDPI. (2024, March 18).
  • ACD/Labs. (n.d.).
  • GoldBio. (n.d.).
  • OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro.
  • MilliporeSigma. (n.d.).
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
  • AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Master Organic Chemistry. (2010, September 22).

Sources

Optimization

optimizing HPLC separation of polar organic compounds

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the fundamental physicochemical challenges of analyzing polar organic comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the fundamental physicochemical challenges of analyzing polar organic compounds.

Standard Reversed-Phase Liquid Chromatography (RP-HPLC) is optimized for hydrophobic molecules. When applied to highly polar, hydrophilic, or ionizable compounds, analysts frequently encounter poor retention, severe peak tailing, and shifting retention times. This guide bypasses generic advice to focus on the thermodynamic and kinetic causality behind these failures, providing you with self-validating protocols to engineer robust methods.

Diagnostic Workflow for Polar Compounds

HPLC_Troubleshooting Start Polar Compound Separation Issue Ret Poor Retention (Elutes at Void) Start->Ret k' < 1 Shape Poor Peak Shape (Tailing/Splitting) Start->Shape Asymmetry > 1.5 Repro RT Drift & Reproducibility Start->Repro Shifting Peaks AQ_RP Use AQ-Compatible C18 (Prevent Dewetting) Ret->AQ_RP RP Preferred HILIC Switch to HILIC Mode (>60% Organic) Ret->HILIC Highly Polar/MS Diluent Match Sample Diluent to Initial Gradient Shape->Diluent Fronting/Splitting Silanol Lower pH / Add Buffer (Mask Silanols) Shape->Silanol Tailing Equil Increase Equilibration (>15 Column Volumes) Repro->Equil HILIC Mode

Decision tree for troubleshooting polar compound retention and peak shape issues in HPLC.

FAQ 1: Retention & Selectivity Failures

Q: My polar metabolites elute at the void volume (k' < 1) on a standard C18 column. How do I increase retention without relying on MS-incompatible ion-pairing reagents?

A: Standard C18 columns rely on non-specific hydrophobic partitioning. Highly polar analytes have a low affinity for the nonpolar stationary phase and preferentially remain in the mobile phase[1]. A common mistake is dropping the organic modifier (e.g., Acetonitrile) below 5% to force retention. In standard C18 columns, this causes "dewetting"—a thermodynamic phenomenon where the highly aqueous mobile phase is expelled from the hydrophobic pores, leading to a total loss of retention and phase collapse[2].

The Solution:

  • Aqueous-Compatible RP Columns: If you must stay in reversed-phase, switch to a polar-embedded or polar-endcapped C18 column. These chemistries maintain stationary phase hydration in 100% aqueous conditions, preventing dewetting and allowing for stronger dipole-dipole interactions with polar analytes[1].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds (e.g., sugars, amino acids, small metabolites), HILIC is the superior choice. HILIC operates via a reversed-phase solvent system (water/acetonitrile) but utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic). By using a highly organic mobile phase (>60% ACN), the aqueous portion acts as the strong solvent, adsorbing to the polar stationary phase to form an immobilized, water-rich pseudo-stationary layer[3]. Polar analytes are retained by partitioning into this water layer[4].

FAQ 2: Peak Shape & Deformation

Q: I have achieved retention, but my basic polar compounds exhibit severe peak tailing (USP Tailing Factor > 1.5). What is the mechanistic cause and how do I fix it?

A: Peak tailing for polar, basic compounds is predominantly caused by undesirable secondary interactions. While the primary retention mechanism might be partitioning, basic functional groups (like amines) will undergo ion-exchange interactions with ionized, acidic residual silanol groups (Si-O⁻) on the surface of the silica support. Because these active sites are heterogeneous and finite, they cause the analyte to desorb slowly, stretching the back half of the peak[5].

The Solution:

  • pH Control: Lower the mobile phase pH to < 3.0 (using formic acid) to protonate the silanols (Si-OH), neutralizing their negative charge and eliminating the electrostatic attraction.

  • Buffer Masking: If low pH is not viable for your analyte's stability, increase the ionic strength of the mobile phase. Using 10–20 mM of a volatile buffer (like ammonium formate) provides counter-ions that effectively compete with the analyte for the active silanol sites.

  • Sample Diluent Mismatch: If you observe peak fronting or splitting rather than tailing, check your sample diluent. Injecting a sample dissolved in 100% water into a HILIC column (which starts at ~95% Acetonitrile) disrupts the local partitioning equilibrium[6]. Always match your sample diluent to the initial mobile phase conditions (e.g., 75/25 ACN/MeOH for HILIC)[2].

FAQ 3: Reproducibility & System Drift

Q: My HILIC method shows shifting retention times across the first 10 injections. Why is the system drifting, and how do I stabilize it?

A: Unlike RP-HPLC, where the hydrophobic stationary phase interacts directly with the analyte, HILIC requires the formation of a stable, water-rich hydration layer on the particle surface[4]. This hydration process is kinetically slow. If the layer is not fully formed, the column volume ratio of the pseudo-stationary phase is inconsistent, leading to retention time drift.

The Solution:

  • Extended Equilibration: HILIC columns require significantly more equilibration time than RP columns. You must flush the column with at least 15 to 20 Column Volumes (CV) of the initial mobile phase before the first injection[2].

  • Mandatory Water and Salt: A minimum of 3% water must be present in the mobile phase at all times to maintain the hydration layer[3][4]. Furthermore, ammonium salts (formate or acetate) are critical; they act as counter-ions that facilitate the formation of the aqueous bilayer critical to HILIC separation[7].

Quantitative Data Summaries

Table 1: Column Chemistries for Polar Compounds

Column ChemistryPrimary MechanismBest Suited ForCritical Limitations
Standard C18 Hydrophobic partitioningNon-polar to moderately polarDewetting at <5% organic; poor polar retention[2].
Polar-Embedded C18 Hydrophobic + Hydrogen bondingAcids, bases, 100% aqueous conditionsMay show alternate selectivity to standard C18[1].
Bare Silica (HILIC) Hydrophilic partitioning + AdsorptionHighly polar metabolitesLong equilibration; highly sensitive to pH changes[4].
Zwitterionic (HILIC) Partitioning + ElectrostaticCharged polar molecules, amino acidsRequires higher buffer concentrations to control ion exchange.

Table 2: Buffer Selection Guide for LC-MS Compatibility

Buffer / AdditiveTypical pH RangeVolatilityPrimary Application
Ammonium Formate 2.8 - 3.8HighAcidic conditions; masking silanols; LC-MS[3].
Ammonium Acetate 3.8 - 5.8HighNeutral conditions; HILIC water layer formation[7].
Formic Acid (0.1%) ~2.7HighRP-HPLC of basic compounds; promotes positive ionization.
Phosphate Buffers 2.1 - 8.0Non-volatile UV detection only; causes severe MS ion suppression & precipitation.

Experimental Protocol: Step-by-Step HILIC Method Development

To ensure a self-validating system, this protocol includes a void volume check to mathematically prove retention before optimizing the gradient.

Phase 1: System Preparation & Equilibration

  • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2. (High salt concentration in the aqueous stock ensures constant ionic strength during the gradient).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Column Installation: Install a bonded HILIC column (e.g., Amide or Zwitterionic, 100 x 2.1 mm, 3 µm)[8].

  • Equilibration: Pump 95% B / 5% A at 0.3 mL/min. Allow exactly 20 Column Volumes to pass through the system to establish the water-rich pseudo-stationary layer[2][3].

Phase 2: Self-Validation (Void Volume Check) 5. Marker Injection: Inject a highly non-polar marker (e.g., Toluene) which is unretained in HILIC mode. 6. Calculate t0​ : Record the retention time of the marker. This is your void time ( t0​ ). 7. Analyte Injection: Inject your polar analyte (dissolved in 75% ACN / 25% MeOH)[2]. 8. Calculate Capacity Factor ( k′ ): Ensure k′=(tR​−t0​)/t0​>1 . If k′<1 , the compound is not adequately retained; switch to a more polar stationary phase (e.g., bare silica).

Phase 3: Gradient Optimization 9. Initial Gradient: Program a generic HILIC gradient: Start at 95% B, ramp to 60% B over 15 minutes[3]. (Note: In HILIC, decreasing the organic modifier increases solvent strength and elutes the analytes). 10. Evaluate Peak Shape: Calculate the USP Tailing factor ( As​ ). If As​>1.5 , increase the concentration of Mobile Phase A to 200 mM (yielding a higher overall ionic strength during the run) to mask secondary interactions. 11. Wash & Reset: End the gradient with a 2-minute hold at 50% B to wash strongly retained matrix components, followed by a 15 CV re-equilibration at 95% B.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.[Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism.[Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[Link]

Sources

Troubleshooting

common pitfalls in the characterization of novel organic acids

Welcome to the Analytical Support Center for Novel Organic Acids . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of novel carboxylic and organic acids during e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center for Novel Organic Acids . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of novel carboxylic and organic acids during early-stage characterization. Because these molecules are highly polar, ionizable, and prone to complex intermolecular interactions, standard analytical boilerplate methods often fail.

This guide abandons generic advice. Instead, we will dissect the root causality behind three critical characterization pitfalls—pKa determination, LC-MS ion suppression, and NMR chemical shift instability—and provide self-validating protocols to resolve them.

Module 1: pKa & Ionization Dynamics

Q: Why does my novel organic acid show drifting pKa values during potentiometric titration, or fail to produce a sharp inflection point?

The Causality: Standard potentiometric titration relies on the analyte remaining in a homogenous aqueous solution throughout the pH gradient. However, many novel organic acids (especially those with large lipophilic backbones) are sparingly soluble in their protonated state. As the titration proceeds and the acid neutralizes, it precipitates out of the aqueous phase. This removes the analyte from the equilibrium system, creating artificial buffering regions and flattening the inflection point.

The Solution: Cosolvent Extrapolation Method To prevent precipitation, the titration must be performed in a hydro-organic mixture (typically Methanol/Water) where both the protonated and deprotonated species remain soluble. Because methanol alters the dielectric constant of the solvent, the measured pKa is an "apparent pKa." We must extrapolate back to 100% aqueous conditions using the Yasuda-Shedlovsky equation.

Table 1: Quantitative Impact of Methanol Cosolvent on Apparent pKa

Solvent System Dielectric Constant (ε) Apparent pKa Shift (vs. Aqueous) Analyte State
100% Water 78.3 0.00 (Baseline) Prone to precipitation
30% MeOH / 70% Water ~64.0 +0.3 to +0.5 units Soluble
40% MeOH / 60% Water ~59.0 +0.6 to +0.8 units Highly Soluble
50% MeOH / 50% Water ~54.0 +0.9 to +1.2 units Highly Soluble

(Data synthesized from standard potentiometric behaviors of sparingly soluble auxins and aliphatic acids)

Self-Validating Protocol: Cosolvent Potentiometric Titration

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

  • Dissolution: Dissolve your organic acid to a final concentration of 3 mM in each mixture.

  • Titration: Titrate with standardized 0.1 M KOH, recording the pH after the potential stabilizes at each stepwise addition.

  • Calculation: Determine the apparent pKa for each of the three cosolvent ratios.

  • Validation & Extrapolation: Plot the apparent pKa values against the inverse of the dielectric constant ( 1/ϵ ). Self-Validation Check: The R2 of this linear regression must be >0.99. Extrapolate the line to the 1/ϵ value of pure water to find the true aqueous pKa.

pKa_Troubleshooting A Insoluble Organic Acid Erratic Titration Curve B Prepare Cosolvent System (30%, 40%, 50% MeOH) A->B C Potentiometric Titration Record Apparent pKa B->C D Yasuda-Shedlovsky Plot (pKa vs. 1/Dielectric) C->D E Extrapolate to 100% Aqueous (True pKa) D->E

Workflow for pKa determination of insoluble organic acids via cosolvent extrapolation.

Module 2: LC-MS Signal Attenuation & Ion Suppression

Q: Why is the MS signal for my polar organic acid completely suppressed in LC-MS (negative ESI mode) despite a strong UV signal?

The Causality: Electrospray Ionization (ESI) in negative mode is notoriously susceptible to ion suppression. Organic acids must be deprotonated ([M-H]-) and migrate to the surface of the charged droplet to enter the gas phase. If your mobile phase contains strong acids (like Trifluoroacetic acid, TFA) or high concentrations of non-volatile salts, these background ions will monopolize the droplet surface charge and completely suppress the ionization of your target analyte. Furthermore, co-eluting matrix lipids can increase droplet surface tension, preventing efficient evaporation.

Table 2: Common Mobile Phase Modifiers and Their Impact on Negative ESI

Modifier Concentration ESI Negative Impact Recommendation
Trifluoroacetic Acid (TFA) 0.1% Severe Suppression Avoid entirely in negative mode.
Formic Acid 0.1% Mild Suppression Acceptable, but shifts equilibrium toward neutral acid.
Ammonium Acetate 5 - 10 mM Optimal Enhancer Highly volatile; buffers at pH ~6.8, promoting [M-H]-.

| Phosphate Buffers | >10 mM | Instrument Damage | Non-volatile; precipitates in source. Never use in LC-MS. |

Self-Validating Protocol: HILIC-MS Optimization for Polar Acids

  • Buffer Exchange: Purge the LC system of all ion-pairing agents (e.g., TFA). Switch to a mobile phase of 10 mM Ammonium Acetate (pH adjusted to 9.0 with Ammonium Hydroxide) to ensure the organic acid is fully deprotonated.

  • Column Selection: If the acid is highly polar and elutes in the void volume of a C18 column, switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Gradient: Run a gradient starting at 90% Acetonitrile down to 50% Acetonitrile. (In HILIC, water is the strong eluting solvent).

  • Validation (Post-Column Infusion): To validate that ion suppression is eliminated, continuously infuse a standard solution of your organic acid directly into the MS source post-column while running a blank matrix injection through the LC. Self-Validation Check: The MS baseline must remain perfectly flat. Any dips in the baseline indicate unresolved matrix co-elution causing suppression.

LCMS_Troubleshooting A Severe Ion Suppression (ESI Negative Mode) B Are Ion-Pairing Agents (e.g., TFA) Present? A->B C Switch to Volatile Buffers (Ammonium Acetate) B->C Yes D Assess Matrix Co-elution via Post-Column Infusion B->D No E Implement HILIC Separation or SPE Cleanup D->E

Diagnostic logic tree for resolving ESI negative mode ion suppression in LC-MS.

Module 3: NMR Chemical Shift Instability & Dimerization

Q: Why do the 1H and 13C NMR chemical shifts of the carboxyl and alpha-protons in my novel organic acid change drastically between batches or solvents?

The Causality: Simple carboxylic acids have a profound tendency to form discrete, hydrogen-bonded dimers in non-polar environments. In a non-polar NMR solvent like CDCl3, the molecules hydrogen-bond to one another, which heavily deshields the acidic proton (often pushing it to 10–13 ppm) and alters the electronic environment of the carboxyl carbon. Because this dimerization is an equilibrium process, the ratio of monomer to dimer is strictly dependent on the sample concentration. Therefore, running a 10 mM sample vs. a 100 mM sample in CDCl3 will yield different chemical shifts. Furthermore, solid-state dynamics reveal concerted double-hydrogen hopping within these dimers, creating thermal averaging between tautomers.

Table 3: Structural Environments and Carboxyl 13C Chemical Shifts

Structural Environment / Solvent Typical 13C Shift (ppm) Mechanistic Driver
Aliphatic Monoacid (CDCl3) ~180.7 ppm Dimer formation in non-polar solvent
Alpha-OH Substituted Acid (CDCl3) ~180.4 ppm Shielding effect from alpha-substitution
Alpha-Br Substituted Acid (CDCl3) ~176.4 ppm Strong inductive shielding from Halogen

| Deprotonated Propanoate (Aqueous) | ~185.1 ppm | Dissociation of free carboxyl group (Downfield shift) |

Self-Validating Protocol: Concentration Gradient & Solvent Titration NMR

  • Concentration Gradient: Prepare serial dilutions of your organic acid in CDCl3 (e.g., 100 mM, 50 mM, 10 mM, 1 mM).

  • Acquisition: Acquire 1H NMR spectra for each. Plot the chemical shift of the carboxyl proton against concentration. A non-linear shift confirms concentration-dependent dimerization.

  • Solvent Disruption: Evaporate the CDCl3 from the 100 mM sample and reconstitute it in a strongly polar, hydrogen-bond accepting solvent like DMSO-d6.

  • Validation: Re-run the concentration gradient in DMSO-d6. Self-Validation Check: Because DMSO outcompetes the acid-acid hydrogen bonds, the molecules will exist purely as monomers. The chemical shifts in DMSO-d6 must remain completely static regardless of analyte concentration.

NMR_Troubleshooting A Inconsistent Chemical Shifts (Carboxyl/Alpha Protons) B Perform Concentration Gradient NMR A->B C Shifts Concentration Dependent? B->C D Hydrogen-Bonded Dimerization Confirmed C->D Yes E Switch to Polar Solvent (e.g., DMSO-d6) C->E No D->E Disrupt Dimers

Troubleshooting workflow for identifying and resolving NMR chemical shift variations.

References

  • Development of Methods for the Determination of pKa Values Source: National Institutes of Health (PMC) URL: [Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method Source: NorthEast BioLab URL:[Link]

  • Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers Source: Florida State University / ACS Publications URL:[Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis Source: Ghent University URL:[Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Source: Princeton University URL: [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances Source: Macedonian Pharmaceutical Bulletin URL: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis Source: LCMS.cz URL: [Link]

  • Determination of pKa values of some auxines in methanol-water mixtures by potentiometric and liquid chromatographic methods Source: SciELO URL:[Link]

  • 1H/17O Chemical Shift Waves in Carboxyl-Bridged Hydrogen Bond Networks in Organic Solids Source: National Institutes of Health (PMC) URL:[Link]

  • Development of a LC method for efficient analysis of polar central carbon metabolites in the negative ionization mode of ESI-MS Source: Oxford Academic URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid. Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, objectively compares analytical strategies, and is grounded in internationally recognized regulatory standards to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Challenge

The molecule 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid presents a distinct analytical challenge. Its structure, featuring a carboxylic acid group and a thioether linkage, dictates its chromatographic behavior. The carboxylic acid moiety imparts polarity and a pH-dependent ionization state, while the overall molecule lacks a strong chromophore, making sensitive UV detection difficult.

A robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of any pharmaceutical product. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This guide will detail the validation of a reversed-phase HPLC (RP-HPLC) method for this compound, following the comprehensive framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Method Development: Rationale and Strategy

The objective is to develop a simple, specific, and reliable RP-HPLC method for the quantification of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid.

The Causality Behind Our Chromatographic Choices
  • Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and serves as the logical starting point. Its nonpolar nature is well-suited for retaining moderately polar organic molecules like our target analyte. The goal is to achieve retention primarily through hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase Strategy: The presence of a carboxylic acid is the single most critical factor influencing mobile phase selection. In an unbuffered mobile phase, the analyte can exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms, leading to poor peak shape (tailing) and shifting retention times. To counteract this, we must suppress the ionization of the carboxylic acid group. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pKa. A mobile phase containing 0.1% formic or phosphoric acid in water and acetonitrile is a standard and effective choice. This ensures the analyte is predominantly in its single, non-ionized form, resulting in a sharp, symmetrical peak and stable retention.[5]

  • Detector Selection: The analyte lacks a significant UV-absorbing chromophore. Therefore, detection must be performed at a low wavelength, typically in the range of 200-210 nm, to capture the carboxyl group's end-absorption. This approach, while viable, can suffer from lower sensitivity and higher baseline noise. An alternative strategy, pre-column derivatization to attach a UV-active or fluorescent tag, can significantly enhance sensitivity but adds complexity to the sample preparation process.[6][7][8] This guide will focus on validating the direct UV detection method and provide a comparative summary against the derivatization alternative.

Optimized Chromatographic Conditions

The following conditions were established to provide optimal separation and peak shape.

ParameterCondition
Instrument HPLC System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase

The Validation Protocol: A Self-Validating System

Method validation is a systematic process. The workflow below illustrates the interconnected nature of the validation parameters, ensuring a comprehensive assessment of the method's performance.

G Figure 1: HPLC Method Validation Workflow Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Spec->Acc Prec Precision (Repeatability & Intermediate) Spec->Prec LOD LOD & LOQ Lin->LOD Rob Robustness Lin->Rob Acc->Rob Prec->Rob LOD->Rob Val Validated Method Rob->Val

Caption: Workflow for HPLC method validation.

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1][2] Forced degradation studies are the cornerstone of this evaluation.

Experimental Protocol:

  • Prepare solutions of the analyte at a known concentration (e.g., 100 µg/mL).

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours (solid state).

  • Analyze the stressed samples alongside an unstressed control sample.

  • The method is deemed specific if the analyte peak is well-resolved from any degradation product peaks (Resolution > 2) and the peak purity analysis (using a PDA detector) indicates no co-eluting peaks.[9][10]

G Figure 2: Specificity via Forced Degradation Analyte Analyte Solution Stress Stress Conditions Analyte->Stress Degradants Analyte + Degradation Products Stress->Degradants Acid, Base, Peroxide, Heat, Light HPLC HPLC Analysis Degradants->HPLC Result Peak Resolution & Purity Assessment HPLC->Result

Caption: Logic of the forced degradation study.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 2: Linearity Study Results

Concentration (µg/mL) Mean Peak Area (n=3)
50.0 498,500
75.0 751,200
100.0 1,002,100
125.0 1,249,500
150.0 1,503,000
Regression Analysis Result
Slope 10,015
Intercept -550

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Experimental Protocol:

  • Prepare a blank matrix (placebo).

  • Spike the blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Accuracy (Recovery) Study Results

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Mean Recovery (%)
80% 80.0 79.8 99.8 99.7
80.0 79.5 99.4
80.0 79.9 99.9
100% 100.0 100.5 100.5 100.7
100.0 101.1 101.1
100.0 100.4 100.4
120% 120.0 119.5 99.6 99.9
120.0 120.2 100.2

| | 120.0 | 119.9 | 99.9 | |

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Table 4: Precision Study Results

Parameter Replicate Measured Conc. (µg/mL) Mean (µg/mL) %RSD
Repeatability 1 100.2 100.1 0.45%
2 99.8
3 100.7
4 99.5
5 100.3
6 100.1
Intermediate Precision 1 101.0 100.5 0.88%
(Different Day/Analyst) 2 99.5
3 101.5
4 99.9
5 100.8

| | 6 | 100.3 | | |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol: The signal-to-noise (S/N) ratio method is commonly used.

  • Prepare and inject solutions of the analyte at decreasing concentrations.

  • Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Table 5: LOD and LOQ Results

Parameter S/N Ratio Concentration (µg/mL)
LOD 3.3 : 1 0.05

| LOQ | 10.5 : 1 | 0.15 |

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Analyze a standard solution while making small variations to the optimized conditions.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% organic)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Table 6: Robustness Study Results

Parameter Varied Modification Retention Time (min) Tailing Factor % Assay
Control -- 8.52 1.1 100.1
Flow Rate 0.9 mL/min 9.45 1.1 100.3
1.1 mL/min 7.73 1.1 99.8
Mobile Phase 48% Acetonitrile 9.15 1.2 99.5
Composition 52% Acetonitrile 7.98 1.1 100.5
Temperature 25 °C 8.75 1.2 99.7

| | 35 °C | 8.31 | 1.1 | 100.2 |

Comparative Analysis: Direct UV vs. Pre-Column Derivatization

While the validated direct UV method is robust and suitable for its purpose, it's crucial to understand its performance relative to alternatives, especially when higher sensitivity is required.

Table 7: Comparison of Analytical Approaches

Feature Direct UV Method (Validated Herein) Pre-Column Derivatization Method
Principle Direct measurement of analyte's weak UV absorbance at a low wavelength (210 nm). Chemical reaction to attach a strongly UV-absorbing or fluorescent tag to the analyte before HPLC injection.[6][7]
Sensitivity Moderate (LOQ ~0.15 µg/mL). High to Very High (Can be 10-100x more sensitive, especially with fluorescence).
Simplicity High. "Dilute and shoot" approach with minimal sample preparation. Low. Requires additional, optimized reaction step (time, temperature, reagent concentration).[8]
Specificity High, as demonstrated by forced degradation. Can be very high, but potential for side-reactions or interference from derivatizing agent must be investigated.
Cost & Time Lower cost, faster analysis time per sample. Higher cost (reagents), longer overall analysis time due to the derivatization step.

| Best Suited For | Assay and purity testing where expected analyte/impurity levels are within the method's range. | Trace-level analysis, impurity profiling, and analysis in complex biological matrices. |

Conclusion

The RP-HPLC method for the quantification of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid has been successfully validated in accordance with ICH Q2(R1) guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The validation results confirm its suitability for routine quality control analysis.

For applications requiring significantly lower detection limits, an alternative method employing pre-column derivatization should be considered. The choice between these two approaches depends on the specific analytical requirements, balancing the need for sensitivity against the desire for methodological simplicity and speed. This guide provides the foundational data and rationale to make an informed decision.

References

  • Di Pierro, D., et al. "HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens." PubMed, National Center for Biotechnology Information, [Link].

  • European Medicines Agency. "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." European Medicines Agency, 1995, [Link].

  • HELIX Chromatography. "HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column." HELIX Chromatography, [Link].

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy, [Link].

  • Bory, C., et al. "High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids." ResearchGate, 2025, [Link].

  • SIELC Technologies. "HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column." SIELC Technologies, 2023, [Link].

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA, 2021, [Link].

  • Sass, S., et al. "High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • ICH. "ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)." ICH, 2005, [Link].

  • de Oliveira, A. C., et al. "Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril." SciELO, 2009, [Link].

  • Reddy, G. S., et al. "Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations." International Journal of Pharmaceutical Sciences and Research, 2012, [Link].

  • Lee, H. W., et al. "Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet." PubMed, National Center for Biotechnology Information, 2007, [Link].

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Comparative

Introduction: The Versatility of the Propanoic Acid Scaffold

An In-Depth Comparative Guide to the Efficacy of Propanoic Acid Derivatives A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Propanoic acid, a simple three-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of Propanoic Acid Derivatives A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Propanoic acid, a simple three-carbon carboxylic acid, serves as the foundational scaffold for a vast and pharmacologically significant class of molecules. Its derivatives, particularly the aryl propanoic acids, are among the most successful non-steroidal anti-inflammatory drugs (NSAIDs) in history, with household names like Ibuprofen and Naproxen.[1][2] However, the therapeutic potential of this scaffold extends far beyond inflammation. Modifications to the basic propanoic acid structure have yielded compounds with potent antimicrobial, antifungal, and even anticancer activities.[2][3][4][5]

This guide provides a comparative analysis of the efficacy of various propanoic acid derivatives across key therapeutic areas. We will delve into the structure-activity relationships that govern their performance, present supporting experimental data from peer-reviewed studies, and provide detailed, validated protocols for the key assays used to evaluate their efficacy. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to advance their own research in this promising chemical space.

Part 1: Comparative Antimicrobial Efficacy

The modification of the propanoic acid backbone has led to the development of derivatives with significant activity against a spectrum of microbial pathogens, including multidrug-resistant strains.[4] The primary mechanisms often involve the disruption of microbial cell membranes and the alteration of intracellular pH, leading to the inhibition of critical metabolic processes.[6][7]

Causality in Experimental Design: Why MIC is the Gold Standard

When evaluating antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is the key metric.[8][9] It represents the lowest concentration of a compound that prevents visible microbial growth in vitro.[10] This quantitative measure is superior to simpler screening methods like the agar well diffusion assay because it provides a precise numerical value for comparison, which is essential for structure-activity relationship (SAR) studies and for guiding dosage formulation in preclinical development.[8][10] The broth microdilution method is a widely adopted, high-throughput technique for determining MIC values.[10]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of various propanoic acid derivatives against representative bacterial and fungal strains, as reported in the literature. Efficacy is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL or as pMIC (the negative logarithm of the molar MIC), where a higher pMIC value indicates greater potency.

Derivative Type / CompoundTarget MicroorganismEfficacy (MIC in µg/mL)Efficacy (pMIC)Reference
Schiff Base of Propionic Acid (Compound 10)Candida albicans-1.93[11]
Schiff Base of Propionic Acid (Compound 10)Aspergillus niger-1.93[11]
Schiff Base of Propionic Acid (Compound 15, p-Br)Staphylococcus aureus-(Improved Activity)[3]
Schiff Base of Propionic Acid (Compound 19)Bacillus subtilis-1.72[11]
3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone (14-16)Methicillin-resistant S. aureus (MRSA)1 - 8-[4]
3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone (14-16)Vancomycin-resistant Enterococcus faecalis0.5 - 2-[4]
3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone (14-16)Candida auris0.5 - 64-[4]
3-Aryl-3-(furan-2-yl)propanoic Acid DerivativesCandida albicans64-[12]
2-Hydroxypropanoic Acid Derivative (Compound 5)General Antimicrobial-1.67[13]
2-Hydroxypropanoic Acid Derivative (Compound 12)General Antimicrobial-1.64[13]

Key Insights from SAR Studies:

  • Schiff Bases vs. Esters: Studies have shown that Schiff bases of propionic acid tend to exhibit better antimicrobial activity than their ester counterparts.[3][11]

  • Influence of Substituents: The nature of substituents on the aromatic rings plays a crucial role. Electron-withdrawing groups (e.g., p-Bromo) have been shown to improve antibacterial activity, while electron-releasing groups (e.g., trimethoxy) can enhance antifungal activity.[3][11]

  • Heterocyclic Moieties: The incorporation of heterocyclic substituents, as seen in certain hydrazone derivatives, can lead to potent and broad-spectrum antimicrobial activity.[4]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial or fungal strain.[8][10]

Pillar of Trustworthiness: This protocol is a self-validating system. It includes a positive control (growth control, no compound) to ensure the microorganism is viable and a negative control (sterility control, no inoculum) to ensure the medium is not contaminated. The final inoculum concentration is standardized against a 0.5 McFarland standard to ensure reproducibility.[10]

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL in the well).[8]

  • Preparation of Serial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row.[10]

  • Inoculation and Incubation:

    • Add the appropriate volume of the diluted inoculum to each well (e.g., if using the CLSI method, a specific volume is added to achieve the final cell density).

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[10]

    • Cover the plate and incubate at 35-37°C for 16-24 hours.[10]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Microbe prep_inoculum->inoculate prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution of Compound prep_compound->serial_dilution prep_plate Prepare 96-Well Plate with Sterile Broth prep_plate->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC Value (Lowest Concentration with No Growth) read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Part 2: Comparative Anti-Inflammatory Efficacy

Aryl propionic acid derivatives are a cornerstone of anti-inflammatory therapy.[1][2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of pain, fever, and inflammation.[1][14]

Mechanism of Action: The COX Inhibition Pathway

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in "house-keeping" functions, such as protecting the stomach lining and maintaining kidney function.[14]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate the inflammatory response.[14]

Most traditional NSAIDs, including ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[14] While COX-2 inhibition provides the desired anti-inflammatory effect, the concurrent inhibition of COX-1 is responsible for common side effects like gastrointestinal irritation.[1][14] The development of selective COX-2 inhibitors was a major goal in drug discovery to mitigate these adverse effects.

Signaling Pathway of NSAID Action

G cluster_cox Cyclooxygenase (COX) Pathway stimuli Inflammatory Stimuli (e.g., Injury, Pathogens) pla2 Phospholipase A2 stimuli->pla2 phospholipids Cell Membrane Phospholipids phospholipids->pla2 arachidonic Arachidonic Acid pla2->arachidonic cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 prostaglandins_phys Physiological Prostaglandins cox1->prostaglandins_phys prostaglandins_inflam Inflammatory Prostaglandins cox2->prostaglandins_inflam gi_protection GI Protection, Platelet Function prostaglandins_phys->gi_protection inflammation Inflammation, Pain, Fever prostaglandins_inflam->inflammation nsaids Propanoic Acid NSAIDs (e.g., Ibuprofen) nsaids->cox1 Inhibits nsaids->cox2 Inhibits

Caption: Inhibition of COX-1 and COX-2 by non-selective NSAIDs.

Quantitative Comparison of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[7][15] The table below presents the efficacy of several propanoic acid derivatives in this model, measured as the percentage inhibition of edema.

CompoundDose (mg/kg)Inhibition of Edema (%)Standard Drug ComparisonReference
β,β-diphenyl propionic acid amides (Compound 1-8)-36.13 - 90%Indomethacin (81.25%)[1][2]
3-hydroxy-3,3-diphenyl-propanoic acid (Compound 3)-Strong ActivityComparable to Ibuprofen[16]
2-(9-(9-hydroxy-fluorenyl))-2-methylpropanoic acid (Compound 5)-Strongest ActivityComparable to Ibuprofen[16]
Ibuprofen---[17]
Fenoprofen--Similar to Indomethacin[18]
Ketoprofen--Similar to Indomethacin[18]
Naproxen--Similar to Indomethacin[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a benchmark for screening potential anti-inflammatory agents.[15][19]

Expertise in Action: The choice of carrageenan as the inflammatory agent is deliberate. It induces a biphasic inflammatory response, allowing for the study of different mediator pathways. The timing of drug administration relative to the carrageenan injection is critical for accurately assessing the compound's inhibitory effect.

  • Animal Acclimatization and Grouping:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).[15]

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups (e.g., n=5-6 per group): Vehicle Control, Standard Drug (e.g., Diclofenac or Indomethacin), and Test Compound groups at various doses.[19]

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0-hour) reading.

  • Compound Administration:

    • Administer the test compound, standard drug, or vehicle to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) route.[15]

  • Induction of Inflammation:

    • After a set time (e.g., 60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.[20]

    • A significant reduction in paw edema indicates potential anti-inflammatory activity.[15]

Part 3: Essential In Vitro Cytotoxicity Assessment

Before any compound can be considered for therapeutic use, its cytotoxicity must be evaluated. The MTT assay is a rapid, quantitative, and widely used colorimetric method to assess the effect of a compound on cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21][22]

Causality in Experimental Design: Why Metabolic Activity Matters The MTT assay is based on the principle that metabolically active, viable cells contain mitochondrial reductase enzymes (like succinate dehydrogenase) that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[21][22][23] The amount of formazan produced is directly proportional to the number of living cells.[24] This provides a robust and quantifiable measure of how a compound affects cell health.

Experimental Protocol: The MTT Assay for Cell Viability

This protocol details the steps for evaluating the cytotoxicity of a propanoic acid derivative against a chosen cell line.[22][23][24]

  • Cell Seeding:

    • Culture the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies) in appropriate media.[15]

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[15][23]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and a cell-free blank (medium only).

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[23]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[22][23]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert the MTT to formazan crystals.[22][24]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[23][24]

    • Mix gently on a plate shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[24] A reference wavelength of 630 nm can be used to subtract background noise.[25]

    • The intensity of the purple color is directly proportional to the number of viable cells. The results can be used to calculate the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treat Treatment Phase cluster_assay MTT Reaction & Measurement seed_cells Seed Cells in 96-Well Plate adhere_cells Incubate Overnight for Cell Adherence seed_cells->adhere_cells treat_cells Treat Cells with Serial Dilutions of Compound adhere_cells->treat_cells incubate_treat Incubate for Exposure Period (24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Media & Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

The propanoic acid scaffold has proven to be an exceptionally fruitful starting point for drug discovery, yielding potent anti-inflammatory and antimicrobial agents. The comparative data and structure-activity relationships discussed herein underscore the critical role of targeted chemical modification in enhancing efficacy and tuning the therapeutic profile of these derivatives. By employing the robust and validated experimental protocols provided, researchers can effectively screen new derivatives, elucidate their mechanisms of action, and generate the high-quality data necessary to advance promising candidates through the drug development pipeline. Future research will likely focus on developing derivatives with dual anti-inflammatory/antimicrobial activities and on creating more selective compounds to further improve safety and efficacy.

References

  • Kumar, S. et al. (2013).
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  • BenchChem. (2025).
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  • Holder, I. A., & Neely, A. N. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. PubMed.
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  • Abcam. MTT assay protocol. Abcam.
  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
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  • Kádasi, Z. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • Kim, Y. G. et al. (2016). novel fungal killing mechanism of propionic acid. FEMS Yeast Research.
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  • Zilfikarov, I. N. et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • Kádasi, Z. et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
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Validation

Publish Comparison Guide: Structure-Activity Relationship of Thioether Propanoic Acids as MRTF/SRF Inhibitors

The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a master regulator of cytoskeletal dynamics and a primary driver of pro-fibrotic gene expression. Hyperactivation of...

Author: BenchChem Technical Support Team. Date: March 2026

The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a master regulator of cytoskeletal dynamics and a primary driver of pro-fibrotic gene expression. Hyperactivation of this pathway is heavily implicated in systemic sclerosis, dermal fibrosis, and tumor metastasis. For years, researchers relied on first-generation nipecotamide-based inhibitors to probe this pathway. However, the discovery of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids —specifically those utilizing a thioether propanoic acid scaffold—has revolutionized the field, offering unprecedented potency and a sharply defined Structure-Activity Relationship (SAR)[1].

This guide objectively compares the performance of these novel thioether propanoic acids against legacy alternatives, detailing the mechanistic SAR, and providing field-proven, self-validating experimental protocols for their synthesis and evaluation.

Target Biology & Intervention Point

The MRTF/SRF complex activates a gene transcription program that drives the expression of structural genes (e.g., ACTA2) and pro-fibrotic factors (e.g., CTGF). While legacy inhibitors target upstream or co-factor elements (such as Pirin)[2], thioether propanoic acids exhibit a highly specific, potentially covalent engagement that completely abolishes MRTF/SRF-mediated transcription[1].

Pathway GPCR GPCR / Profibrotic Signals (e.g., TGF-β) RhoA RhoA GTPase Activation GPCR->RhoA Actin Actin Polymerization (G-Actin to F-Actin) RhoA->Actin MRTF MRTF Release & Nuclear Translocation Actin->MRTF Releases MRTF SRF SRF/MRTF Complex Formation MRTF->SRF Transcription Profibrotic Gene Transcription (CTGF, ACTA2) SRF->Transcription Inhibitor Thioether Propanoic Acids Inhibitor->SRF Inhibits

Rho/MRTF/SRF signaling pathway and the inhibitory intervention point.

Comparative Performance: Thioether Propanoic Acids vs. Legacy Inhibitors

Before the advent of thioether propanoic acids, compounds like[3] were the standard for MRTF/SRF inhibition. While effective in proof-of-concept in vivo models, these legacy nipecotamides suffered from modest micromolar potency and required high dosing.

High-throughput screening identified Compound 1 (3-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)propanoic acid), which shifted the baseline potency into the nanomolar range[4]. Subsequent SAR optimization of the thioether propanoic acid scaffold improved cellular potency by an astonishing 5 orders of magnitude[1].

Quantitative Performance Comparison
Feature / MetricLegacy Nipecotamides (e.g., CCG-203971)Thioether Propanoic Acid Hit (Compound 1)Optimized Thioether Propanoic Acids
Core Scaffold Nipecotamide1,3,4-Oxadiazole1,3,4-Oxadiazole
Key Linkage AmideThioether Propanoic AcidThioether Propanoic Acid
SRE.L IC₅₀ Potency ~5.0 - 10.0 µM180 nMSub-nanomolar to Picomolar
Binding Mechanism Reversible (Binds Pirin)Potentially CovalentPotentially Covalent
Cytotoxicity (WST-1) Low (<5% at 100 µM)Low (<5% at 100 µM)Low (<5% at 100 µM)
In Vivo Efficacy Requires high/frequent IP dosingProof-of-concept establishedHigh oral bioavailability, low dose

In-Depth Structure-Activity Relationship (SAR)

The SAR of this class is remarkably deep, driven by three critical structural domains. The extreme sensitivity of the target to minor structural changes suggests a highly defined binding pocket.

  • The Alkanoic Acid Chain Length (The "n" factor): The distance between the thioether sulfur and the terminal carboxylate is strictly governed. A propanoic acid chain ( n=2 ) is optimal. Shortening to an acetic acid ( n=1 ) or lengthening to a butanoic acid ( n=3 ) results in a precipitous drop in potency[1]. This indicates a precise spatial requirement for the carboxylate to form a critical salt bridge or hydrogen bond within the target pocket.

  • The Thioether Linkage (-S-): The thioether acts as more than just a flexible hinge; its electron-rich nature and specific bond angles are essential. The depth of the SAR (spanning 5 orders of magnitude) combined with the low molecular weight of the series strongly suggests that the thioether or the adjacent oxadiazole may facilitate a covalent interaction with the unknown target[5].

  • The 5-Aryl Substitutions: Modulating the steric and electronic properties of the aryl ring attached to the oxadiazole drives the massive potency gains. Substitutions transitioning from a simple m-tolyl group to more complex di-halogenated systems (e.g., 2,4-dichlorophenyl) perfectly fill the hydrophobic pocket of the target[1].

SAR Aryl 5-Aryl Group (Drives Potency via Hydrophobic Pocket) Core 1,3,4-Oxadiazole Core (Central Scaffold) Aryl->Core Thioether Thioether Linkage (-S-) (Critical for Flexibility) Core->Thioether Acid Propanoic Acid Chain (Optimal Length n=2) Thioether->Acid

Pharmacophore model detailing the SAR of thioether propanoic acid derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be designed with built-in causality and self-validation.

Protocol A: Synthesis of 3-((5-Aryl-1,3,4-oxadiazol-2-yl)thio)propanoic Acids

Causality Note: When synthesizing the propanoic acid ( n=2 ) derivatives, basic hydrolysis of standard methyl or ethyl esters causes a competing retro-Michael elimination, destroying the molecule and regenerating the starting thiol. To circumvent this, a tert-butyl ester precursor is intentionally chosen, allowing for acidic deprotection that preserves the thioether propanoic acid integrity[4].

Step-by-Step Workflow:

  • Heterocyclization: Reflux the corresponding aryl hydrazide with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) for 16 hours at 95 °C to generate the 2-mercapto-5-aryl-1,3,4-oxadiazole intermediate.

  • S-Alkylation: Dissolve the intermediate in acetone. Add K₂CO₃ and tert-butyl 3-bromopropanoate. Stir at 25 °C for 5–24 hours to yield the thioether tert-butyl ester.

  • Acidic Deprotection (Self-Validating Step): Dissolve the purified tert-butyl ester in dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at 25 °C for 3 hours.

  • Isolation: Evaporate the solvent under reduced pressure to afford the pure thioether propanoic acid without retro-Michael degradation products.

Protocol B: In Vitro SRE.L Luciferase Reporter Assay

Causality Note: Standard Serum Response Element (SRE) promoters contain binding sites for both the MRTF/SRF complex and the MAPK/TCF pathway. To create a self-validating system that exclusively measures MRTF/SRF activity, the "SRE.L" mutant promoter is used, which has the Ternary Complex Factor (TCF) binding sites intentionally eliminated[4].

Step-by-Step Workflow:

  • Cell Preparation: Culture PC3 or HEK293T cells and stably transfect them with the SRE.L-luciferase reporter plasmid.

  • Seeding & Starvation: Seed cells in 384-well plates. After 24 hours, replace media with serum-free media to establish a quiescent baseline, preventing auto-activation of the Rho pathway.

  • Compound Treatment: Pre-treat cells with the synthesized thioether propanoic acids (ranging from 0.1 pM to 100 µM) for 1 hour.

  • Stimulation: Induce the pathway using 15% fetal bovine serum (FBS) or by co-transfecting constitutively active Gα12.

  • Quantification: After 16 hours, add luminescence reagent and read on a microplate reader. The resulting IC₅₀ values directly correlate to the structural affinity of the thioether propanoic acid for the MRTF/SRF transcriptional machinery.

Conclusion

The transition from legacy nipecotamides to thioether propanoic acids represents a quantum leap in the development of anti-fibrotic agents targeting the MRTF/SRF pathway. By strictly adhering to an n=2 alkanoic acid chain and leveraging the unique electronic properties of the thioether linkage, researchers can achieve sub-nanomolar potency. The self-validating synthesis and SRE.L assay protocols provided herein ensure that future SAR optimizations remain both chemically stable and biologically specific.

References

  • 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma Bioorganic & Medicinal Chemistry Letters (via PMC)[Link]

  • Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds ACS Pharmacology & Translational Science (via PMC)[Link]

Sources

Comparative

assessing the purity of synthesized 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

An in-depth, objective comparison guide for evaluating the purity of synthesized 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, designed for analytical chemists and drug development professionals. The Analytical Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for evaluating the purity of synthesized 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, designed for analytical chemists and drug development professionals.

The Analytical Challenge: 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid

In early-stage pharmaceutical development and specialty chemical synthesis, assessing the purity of novel small molecules presents unique challenges. 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (Molecular Weight: 190.26 g/mol ) is a synthetic thioether derivative featuring a tetrahydrofuran (oxolane) ring and a propanoic acid moiety.

As an application scientist, evaluating this molecule requires navigating two primary analytical hurdles:

  • Lack of a Strong Chromophore: The absence of conjugated π -systems (e.g., aromatic rings) means its UV absorbance is entirely dependent on the weak transitions of the thioether and carboxylate groups, restricting detection to the low-wavelength region (~210 nm).

  • Absence of Certified Reference Materials (CRMs): Because it is a specialized synthetic intermediate, highly pure, certified reference standards of the analyte itself are rarely available.

To establish a self-validating analytical system that complies with the[1], we cannot rely on a single technique. Instead, we must utilize an orthogonal strategy comparing Quantitative NMR (qNMR), HPLC-UV/MS, and GC-FID to achieve an accurate mass balance.

Orthogonal Strategy & Causality

Selecting the right analytical tools requires understanding the physical chemistry of the analyte:

  • Quantitative NMR (qNMR): Chosen as the primary method for absolute quantitation. qNMR is a primary ratio method; the area of an NMR signal is directly proportional to the number of nuclei contributing to it[2]. This allows us to determine absolute purity using an unrelated, highly pure internal standard, bypassing the need for a CRM of the target molecule[3].

  • HPLC-UV/MS: Chosen for relative purity and impurity profiling. Because low-wavelength UV analysis (210 nm) is susceptible to baseline drift from mobile phase solvents, coupling it with Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode provides the specificity needed to resolve structurally similar impurities (such as sulfoxide degradation products).

  • Headspace GC-FID: Chosen specifically for residual solvents. The polar carboxylic acid group causes severe peak tailing on standard GC columns due to silanol interactions. Therefore, direct GC is reserved only for volatile synthesis solvents, while the main analyte is ignored.

PurityAssessmentWorkflow Target Target Analyte: 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid Properties Molecular Constraints: - Weak UV Chromophore - Polar Carboxylic Acid - No Commercial CRM Target->Properties qNMR qNMR Analysis (Absolute Purity) Internal Standard: Maleic Acid Properties->qNMR Primary Method HPLC HPLC-UV/MS (Relative Purity) Low UV (210nm) + ESI(-) Properties->HPLC Impurity Profiling GC HS-GC-FID (Residual Solvents) Headspace Injection Properties->GC Volatiles MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) qNMR->MassBalance HPLC->MassBalance GC->MassBalance Validation Validated Purity Assignment Conforms to ICH Q2(R1) MassBalance->Validation

Workflow for the orthogonal purity assessment of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid.

Experimental Methodologies

Protocol 1: Absolute Purity by 1 H-qNMR (Internal Standard Method)

Causality: The target analyte features a doublet from the propanoic acid methyl group (~1.4 ppm), complex multiplets from the oxolane ring (1.5–4.0 ppm), and an alpha-proton quartet (~3.4 ppm). To prevent signal overlap, we select Maleic acid (singlet at 6.26 ppm) as the Internal Standard (IS)[4].

Step-by-Step Procedure:

  • Gravimetric Preparation: Using a microbalance (precision ±0.01 mg), accurately weigh ~20.00 mg of the synthesized batch and ~10.00 mg of high-purity Maleic acid (TraceCERT® or equivalent CRM).

  • Dissolution: Co-dissolve both solids in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) to ensure complete solubilization of the polar carboxylate groups[3]. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Acquire the 1 H-NMR spectrum at 298K on a 400 MHz (or higher) spectrometer. Crucially, set the relaxation delay ( D1​ ) to at least 5 × T1​ (typically 30–60 seconds) to ensure complete longitudinal relaxation of all protons, preventing integration bias[4]. Acquire 64 scans.

  • Processing: Apply phase and baseline corrections. Integrate the Maleic acid IS peak (2H, 6.26 ppm) and the analyte's alpha-proton (1H, ~3.4 ppm).

  • Calculation: Calculate the absolute mass fraction using the standard qNMR equation, adjusting for the molecular weights and number of protons[5].

Protocol 2: Relative Purity and Profiling by LC-ESI-MS

Causality: To compensate for the weak UV absorbance, an Acetonitrile/Water gradient with 0.1% Formic acid is used to maintain a transparent UV baseline while promoting ionization for the MS detector. Negative ESI mode is selected because the carboxylic acid readily deprotonates to form a stable [M−H]− ion at m/z 189.

Step-by-Step Procedure:

  • System Setup: Equip the LC with a C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm core-shell).

  • Mobile Phase: Channel A: 0.1% Formic Acid in MS-grade Water; Channel B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.8 mL/min.

  • Detection: Monitor UV at 210 nm. Simultaneously collect MS data in ESI(-) mode (scan range m/z 100–500).

  • Self-Validation (Spiking): Spike a sample aliquot with 1% of a known synthetic precursor (e.g., tetrahydrofurfuryl mercaptan) to verify that the method can chromatographically resolve the analyte from its precursors[6].

Quantitative Data Comparison

The following table summarizes the performance of these orthogonal methods on a representative synthesized batch of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid:

Analytical TechniquePrimary ObjectiveExperimental Result (Example Batch)Precision (RSD)Key AdvantagesLimitations
1 H-qNMR Absolute Purity98.4% ± 0.3%< 0.5%No CRM required; provides direct, absolute mass ratio.Lower sensitivity for trace impurities (<0.1%).
HPLC-UV (210 nm) Relative Purity99.1% (Area %)< 1.0%High resolution of structurally similar impurities.Weak UV chromophore; response factors vary wildly.
LC-ESI-MS (-) Impurity IdentificationConfirmed [M−H]− at m/z 189N/AHigh specificity; easily identifies oxidation products.Not strictly quantitative without specific standards.
HS-GC-FID Residual SolventsEtOAc: 450 ppm< 5.0%Excellent sensitivity for volatile synthesis solvents.Cannot analyze the intact polar analyte without derivatization.

Conclusion: The Mass Balance Imperative

When assessing the purity of novel molecules like 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, relying solely on HPLC-UV area percentages will almost certainly overestimate purity due to the analyte's weak UV response and the presence of UV-transparent impurities (like water or residual inorganic salts).

By utilizing qNMR as the primary absolute quantitation tool, supported by LC-MS for impurity identification and HS-GC-FID for volatile tracking, researchers can achieve a highly accurate, self-validating mass balance[5]. This multi-tiered approach ensures that the assigned purity value is robust, scientifically sound, and fully compliant with rigorous drug development standards.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance . PubMed (National Institutes of Health). Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals . Reading Scientific Services Ltd (RSSL). Available at:[Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

Sources

Validation

Engineering the Thioether Linkage: A Comparative Guide to Antimicrobial Spectra and Efficacy

The incorporation of thioether linkages (–S–) into antimicrobial scaffolds represents a paradigm shift in overcoming multidrug resistance. As an Application Scientist overseeing drug development workflows, I rely on thio...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of thioether linkages (–S–) into antimicrobial scaffolds represents a paradigm shift in overcoming multidrug resistance. As an Application Scientist overseeing drug development workflows, I rely on thioether modifications to confer conformational rigidity, enhance metabolic stability, and bypass classical resistance mechanisms like enzymatic degradation.

This guide critically compares the antimicrobial spectrum of three major thioether-containing compound classes—lanthipeptides, modified aminoglycosides, and modified glycopeptides—providing the experimental frameworks necessary to validate their efficacy.

Structural Classes and Antimicrobial Spectrum

Macrocyclic Lipo-Lanthipeptides

Lanthipeptides (e.g., nisin) naturally feature lanthionine (thioether) cross-links that lock the peptide into a bioactive conformation capable of binding lipid II[1]. Recent semisynthetic lipo-lanthipeptides (such as the "lantha" and "lanrip" series) have expanded this spectrum. While traditional nisin-derived lipopeptides are restricted to Gram-positive bacteria, engineered variants with optimized thioether ring sizes (e.g., lantha-12) exhibit potent activity against both Gram-positive pathogens (MRSA, VRE) and Gram-negative species (Acinetobacter baumannii, Shigella flexneri) by inducing rapid cell lysis[1].

6"-Thioether Tobramycin Analogues

Aminoglycoside efficacy is heavily compromised by Aminoglycoside-Modifying Enzymes (AMEs). By introducing a thioether linkage at the 6"-position of tobramycin, scientists have successfully generated analogues that sterically hinder AME binding while retaining high ribosomal affinity[2]. These thioether derivatives demonstrate rapid bactericidal activity against highly resistant Gram-positive strains (e.g., Streptococcus mutans) and retain efficacy against AME-expressing Escherichia coli, effectively revitalizing the aminoglycoside class[2].

Thioether- and Disulfide-Modified Vancomycin

Vancomycin is traditionally inactive against Gram-negative bacteria due to the outer membrane barrier. However, appending lipophilic thioether or disulfide chains to the vancomycin core drastically alters its permeability profile[3]. These sulfur-containing modifications not only enhance activity against VRE biofilms but also unexpectedly expand the spectrum to include Gram-negative pathogens like Moraxella catarrhalis[4],[3].

MOA A Thioether Compound B Lipid II Binding (Gram-Positive) A->B Lanthipeptides C Outer Membrane Permeabilization (Gram-Negative) A->C Lipidated Variants E Ribosomal Targeting (Evades AMEs) A->E Thioether-Tobramycin D Pore Formation & Lysis B->D Conformational Shift C->D Membrane Disruption

Mechanism of action for diverse thioether antimicrobial compounds across bacterial targets.

Quantitative Antimicrobial Spectrum Comparison

To objectively compare the performance of these thioether modifications, the following table summarizes their Minimum Inhibitory Concentration (MIC) values across key resistant pathogens.

Compound ClassRepresentative CompoundTarget PathogenMIC (µg/mL)Primary Mechanism / Advantage
LanthipeptideLantha-12S. aureus (MRSA)4 – 8Lipid II binding & membrane pore formation[1]
LanthipeptideLantha-12A. baumannii8 – 16Broad-spectrum membrane lysis[1]
Aminoglycoside6"-thioether TOB (4e)S. mutans2.3Evades Aminoglycoside-Modifying Enzymes[2]
GlycopeptideVancomycin-thioether (2b)M. catarrhalis0.5 – 2Permeabilizes Gram-negative outer membrane[3]
GlycopeptideVancomycin-thioether (2c)E. faecalis (VRE)1 – 4Complete suppression of biofilm formation[3]

Experimental Methodologies: Self-Validating Protocols

Testing unverified structures leads to irreproducible data. The following protocols form a self-validating system: structural confirmation of the thioether bond must precede biological evaluation.

Workflow Step1 Peptide/Compound Synthesis Step2 Thioether Cyclization/Conjugation Step1->Step2 Step3 CDAP Alkylation Assay Step2->Step3 Test for unreacted thiols Step4 LC-MS/MS Validation Step3->Step4 No mass shift = Success Step5 Broth Microdilution Assay Step4->Step5 Proceed to bioassay Step6 Resazurin Metabolic Readout Step5->Step6 Validate viability vs. precipitation

Self-validating workflow for the structural confirmation and biological testing of thioethers.

Protocol 1: Validation of Thioether Bond Formation via CDAP Assay

Causality: Incomplete cyclization leaves linear, inactive precursors that confound MIC data. 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) selectively alkylates free cysteines. If the thioether bond is successfully formed, no reaction occurs, providing definitive proof of cyclization prior to biological testing[1].

  • Reagent Preparation: Dissolve the purified thioether compound in 0.1 M citrate buffer (pH 3.0) to a final concentration of 1 mg/mL.

  • Alkylation Reaction: Add CDAP (100 mM in 0.1 M citrate buffer) to the compound solution at a 10:1 molar ratio.

  • Incubation: Incubate the mixture at room temperature for exactly 15 minutes.

  • Quenching & Analysis: Quench the reaction with 0.1% formic acid and analyze the sample via LC-MS/MS.

  • Data Interpretation: A lack of mass shift (+25 Da per free cysteine) confirms 100% thioether bond formation[1].

Protocol 2: Resazurin-Coupled Broth Microdilution Assay

Causality: Thioether modifications often increase the lipophilicity of parent compounds (e.g., vancomycin), causing micro-precipitation in aqueous media. This precipitation artificially inflates OD600 readings, leading to false-positive resistance data. Coupling the assay with resazurin—a dye reduced to fluorescent resorufin only by metabolically active cells—eliminates optical artifacts[3].

  • Inoculum Preparation: Grow bacterial strains to mid-log phase and adjust to 5×105 CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the thioether compound (e.g., 64 to 0.125 µg/mL) in a 96-well plate.

  • Incubation: Add the bacterial inoculum to the compound wells and incubate at 37°C for 18–24 hours.

  • Resazurin Addition: Add resazurin solution (final concentration 0.01%) to all wells and incubate for an additional 2 hours[3].

  • Fluorescence Readout: Measure relative fluorescence units (RFU) at Ex 560 nm / Em 590 nm. The MIC is defined as the lowest concentration preventing the reduction of resazurin (indicated by the absence of pink fluorescence)[3].

References

  • Semisynthetic Macrocyclic Lipo-lanthipeptides Display Antimicrobial Activity Against Bacterial P
  • 6”-Thioether tobramycin analogues: Towards selective targeting of bacterial membranes.PMC (nih.gov).
  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfon
  • Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Form

Sources

Comparative

Technical Comparison &amp; Reproducibility Guide: Thioether Carboxylic Acid Building Blocks in Amide Coupling Workflows

Executive Summary 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2) is a specialized thioether carboxylic acid widely utilized as a lipophilic, hydrogen-bond-accepting building block in the synthesis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2) is a specialized thioether carboxylic acid widely utilized as a lipophilic, hydrogen-bond-accepting building block in the synthesis of targeted therapeutics, such as Matrix Metalloproteinase (MMP) inhibitors and peptide-drug conjugates [1]. While its unique oxolane (tetrahydrofuran) ring and flexible thioether linkage offer excellent binding affinity in biological targets, incorporating this compound into complex molecules presents severe reproducibility challenges. Specifically, researchers frequently encounter unpredictable yields and loss of chiral integrity due to α -carbon racemization and thioether oxidation during carboxyl activation.

This guide objectively compares this building block against structural alternatives, explains the causality behind these side reactions, and provides a self-validating experimental protocol to ensure absolute reproducibility.

Mechanistic Overview: The Causality of Racemization

The fundamental driver of irreproducibility when coupling α -thioether propanoic acids is the unusually high acidity of the α -proton. This acidity is dictated by the adjacent sulfur atom, whose polarizable nature stabilizes carbanion character[2].

During a standard amide coupling cycle, the carboxylic acid is converted into an electron-deficient active ester using uronium salts like HATU [3]. This activation pulls electron density away from the α -carbon. If a standard, strong tertiary amine like N,N-diisopropylethylamine (DIPEA) is used, the base rapidly abstracts the acidic α -proton, generating a planar enolate intermediate. This pathway leads to near-complete epimerization/racemization before the desired amine can attack the active ester.

G A 2-[(Oxolan-2-ylmethyl)sulfanyl] propanoic acid B Activated Ester (HATU/OAt) A->B HATU, Base C Desired Amide (Retention of ee%) B->C Amine (Fast) D Enolate Intermediate (Base-Catalyzed) B->D Strong Base (e.g., DIPEA) E Racemized Amide (Loss of ee%) D->E Amine

Mechanistic pathway of base-catalyzed racemization during thioether carboxyl activation.

Alternative Comparison

To contextualize the performance of 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, we must compare it against alternative building blocks that offer different spatial geometries or electronic properties.

CompoundStructural FeatureRacemization Risk (with DIPEA)Oxidation SusceptibilityRelative Coupling Rate
2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid α -thioether, oxolane ringHigh (>40% ee loss)ModerateFast
2-(Benzylsulfanyl)propanoic acid α -thioether, aromatic ringHigh (>45% ee loss)LowModerate
3-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid β -thioether, oxolane ringNone (<1% ee loss)ModerateSlow

Data Interpretation: Moving the thioether linkage to the β -position completely eliminates the racemization risk, but alters the distance and geometry of the oxolane ring, potentially reducing biological target affinity. If the α -thioether geometry is mandatory for your target, you must abandon standard DIPEA-mediated protocols.

Reproducibility Challenges & Protocol Adjustments

To successfully couple 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid, two critical adjustments must be made:

  • Base Substitution (Racemization Control): We must substitute DIPEA with 2,4,6-collidine (sym-collidine). Collidine is a weaker, sterically hindered pyridine derivative that provides sufficient basicity to drive HATU activation but lacks the strength to abstract the α -proton, thereby preserving chiral integrity [4].

  • Atmospheric Control (Oxidation Control): Thioethers are highly susceptible to oxidation, forming sulfoxides (+16 Da) in the presence of trace peroxides or atmospheric oxygen. All solvents must be degassed, and the reaction must proceed under an inert argon atmosphere.

Self-Validating Experimental Protocol

The following methodology establishes a self-validating system. At critical junctures, analytical checks are embedded to prove the success of the preceding step before moving forward.

Step 1: Reagent Preparation & Degassing

  • Dissolve 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous, peroxide-free DMF.

  • Sparge the solution with Argon for 15 minutes.

  • Validation Check: Test the DMF with KI-starch paper prior to use to confirm the absolute absence of peroxides.

Step 2: Pre-Activation (0°C)

  • Cool the reaction vessel to 0°C.

  • Add HATU (1.05 eq) followed dropwise by sym-collidine (3.0 eq). Stir for exactly 3 minutes to form the active -OAt ester.

  • Validation Check: Quench a 5 µL aliquot in methanol and analyze via LC-MS. You must observe the methyl ester mass without any +16 Da sulfoxide peaks.

Step 3: Amidation

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours under Argon.

Step 4: Mild Aqueous Workup

  • Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid (to remove collidine), saturated NaHCO₃, and brine.

  • Crucial: Avoid using strong acids (like 1M HCl) which can catalyze thioether degradation. Dry over Na₂SO₄ and concentrate in vacuo.

Step 5: Final Validation

  • Analyze the crude product via Chiral HPLC to quantify enantiomeric excess (ee%). A successful run utilizing collidine will yield >98% ee, whereas a failed run (or one using DIPEA) will show a distinct diastereomeric/enantiomeric split.

G S1 Step 1: Degassing (Argon purge, KI-starch validation) S2 Step 2: Activation (0°C) (HATU + sym-Collidine, LC-MS validation) S1->S2 S3 Step 3: Amidation (Amine addition, warm to RT) S2->S3 S4 Step 4: Mild Workup (Citric acid wash, avoid oxidants) S3->S4 S5 Step 5: Final Validation (Chiral HPLC to confirm >98% ee) S4->S5

Self-validating experimental workflow for reproducible thioether amide coupling.

References

  • Bio-Fount, "1016754-61-2 | 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid",[Link]

  • Peptide Chemistry, "Cysteine Racemization in Fmoc-SPPS: Mechanisms, Detection, and Prevention",[Link]

  • RSC Advances, "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates",[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid

Comprehensive Safety and Operational Guide for Handling 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an autho...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide an authoritative, self-validating framework for the safe handling, transfer, and disposal of specialized thioether-containing organic acids.

Hazard Causality & Chemical Profile

2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid (CAS: 1016754-61-2) is a specialized reagent utilized strictly in research and development environments[1]. Handling this compound requires a nuanced, dual-hazard approach due to its bifunctional molecular structure:

  • The Sulfanyl (Thioether) Moiety: Thioethers are notorious for their exceptionally low olfactory thresholds and high volatility. Inhalation of these vapors can cause nausea, central nervous system depression, and respiratory tract irritation[2]. This dictates the absolute necessity of handling the compound exclusively within a 3[3].

  • The Propanoic Acid Moiety: As an organic acid, this compound presents a direct contact hazard. It can cause localized pH drops on the skin and mucous membranes, leading to chemical burns, dermatitis, and severe ocular damage. This necessitates the use of 4[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, the following PPE matrix must be strictly adhered to before initiating any operational workflow.

Body PartRequired PPEMaterial SpecificationCausality & Justification
Eyes/Face Chemical Splash GogglesANSI Z87.1 certifiedProtects against severe ocular damage and conjunctivitis from acidic splashes[4].
Hands Chemical-Resistant GlovesNitrile (min. 8 mil) or NeopreneProvides a robust barrier against organic acids and 5[5],[6].
Body Laboratory Coat100% Cotton or Flame-Resistant (FR)Fully buttoned to protect skin. Synthetic blends are prohibited as they may melt into the skin during a secondary reaction[7].
Respiratory Fume Hood (Primary)Face velocity: 80-120 fpmMitigates inhalation risks and 3[3].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system; do not proceed to the next phase unless the current phase is fully verified.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational and certified. Never open the chemical container outside of this controlled environment[3].

  • Workspace Clearance: Remove incompatible chemicals from the hood—particularly strong bases, strong oxidizers, and active metals (e.g., sodium, magnesium)—to7[7].

  • Equipment Preparation: Gather all necessary glassware, dedicated spatulas, and secondary containment vessels. Ensure a spill kit containing an acid neutralizer and activated carbon is within reach[2].

Phase 2: Active Handling & Transfer

  • Donning PPE: Equip all items specified in the PPE Matrix prior to handling the chemical[4].

  • Container Management: Open the primary container slowly within the fume hood to prevent aerosolization of the acid or sudden release of concentrated thioether vapors[3].

  • Transfer Protocol: When diluting or mixing, 7 to safely dissipate any generated heat[7]. Never add water directly to the concentrated acid.

Phase 3: Decontamination & Cleanup

  • Surface Decontamination: Wipe down the exterior of all sealed containers and the fume hood surface with a compatible solvent before concluding the operation.

  • PPE Doffing: Remove gloves using the proper technique (avoiding contact with the outer surface) and wash hands immediately with soap and water[4],[7].

Spill Response & Waste Segregation Protocols

Minor Spills (<250 mL/g):

  • Ensure full PPE is worn[7].

  • Neutralize the acidic component using a weak base, such as sodium bicarbonate (NaHCO₃).

  • Apply an inert absorbent material (e.g., activated carbon) to manage the liquid and 2[2],[3].

  • Sweep the neutralized material into a compatible, sealable hazardous waste container[4].

Major Spills (>250 mL/g):

  • Immediately close the fume hood sash to contain vapors[3].

  • Evacuate the immediate laboratory area.

  • Contact Environmental Health and Safety (EHS) for professional remediation[7].

Waste Disposal Segregation: Dispose of all contaminated materials and chemical residue as "Hazardous Sulfur-Containing Organic Acid Waste." 7 or other reducible materials, as this can trigger a violent reaction[7]. Ensure containers are tightly sealed and properly labeled[4].

Process Visualization

G Start Initiate Handling: 2-[(Oxolan-2-ylmethyl)sulfanyl] propanoic acid HoodCheck Is Certified Fume Hood Available? Start->HoodCheck Stop STOP OPERATION Do not handle outside hood HoodCheck->Stop No PPE Don PPE Matrix: - ANSI Z87.1 Goggles - 8-mil Nitrile Gloves - Buttoned Lab Coat HoodCheck->PPE Yes Execute Execute Protocol (Keep containers sealed when not in use) PPE->Execute SpillCheck Did a spill occur? Execute->SpillCheck SpillSize Assess Spill Size SpillCheck->SpillSize Yes Cleanup Decontaminate Workspace & Wash Hands SpillCheck->Cleanup No SmallSpill Small Spill: 1. Neutralize (NaHCO3) 2. Absorb (Activated Carbon) SpillSize->SmallSpill Minor LargeSpill Large Spill: 1. Close Sash 2. Evacuate 3. Call EHS SpillSize->LargeSpill Major Waste Dispose as Sulfur-Containing Organic Acid Waste SmallSpill->Waste Cleanup->Waste

Workflow for safe handling and spill response of thioether organic acids.

References

  • [1] 2-[(oxolan-2-ylmethyl)sulfanyl]propanoic acid | SCBT - Santa Cruz Biotechnology. Source: scbt.com. 1

  • [4] Acids, Organic. Source: wsu.edu. 4

  • [5] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. Source: nih.gov. 5

  • [7] Acids Standard Operating Procedure Template - Environmental Health & Safety. Source: unm.edu.7

  • [6] Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Source: unr.edu. 6

  • [2] Material Safety Data Sheet - Allyl sulfide, 97%. Source: coleparmer.com. 2

  • [3] Personal protective equipment for handling 4-(Phenylthio)phenol. Source: benchchem.com. 3

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid
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2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid
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